Benzoyl-DL-Valine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 334211. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-benzamido-3-methylbutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO3/c1-8(2)10(12(15)16)13-11(14)9-6-4-3-5-7-9/h3-8,10H,1-2H3,(H,13,14)(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIYQNOPLWKCHED-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)O)NC(=O)C1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40280541 | |
| Record name | Benzoyl-dl-valine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40280541 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2901-80-6, 5699-79-6 | |
| Record name | 2901-80-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=334211 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | NSC32037 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=32037 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzoyl-dl-valine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40280541 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2901-80-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Synthesis of N-Benzoyl-DL-Valine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the synthesis of N-Benzoyl-DL-Valine from DL-Valine. The document details the underlying chemical principles, a step-by-step experimental protocol, and relevant quantitative data. This guide is intended to serve as a valuable resource for researchers and professionals involved in peptide synthesis, drug discovery, and related fields where amino acid derivatives are of interest.
Introduction
N-Benzoyl-DL-valine is an amino acid derivative where the amino group of DL-valine is acylated with a benzoyl group. This modification is significant in various applications, including its use as an intermediate in the synthesis of more complex molecules and as a building block in peptide chemistry. The benzoylation of amino acids, a common protection strategy, is typically achieved through the Schotten-Baumann reaction. This reaction involves the treatment of an amine with an acid chloride in the presence of a base.[1][2][3] This guide will focus on the synthesis of N-Benzoyl-DL-Valine utilizing this well-established method.
Reaction Principle: The Schotten-Baumann Reaction
The synthesis of N-Benzoyl-DL-Valine from DL-Valine and benzoyl chloride is a classic example of the Schotten-Baumann reaction.[1][2] This reaction facilitates the acylation of amines, as well as alcohols and phenols, with acyl halides or anhydrides in the presence of an aqueous base.[3][4] The base, typically sodium hydroxide, serves two critical functions: it neutralizes the hydrochloric acid byproduct generated during the reaction, preventing the protonation of the starting amine, and it helps to drive the reaction to completion.[2][4] The overall reaction can be generalized as the formation of an amide from an amine and an acyl chloride.[1][2]
Quantitative Data
The following table summarizes key quantitative data for the reactants and the product involved in the synthesis of N-Benzoyl-DL-Valine.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |
| DL-Valine | C₅H₁₁NO₂ | 117.15 | ~315 (decomposes)[5] |
| Benzoyl Chloride | C₇H₅ClO | 140.57 | -1 |
| N-Benzoyl-DL-Valine | C₁₂H₁₅NO₃ | 221.26 | 132[6] |
Note: The melting point of DL-Valine is an approximate decomposition temperature.
Experimental Protocol
This section provides a detailed methodology for the synthesis of N-Benzoyl-DL-Valine.
4.1. Materials and Reagents
-
DL-Valine
-
Benzoyl Chloride
-
Sodium Hydroxide (NaOH)
-
Hydrochloric Acid (HCl), concentrated and dilute
-
Ethanol (for recrystallization)
-
Distilled Water
-
Ice
4.2. Equipment
-
Beakers and Erlenmeyer flasks
-
Magnetic stirrer and stir bar
-
Graduated cylinders
-
Buchner funnel and filter paper
-
pH indicator paper or pH meter
-
Melting point apparatus
4.3. Procedure
-
Dissolution of DL-Valine: In a suitable beaker, dissolve DL-Valine (0.01 mol) in a minimum amount of 10% aqueous sodium hydroxide solution. Gentle warming may be required to facilitate dissolution. Cool the solution to room temperature.
-
Benzoylation: While stirring the DL-Valine solution vigorously, slowly and portion-wise add benzoyl chloride (0.011 mol). The reaction is exothermic, and the temperature should be maintained below 25°C, using an ice bath if necessary. Continue stirring for approximately 15-20 minutes after the addition is complete. The reaction mixture should be kept alkaline throughout the addition, which can be checked with pH paper. If the solution becomes acidic, add more 10% NaOH solution.
-
Removal of Unreacted Benzoyl Chloride: After the main reaction, any unreacted benzoyl chloride is converted to sodium benzoate by the excess sodium hydroxide. Stir the mixture for an additional 10 minutes to ensure this conversion is complete.
-
Acidification and Precipitation: Carefully acidify the reaction mixture by adding concentrated hydrochloric acid dropwise while stirring in an ice bath. The N-Benzoyl-DL-Valine will precipitate out of the solution. Check the pH to ensure it is acidic (pH ~2-3).
-
Isolation of the Product: Collect the precipitated solid by vacuum filtration using a Buchner funnel. Wash the crude product with cold water to remove any inorganic salts.
-
Purification by Recrystallization: The crude N-Benzoyl-DL-Valine can be purified by recrystallization from a suitable solvent, such as a dilute ethanol-water mixture. Dissolve the crude product in a minimum amount of hot solvent, and then allow it to cool slowly to form crystals.
-
Drying and Characterization: Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry them in a desiccator. Determine the melting point of the dried product and, if desired, further characterize it using spectroscopic methods such as IR and NMR spectroscopy.
Visualizations
5.1. Experimental Workflow
Caption: Overall workflow for the synthesis of N-Benzoyl-DL-Valine.
5.2. Reaction Mechanism
References
- 1. collegedunia.com [collegedunia.com]
- 2. quora.com [quora.com]
- 3. Schotten Baumann Reaction: Mechanism, Steps & Real-Life Examples [vedantu.com]
- 4. byjus.com [byjus.com]
- 5. L-Valine | C5H11NO2 | CID 6287 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Benzoyl-DL-valine 98.0+%, TCI America 1 g | Buy Online | TCI America | Fisher Scientific [fishersci.com]
Benzoyl-DL-Valine CAS number and molecular weight
This technical guide provides essential information regarding the chemical properties of Benzoyl-DL-Valine, tailored for researchers, scientists, and professionals in drug development. Below, you will find key data, a general experimental workflow for characterization, and relevant structural information.
Core Compound Data
This compound is a derivative of the amino acid valine.[1] Key quantitative data for this compound are summarized in the table below for easy reference and comparison.
| Property | Value | References |
| CAS Number | 2901-80-6 | [1][2][3][4] |
| Molecular Formula | C₁₂H₁₅NO₃ | [1][2][3][4] |
| Molecular Weight | 221.25 g/mol | [1][2][3][4][5] |
| Appearance | Solid, White to Almost white powder/crystal | [1][5] |
| Melting Point | 132°C | [2][4] |
| Boiling Point | 451.8±28.0 °C (Predicted) | [2] |
| Density | 1.157±0.06 g/cm³ (Predicted) | [2][3] |
Experimental Protocols: A General Workflow
While specific, novel experimental protocols for a well-established chemical like this compound are not typically published, a standard workflow for its characterization in a research setting is outlined below. This workflow ensures the identity, purity, and basic characteristics of the compound are confirmed before its use in further experimental applications.
The logical flow for characterizing a chemical standard such as this compound is illustrated in the following diagram. This process begins with compound acquisition and proceeds through identity and purity verification, concluding with preparation for experimental use.
As this compound is a derivative of an amino acid, it and similar compounds have been explored for their potential as ergogenic dietary substances.[1] Such applications would follow a rigorous characterization to ensure the quality of the material before any biological testing is undertaken.
References
A Technical Guide to the Solubility of Benzoyl-DL-Valine in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
N-Benzoyl-DL-valine is a compound of interest in various chemical and pharmaceutical applications, including peptide synthesis and as a chiral resolving agent. A thorough understanding of its solubility in different organic solvents is fundamental for optimizing reaction conditions, designing efficient crystallization and purification processes, and developing stable formulations. Solubility data informs critical decisions in process scale-up and is a key parameter in determining the bioavailability of active pharmaceutical ingredients.
This guide addresses the current gap in publicly available quantitative solubility data for Benzoyl-DL-Valine. It provides a detailed, adaptable experimental protocol and a framework for the systematic determination and presentation of its solubility profile.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are essential for understanding its general behavior and for designing solubility experiments.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₂H₁₅NO₃ | [1] |
| Molecular Weight | 221.25 g/mol | [1] |
| Melting Point | 132 °C | [1] |
| Appearance | White to almost white powder/crystal | [1] |
| Qualitative Solubility | Soluble in ethanol and acetone; limited solubility in water.[2] "Almost transparency" in Methanol.[1] |
Experimental Protocol for Solubility Determination
The following protocol describes the widely accepted isothermal equilibrium method for determining the solubility of a solid compound in a liquid solvent. This method is reliable and can be readily adapted for this compound and a variety of organic solvents.
Materials and Equipment
-
This compound (high purity)
-
Selected organic solvents (analytical grade or higher)
-
Analytical balance (±0.1 mg accuracy)
-
Temperature-controlled shaker or water bath
-
Calibrated thermometer or temperature probe
-
Vials with airtight seals (e.g., screw-cap vials with PTFE septa)
-
Syringe filters (pore size appropriate to remove undissolved solids, e.g., 0.45 µm)
-
Syringes
-
Volumetric flasks
-
Drying oven or vacuum oven
-
High-Performance Liquid Chromatography (HPLC) system (optional, for concentration analysis)
Experimental Procedure
-
Sample Preparation: Add an excess amount of this compound to a known mass or volume of the selected organic solvent in a sealed vial. The presence of undissolved solid is crucial to ensure that the solution reaches saturation at equilibrium.
-
Equilibration: Place the sealed vials in a temperature-controlled shaker or water bath set to the desired temperature. Agitate the mixture for a sufficient duration to ensure that equilibrium is reached. A typical equilibration time is 24 to 48 hours, but the optimal time should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solution remains constant.
-
Phase Separation: Once equilibrium is achieved, stop the agitation and allow the solid particles to settle. It is critical to maintain the temperature of the system during this step to prevent any change in solubility.
-
Sample Withdrawal and Filtration: Carefully withdraw a known volume of the clear supernatant using a syringe. To avoid precipitation or dissolution of the solid due to temperature changes, the syringe can be pre-heated or pre-cooled to the experimental temperature. Immediately filter the solution through a syringe filter into a pre-weighed container.
-
Quantification: The concentration of this compound in the filtered solution can be determined using one of the following methods:
-
Gravimetric Method: Carefully evaporate the solvent from the pre-weighed container in a drying or vacuum oven until a constant weight is achieved. The mass of the remaining solid corresponds to the amount of dissolved this compound.
-
HPLC Method: Dilute the filtered solution with a suitable solvent to a known volume. Analyze the concentration of this compound using a validated HPLC method. This requires the development of a calibration curve with standards of known concentrations.
-
Data Calculation and Presentation
The solubility of this compound can be expressed in various units. The most common expressions are mole fraction (x), mass fraction (w), and grams of solute per 100 grams of solvent.
-
Mole Fraction (x): x = (m₁ / M₁) / [(m₁ / M₁) + (m₂ / M₂)] where:
-
m₁ = mass of this compound
-
M₁ = molar mass of this compound (221.25 g/mol )
-
m₂ = mass of the solvent
-
M₂ = molar mass of the solvent
-
-
Mass Fraction (w): w = m₁ / (m₁ + m₂)
-
Grams per 100g of Solvent: Solubility = (m₁ / m₂) * 100
All experimentally determined quantitative data should be summarized in a structured table for easy comparison. A template for such a table is provided below.
Table 2: Template for Reporting Experimental Solubility Data of this compound
| Solvent | Temperature (°C) | Solubility ( g/100g solvent) | Solubility (Mass Fraction, w) | Solubility (Mole Fraction, x) |
Visualization of Experimental Workflow
The logical flow of the solubility determination process is illustrated in the following diagram.
Caption: Workflow for the experimental determination of this compound solubility.
Conclusion
While a comprehensive dataset on the solubility of this compound in organic solvents is not currently available in the public domain, this guide provides the necessary tools for researchers to generate this critical data. The detailed experimental protocol for the isothermal equilibrium method, along with guidelines for data calculation and presentation, offers a clear pathway for the systematic study of its solubility profile. The generation of such data will be invaluable for the scientific and industrial communities, enabling more efficient process design, development, and optimization in applications involving this compound.
References
Benzoyl-DL-Valine: A Technical Guide for Researchers and Drug Development Professionals
An In-depth Overview of a Versatile Protected Amino Acid Derivative
Benzoyl-DL-valine, a synthetic derivative of the essential amino acid valine, serves as a crucial building block and intermediate in various chemical and biotechnological processes. Its utility spans from classical peptide synthesis to advanced applications in biocatalysis and medicinal chemistry. The benzoyl group provides protection for the amino functionality of valine, enabling regioselective reactions and facilitating the synthesis of complex molecules. This technical guide provides a comprehensive overview of the properties, synthesis, and key applications of this compound, tailored for researchers, scientists, and professionals in the field of drug development.
Core Properties and Data
This compound is a white to off-white crystalline powder. A summary of its key physicochemical properties is presented in Table 1 for easy reference and comparison.
| Property | Value |
| Molecular Formula | C₁₂H₁₅NO₃ |
| Molecular Weight | 221.26 g/mol |
| CAS Number | 2901-80-6 |
| Melting Point | 132 °C |
| Solubility | Soluble in methanol. |
| Appearance | White to almost white powder to crystal. |
| pKa | 3.79 ± 0.10 (Predicted) |
| Storage Temperature | Sealed in dry, Room Temperature. |
Synthesis of this compound
The synthesis of this compound is typically achieved through the Schotten-Baumann reaction, which involves the acylation of the amino group of DL-valine with benzoyl chloride in a basic medium.
Experimental Protocol:
Materials:
-
DL-Valine
-
Benzoyl chloride
-
Sodium hydroxide (NaOH)
-
Dioxane
-
Concentrated sulfuric acid
-
Ethyl acetate
-
Petroleum ether
-
Ice
Procedure:
-
In a suitable reaction vessel, a mixture of 100 g (0.854 mole) of DL-valine, 200 ml of dioxane, and 350 ml of 2N sodium hydroxide solution (0.7 mole) is prepared and cooled to 0-5 °C with constant stirring.[1]
-
Simultaneously, 119 ml (1.025 moles) of benzoyl chloride and 760 ml of 2N sodium hydroxide solution (1.52 moles) are added to the reaction mixture. The addition rates are carefully controlled to maintain a basic pH and keep the temperature below 5 °C, as the reaction is exothermic.[1]
-
After the addition is complete, the reaction mixture is allowed to warm to 20-25 °C and is stirred for an additional 2 hours.[1]
-
The mixture is then cooled to 0 °C and acidified with approximately 40 ml of concentrated sulfuric acid, leading to the precipitation of the product.[1]
-
The precipitate is collected by filtration, washed with water, and air-dried for 16 hours.[1]
-
The dried product is dissolved in ethyl acetate, and any residual water is decanted.[1]
-
Petroleum ether is added to the ethyl acetate solution to reprecipitate the purified product.[1]
-
The final product is collected and subjected to a high vacuum for 8 hours to remove any residual dioxane, yielding N-Benzoyl-DL-valine.[1]
Spectroscopic Characterization
The structural confirmation of this compound is typically achieved through spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy.
1H NMR and 13C NMR Spectroscopy
General Protocol:
-
Sample Preparation: Dissolve a small amount of this compound in a suitable deuterated solvent, such as deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).
-
Acquisition: Acquire 1H and 13C NMR spectra on a spectrometer (e.g., 300 MHz or 500 MHz).
-
Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra. Chemical shifts are reported in parts per million (ppm) relative to a reference standard (e.g., tetramethylsilane - TMS).
Expected 1H NMR Signals (in CDCl₃): The spectrum will show characteristic signals for the aromatic protons of the benzoyl group, the methine proton of the valine backbone, the isopropyl methyl protons, and the amide and carboxylic acid protons.[2]
Expected 13C NMR Signals (in CDCl₃): The spectrum will display distinct signals for the carbonyl carbons (amide and carboxylic acid), the aromatic carbons, the alpha-carbon of the valine residue, and the carbons of the isopropyl group.
FTIR Spectroscopy
General Protocol:
-
Sample Preparation: The sample can be prepared as a KBr pellet or analyzed using an Attenuated Total Reflectance (ATR) accessory.
-
Acquisition: Record the FTIR spectrum over the range of 4000-400 cm⁻¹.
-
Interpretation: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule, such as the N-H stretch of the amide, the C=O stretches of the amide and carboxylic acid, and the aromatic C-H and C=C vibrations.
Applications in Research and Development
This compound is a valuable tool in several areas of chemical and pharmaceutical research.
Enzymatic Resolution of DL-Valine
A primary application of this compound is in the enzymatic resolution of racemic valine to obtain enantiomerically pure L- and D-valine. This process utilizes the stereospecificity of certain enzymes, such as acylases, which selectively hydrolyze the N-acyl group from the L-enantiomer.
Experimental Workflow for Enzymatic Resolution:
Caption: Workflow for the enzymatic resolution of DL-valine.
Detailed Protocol for Enzymatic Resolution:
-
Enzyme Preparation: Prepare a solution of acylase from a source such as Aspergillus oryzae.
-
Reaction Setup: Dissolve N-Benzoyl-DL-Valine in an aqueous buffer at a specific concentration (e.g., 0.1 M). Adjust the pH to the optimal range for the enzyme (typically around pH 7-8).
-
Enzymatic Reaction: Add the acylase solution to the substrate solution and incubate at an optimal temperature (e.g., 37 °C) for a defined period (e.g., 24-48 hours). The enzyme will selectively hydrolyze the benzoyl group from L-valine.[1]
-
Separation: After the reaction, the mixture will contain L-valine and unreacted N-Benzoyl-D-Valine. These can be separated based on their different chemical properties, for instance, by ion-exchange chromatography or by adjusting the pH to selectively precipitate one component.
-
Isolation of D-Valine: The separated N-Benzoyl-D-Valine can be subjected to acid hydrolysis (e.g., refluxing with HCl) to cleave the benzoyl group and obtain D-valine.
Potential Role in Drug Development
N-benzoyl amino acid derivatives have been investigated for various biological activities. While specific studies on this compound are limited, the broader class of compounds has shown potential in several therapeutic areas.
Inhibition of LFA-1/ICAM-1 Interaction:
N-benzoyl amino acids have been identified as inhibitors of the interaction between Lymphocyte Function-Associated Antigen-1 (LFA-1) and Intercellular Adhesion Molecule-1 (ICAM-1).[3] This interaction is a critical step in the adhesion and transendothelial migration of leukocytes, processes that are central to inflammatory and autoimmune responses.[4][5] By blocking this interaction, these compounds could potentially serve as anti-inflammatory agents.
Caption: Potential inhibition of the LFA-1/ICAM-1 interaction.
Antifungal Activity:
Derivatives of N-benzoyl-valine have been synthesized and evaluated for their antifungal activity against various fungal strains, such as Aspergillus fumigatus and Fusarium temperatum.[6][7] Some of these compounds have shown significant inhibition of fungal growth, suggesting that the N-benzoyl-valine scaffold could be a promising starting point for the development of new antifungal agents.[6][7] The proposed mechanism may involve the inhibition of essential fungal enzymes, such as chitinase.
Conclusion
This compound is a versatile and valuable compound for researchers and professionals in drug development and biotechnology. Its well-defined properties and straightforward synthesis make it an accessible starting material for various applications. From its established role in the production of chiral amino acids to its potential as a scaffold for the development of novel therapeutics, this compound continues to be a relevant and important molecule in the scientific landscape. Further research into its biological activities and the development of more efficient and sustainable enzymatic processes will undoubtedly expand its utility in the years to come.
References
- 1. tandfonline.com [tandfonline.com]
- 2. 2-benzamido-3-methylbutanoic acid(2901-80-6) 1H NMR spectrum [chemicalbook.com]
- 3. N-Benzoyl amino acids as ICAM/LFA-1 inhibitors. Part 2: structure-activity relationship of the benzoyl moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibitors targeting the LFA-1/ICAM-1 cell-adhesion interaction: design and mechanism of action [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of LFA-1/ICAM-1 and VLA-4/VCAM-1 as a therapeutic approach to inflammation and autoimmune diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. View of Synthesis of N-benzoyl Amino Esters and N-benzoyl Amino Acids and their Antifungal Activity [jmcs.org.mx]
- 7. Synthesis of N-benzoyl Amino Esters and N-benzoyl Amino Acids and their Antifungal Activity | Journal of the Mexican Chemical Society [jmcs.org.mx]
The Benzoyl Group in Amino Acid Protection: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The benzoyl (Bz) group serves as a robust and versatile protecting group for the amino functionality of amino acids, playing a critical role in peptide synthesis, the development of complex pharmaceutical compounds, and as a key structural motif in medicinal chemistry. Its stability under a range of reaction conditions, coupled with well-established methods for its introduction and removal, makes it a valuable tool in the synthetic chemist's arsenal. This technical guide provides an in-depth overview of the core principles of benzoyl group protection, including detailed experimental protocols, quantitative data on reaction efficiency, and its applications in modern drug discovery and development.
Introduction to the Benzoyl Protecting Group
The benzoyl group, with the chemical formula C₆H₅CO-, is an acyl-type protecting group. It is typically introduced to the nitrogen atom of an amino acid to form a stable amide bond, thereby preventing the amino group from participating in undesired side reactions during subsequent synthetic steps. The stability of the N-benzoyl bond is a key feature; it is generally resistant to acidic conditions and catalytic hydrogenation, which are often used to remove other common protecting groups like Boc (tert-butoxycarbonyl) and Cbz (benzyloxycarbonyl), respectively. However, the benzoyl group can be cleaved under basic conditions, most commonly through hydrolysis.
The primary method for the introduction of the benzoyl group is the Schotten-Baumann reaction , which involves the acylation of the amino acid with benzoyl chloride in the presence of an aqueous base, such as sodium hydroxide or pyridine.[1][2] This reaction is typically fast, high-yielding, and can be performed under mild conditions.
Chemical Properties and Stability
The stability of the N-benzoyl group is a double-edged sword. While its robustness is advantageous in multi-step syntheses, its removal can sometimes require harsh conditions, particularly in the case of aliphatic amides.[3]
Key Stability Characteristics:
-
Acid Stability: The N-benzoyl group is highly stable to acidic conditions. For instance, it remains intact during the trifluoroacetic acid (TFA) treatment used for the removal of Boc groups in solid-phase peptide synthesis (SPPS).[4]
-
Base Lability: The benzoyl group is susceptible to cleavage by basic hydrolysis. The rate of hydrolysis is dependent on the strength and concentration of the base, as well as the temperature.
-
Stability to Reductive Cleavage: Unlike the Cbz group, the benzoyl group is stable to catalytic hydrogenolysis (e.g., H₂/Pd-C).[5]
Data Presentation: Quantitative Analysis of Benzoylation
The efficiency of N-benzoylation via the Schotten-Baumann reaction is influenced by factors such as the choice of base, solvent, and reaction temperature. The following tables summarize representative quantitative data for the synthesis of N-benzoyl amino acids.
Table 1: N-Benzoylation of Various Amino Acids under Schotten-Baumann Conditions
| Amino Acid | Base | Solvent System | Reaction Time | Temperature (°C) | Yield (%) | Reference |
| Glycine | 10% NaOH | Water | 15-30 min | < 30 | ~90 | [6] |
| L-Proline | 1M NaOH | Water/Dichloromethane | 1-2 hours | 0-25 | 85-95 | [7] |
| L-Alanine | 2N NaOH | Water | 15-30 min | < 30 | High | [6] |
| L-Valine | Benzoic Anhydride | Acetic Acid | 2 hours | Reflux | 70 | |
| L-Phenylalanine | 2N NaOH | Water | 15-30 min | < 30 | High | [6] |
| L-Isoleucine | 2N NaOH | Water | 15-30 min | < 30 | High | [6] |
Table 2: Spectroscopic Data for Selected N-Benzoyl Amino Acids
| Compound | ¹H NMR (Solvent, δ ppm) | ¹³C NMR (Solvent, δ ppm) | FT-IR (cm⁻¹) | Reference |
| N-Benzoyl-glycine | (DMSO-d₆) δ 8.85 (t, 1H, NH), 7.80 (d, 2H, Ar), 7.41 (t, 2H, Ar), 3.96 (d, 2H, CH₂) | Data not readily available | 3950, 2850, 3730, 3650, 3600, 3300, 2900, 2850, 1950, 1900, 1850, 1800, 1750, 1600, 1650 | [8] |
| N-Benzoyl-DL-alanine | (DMSO-d₆) δ 8.48 (t, 1H, NH), 7.92 (d, 2H, Ar), 7.50 (t, 3H, Ar), 3.42 (dq, 1H, CH), 2.48 (d, 3H, CH₃) | Data not readily available | 3350, 3100, 2950, 1730, 1600 | [9] |
| N-Benzoyl-L-phenylalanine | Data available | (Solid-state) data available | Data not readily available | [10][11] |
| N-Benzoyl-L-leucine | Data available | Data available | Data available | [12][13] |
Experimental Protocols
The following sections provide detailed methodologies for the N-benzoylation of representative amino acids.
General Protocol for N-Benzoylation of Amino Acids (Schotten-Baumann Reaction)
This protocol is a generalized procedure adaptable for many amino acids.
Materials:
-
Amino Acid (1 equivalent)
-
Benzoyl Chloride (1.1 - 1.2 equivalents)
-
2N Sodium Hydroxide (NaOH) solution
-
Deionized Water
-
Concentrated Hydrochloric Acid (HCl)
-
Standard laboratory glassware, magnetic stirrer, and ice bath
Procedure:
-
Dissolution: Dissolve the amino acid (e.g., 20 mmol) in 60 mL of 2N NaOH solution and 30 mL of deionized water in a flask equipped with a magnetic stirrer.[6]
-
Cooling: Cool the solution to below 30°C in an ice bath.[6]
-
Addition of Benzoyl Chloride: While stirring vigorously, slowly add benzoyl chloride (20 mmol) to the solution over a period of 15-30 minutes. Maintain the temperature below 30°C.[6]
-
Reaction: Continue stirring for an additional 15-30 minutes after the addition is complete, or until the odor of benzoyl chloride is no longer detectable.
-
Acidification: Slowly acidify the reaction mixture with concentrated HCl until the pH is acidic (test with litmus paper). A precipitate of the N-benzoyl amino acid should form.
-
Isolation: Collect the precipitate by vacuum filtration and wash with cold deionized water.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent, such as dilute ethanol.
Nα-Benzoylation of Lysine
Selective protection of the α-amino group of lysine requires careful control of reaction conditions to avoid reaction at the ε-amino group.
Materials:
-
L-Lysine hydrochloride (1 equivalent)
-
Benzoyl Chloride (1.1 equivalents)
-
Sodium Bicarbonate (NaHCO₃) (3 equivalents)
-
Dioxane
-
Water
-
Standard laboratory glassware, magnetic stirrer, and ice bath
Procedure:
-
Dissolution: Dissolve L-lysine hydrochloride in a mixture of dioxane and water.
-
Basification: Cool the solution to 0°C and add sodium bicarbonate.
-
Addition of Benzoyl Chloride: Slowly add benzoyl chloride to the stirred suspension at 0°C.
-
Reaction: Allow the reaction to warm to room temperature and stir for several hours, monitoring the progress by thin-layer chromatography (TLC).
-
Work-up: Acidify the reaction mixture with 1M HCl and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The product can be further purified by column chromatography or recrystallization.
N-Benzoylation of Serine
The hydroxyl group of serine can also be acylated under Schotten-Baumann conditions. Selective N-benzoylation can be achieved by careful control of pH. At a pH of around 9, the amino group is sufficiently nucleophilic for acylation, while the hydroxyl group remains largely protonated and less reactive.
Materials:
-
L-Serine (1 equivalent)
-
Benzoyl Chloride (1.1 equivalents)
-
Sodium Carbonate (Na₂CO₃)
-
Dioxane or Tetrahydrofuran (THF) (as co-solvent if needed)
-
Water
-
Standard laboratory glassware, magnetic stirrer, and ice bath
Procedure:
-
Dissolution: Dissolve L-serine in an aqueous solution of 1M sodium carbonate (2 equivalents) at 0°C. A co-solvent such as dioxane or THF can be added to aid solubility.
-
Acylation: Slowly add benzoyl chloride dropwise to the stirred solution, maintaining the temperature at 0°C.
-
Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 1-4 hours.
-
Work-up: Once the reaction is complete, acidify the mixture to pH 2-3 with 1M HCl.
-
Extraction and Purification: Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate. The crude product can be purified by column chromatography or recrystallization.
Deprotection of N-Benzoyl Amino Acids
The removal of the benzoyl group is typically achieved by basic hydrolysis.
Materials:
-
N-Benzoyl amino acid
-
Aqueous solution of a strong base (e.g., 2N NaOH or KOH)
-
Ethanol (as a co-solvent if needed)
-
Concentrated HCl
Procedure:
-
Hydrolysis: Dissolve the N-benzoyl amino acid in an aqueous solution of a strong base. Ethanol can be added to improve solubility. Reflux the mixture for several hours.
-
Monitoring: Monitor the reaction by TLC until the starting material is consumed.
-
Neutralization: Cool the reaction mixture and carefully neutralize with concentrated HCl.
-
Isolation: The deprotected amino acid can be isolated by crystallization or ion-exchange chromatography.
Applications in Drug Development and Peptide Synthesis
The benzoyl group plays a significant role in various aspects of drug development and peptide synthesis.
-
Pharmaceutical Intermediates: N-benzoyl amino acids are valuable intermediates in the synthesis of a wide range of pharmaceuticals, including antibiotics, antiviral agents, and anticancer drugs.[][15] The benzoyl moiety can influence the pharmacokinetic and pharmacodynamic properties of the final drug molecule.
-
Solid-Phase Peptide Synthesis (SPPS): While not as common as Boc or Fmoc for temporary Nα-protection in standard SPPS due to its relative stability, the benzoyl group can be used for the permanent protection of side-chain functionalities.[4] For example, the ε-amino group of lysine can be protected as a benzoyl derivative.
-
Improving Peptide Properties: The introduction of a benzoyl group can increase the hydrophobicity of peptides, which can be exploited to improve their retention in reversed-phase chromatography, aiding in purification and analysis.[16] However, this increased hydrophobicity can also lead to aggregation and solubility issues during the synthesis of long or hydrophobic peptide sequences.[4][17]
-
Medicinal Chemistry: The benzoylpiperidine and benzoylpiperazine fragments, which incorporate the benzoyl group, are considered privileged structures in medicinal chemistry due to their frequent appearance in bioactive compounds.[18]
Mandatory Visualizations
Experimental Workflow for N-Benzoylation
Caption: Workflow for the N-benzoylation of an amino acid via the Schotten-Baumann reaction.
Deprotection Workflow for N-Benzoyl Amino Acids
Caption: General workflow for the deprotection of N-benzoyl amino acids via basic hydrolysis.
Logical Relationship of Benzoyl Group in Peptide Synthesis
Caption: Logical relationship of the benzoyl group as a side-chain protecting group in SPPS.
Conclusion
The benzoyl group remains a highly relevant and effective protecting group for amino acids in the fields of organic synthesis and drug development. Its inherent stability and well-defined reactivity provide a high degree of orthogonality with other commonly used protecting groups. A thorough understanding of the principles of its introduction via the Schotten-Baumann reaction and its removal through basic hydrolysis is essential for its successful implementation. The quantitative data and detailed protocols provided in this guide serve as a valuable resource for researchers and scientists aiming to leverage the unique properties of the benzoyl group in their synthetic endeavors. As the demand for complex peptides and novel pharmaceutical agents continues to grow, the strategic application of established protecting groups like benzoyl will undoubtedly continue to be a cornerstone of modern chemical synthesis.
References
- 1. collegedunia.com [collegedunia.com]
- 2. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]
- 3. quora.com [quora.com]
- 4. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. imedpub.com [imedpub.com]
- 7. benchchem.com [benchchem.com]
- 8. ijirset.com [ijirset.com]
- 9. N-BENZOYL-DL-ALANINE(1205-02-3) 1H NMR spectrum [chemicalbook.com]
- 10. Benzoyl-L-phenylalanine | C16H15NO3 | CID 97370 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. X-ray and 13C solid-state NMR studies of N-benzoyl-phenylalanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. dev.spectrabase.com [dev.spectrabase.com]
- 13. N-Acetyl-L-leucine(1188-21-2) 1H NMR [m.chemicalbook.com]
- 15. Design and synthesis of N-benzoyl amino acid derivatives as DNA methylation inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Benzoyl derivatization as a method to improve retention of hydrophilic peptides in tryptic peptide mapping - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. peptide.com [peptide.com]
- 18. Engaging with benzoyllysine through a π-π-π mechanism - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Data of Benzoyl-DL-Valine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for Benzoyl-DL-valine, a key derivative of the amino acid valine. The information presented herein is intended to support research and development activities by providing detailed nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic data, along with the methodologies for their acquisition.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. For this compound, both ¹H and ¹³C NMR data are crucial for structural elucidation and purity assessment.
¹H NMR Spectral Data
Proton NMR (¹H NMR) spectroscopy provides information on the chemical environment and connectivity of hydrogen atoms in a molecule. The ¹H NMR spectrum of this compound is typically recorded in deuterated chloroform (CDCl₃).
Table 1: ¹H NMR Spectral Data of this compound (400 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz | Tentative Assignment |
| ~9.0 - 11.27 | Broad Singlet | 1H | - | Carboxylic Acid (-COOH) |
| 7.81 | Doublet | 2H | - | Aromatic (ortho-protons of benzoyl group) |
| 7.52 | Triplet | 1H | - | Aromatic (para-proton of benzoyl group) |
| 7.45 | Triplet | 2H | - | Aromatic (meta-protons of benzoyl group) |
| 6.72 | Doublet | 1H | J = 8.5 Hz | Amide (-NH) |
| 4.81 | Doublet of Doublets | 1H | J = 8.5, 4.7 Hz | α-proton (-CH-COOH) |
| 2.35 | Multiplet | 1H | - | β-proton (-CH-(CH₃)₂) |
| 1.05 | Doublet | 3H | - | Methyl (-CH₃) |
| 1.03 | Doublet | 3H | - | Methyl (-CH₃) |
Note: Chemical shifts can vary slightly depending on the specific experimental conditions.
¹³C NMR Spectral Data
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Chemical Shift (δ) ppm | Tentative Assignment |
| ~174-178 | Carboxylic Acid Carbon (-COOH) |
| ~167-170 | Amide Carbonyl Carbon (-C=O) |
| ~132-135 | Aromatic Quaternary Carbon (C-1 of benzoyl group) |
| ~131-133 | Aromatic CH (para-C of benzoyl group) |
| ~128-130 | Aromatic CH (meta-C of benzoyl group) |
| ~126-128 | Aromatic CH (ortho-C of benzoyl group) |
| ~58-62 | α-Carbon (-CH-COOH) |
| ~30-34 | β-Carbon (-CH-(CH₃)₂) |
| ~18-20 | Methyl Carbons (-CH₃) |
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is typically obtained using a potassium bromide (KBr) pellet.
Table 3: Key IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |
| ~3300-2500 | Broad | O-H stretch (Carboxylic Acid) |
| ~3300 | Medium | N-H stretch (Amide) |
| ~3100-3000 | Medium | C-H stretch (Aromatic) |
| ~2970-2870 | Medium | C-H stretch (Aliphatic) |
| ~1720-1700 | Strong | C=O stretch (Carboxylic Acid) |
| ~1650-1630 | Strong | C=O stretch (Amide I) |
| ~1600-1450 | Medium-Strong | C=C stretch (Aromatic) |
| ~1550-1515 | Strong | N-H bend (Amide II) |
Experimental Protocols
The following sections detail the general methodologies for acquiring the NMR and IR spectroscopic data presented in this guide.
NMR Spectroscopy Protocol
Sample Preparation:
-
Weigh approximately 10-20 mg of this compound for ¹H NMR or 50-100 mg for ¹³C NMR.
-
Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) in a clean, dry vial.
-
If any solid particles are present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube.
-
Cap the NMR tube securely.
Instrument Parameters (General):
-
Spectrometer: 400 MHz or higher field strength NMR spectrometer.
-
Solvent: CDCl₃
-
Temperature: Room temperature (typically 298 K).
-
¹H NMR:
-
Pulse Program: Standard single-pulse sequence.
-
Number of Scans: 16-64 (depending on concentration).
-
Relaxation Delay: 1-2 seconds.
-
-
¹³C NMR:
-
Pulse Program: Proton-decoupled single-pulse sequence.
-
Number of Scans: 1024 or more (due to the low natural abundance of ¹³C).
-
Relaxation Delay: 2-5 seconds.
-
IR Spectroscopy Protocol (KBr Pellet Method)
Sample Preparation:
-
Place approximately 1-2 mg of finely ground this compound and 100-200 mg of dry, spectroscopy-grade potassium bromide (KBr) in an agate mortar.
-
Gently grind the two substances together with an agate pestle until a fine, homogeneous powder is obtained.
-
Transfer a portion of the mixture to a pellet-forming die.
-
Press the powder under high pressure (typically 8-10 tons) using a hydraulic press to form a thin, transparent or translucent pellet.
-
Carefully remove the pellet from the die and place it in the sample holder of the IR spectrometer.
Instrument Parameters (General):
-
Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.
-
Scan Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
A background spectrum of the empty sample compartment should be recorded prior to analyzing the sample.
Workflow Visualization
The following diagram illustrates the general workflow for obtaining and analyzing spectroscopic data for a chemical compound like this compound.
Caption: General workflow for spectroscopic analysis.
An In-depth Technical Guide to the Discovery and History of N-Benzoyl Amino Acids
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-benzoyl amino acids, a class of compounds at the intersection of xenobiotic metabolism and peptide chemistry, have a rich history that dates back to the early 19th century. The elucidation of their structure, synthesis, and biological significance has been intertwined with foundational developments in organic chemistry and biochemistry. This technical guide provides a comprehensive overview of the discovery and history of N-benzoyl amino acids, with a particular focus on the seminal compound, hippuric acid. It details the key scientific milestones, experimental methodologies, and the evolution of our understanding of their metabolic pathways.
The Discovery of Hippuric Acid: The Dawn of an Era
The story of N-benzoyl amino acids begins with the investigation of urine composition. In 1829, the renowned German chemist Justus von Liebig identified a substance in horse urine that was distinct from benzoic acid, which he named "hippuric acid" from the Greek words hippos (horse) and ouron (urine).[1][2] His work laid the groundwork for the field of metabolic chemistry, demonstrating that the body could chemically modify ingested substances.
Early Synthetic Endeavors and Structural Elucidation
Following its discovery, the chemical nature of hippuric acid remained a subject of investigation. A pivotal moment came in 1853 when French chemist Victor Dessaignes achieved the first chemical synthesis of hippuric acid. He accomplished this by reacting benzoyl chloride with the zinc salt of glycine.[1] This synthesis was crucial as it unequivocally established the structure of hippuric acid as N-benzoylglycine, a conjugate of benzoic acid and the amino acid glycine.
The Schotten-Baumann Reaction: A Cornerstone of N-Benzoylation
A significant advancement in the synthesis of N-benzoyl amino acids and amides, in general, was the development of the Schotten-Baumann reaction in 1883 by German chemists Carl Schotten and Eugen Baumann .[3][4][5][6] This robust and versatile method involves the acylation of an amine (or alcohol) with an acyl chloride in the presence of an aqueous base. The base serves to neutralize the hydrochloric acid byproduct, driving the reaction to completion.[3] This reaction quickly became, and remains, a fundamental tool in organic synthesis for the formation of amide bonds.
General Mechanism of the Schotten-Baumann Reaction
The reaction proceeds via a nucleophilic acyl substitution mechanism. The key steps are:
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the amino acid attacks the electrophilic carbonyl carbon of the benzoyl chloride, forming a tetrahedral intermediate.[4][5][7]
-
Elimination of Leaving Group: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the chloride ion as a good leaving group.[4]
-
Deprotonation: The base in the reaction mixture neutralizes the protonated amide and the hydrochloric acid byproduct.[3][4]
Early Metabolic Studies and Quantitative Analysis
The discovery that hippuric acid was a product of benzoic acid metabolism spurred further research into this detoxification pathway. Early studies focused on quantifying the excretion of hippuric acid in urine after the ingestion of benzoic acid or foods rich in benzoates. These investigations were crucial for understanding the liver's capacity for detoxification.
| Study Period | Investigator(s) | Subject | Dosage/Intake | Key Findings/Quantitative Data | Reference |
| Late 19th Century | Various | Humans | Ingestion of benzoic acid | Established the direct relationship between benzoic acid intake and increased hippuric acid excretion. | General Historical Accounts |
| Early 20th Century | Quick, A. J. | Humans | Oral dose of sodium benzoate | Developed the "hippuric acid test" for liver function, with normal excretion of at least 3g of hippuric acid in 4 hours after a 6g dose of sodium benzoate. | Probstein & Londe (1940)[8] |
| Mid 20th Century | Bryan, A. W. | Humans | Sodium benzoate | Studied the effect of liver injury on hippuric acid synthesis and its value in assessing renal function. | Bryan (1925)[8] |
| Late 20th Century | Ogata, M. et al. | Humans | Toluene exposure | Developed methods for quantitative determination of hippuric acid in urine as a biomarker for toluene exposure. | Ogata, et al. (1969)[9] |
Experimental Protocols from the Historical Literature
To provide a practical understanding of the historical context, this section details the experimental procedures for the synthesis of N-benzoyl amino acids and the isolation of hippuric acid from urine, based on early methodologies.
Synthesis of N-Benzoyl-L-Alanine (Adapted from historical Schotten-Baumann procedures)
This protocol describes the synthesis of N-benzoyl-L-alanine, a representative N-benzoyl amino acid.
Materials:
-
L-alanine
-
2N Sodium hydroxide solution
-
Benzoyl chloride
-
Concentrated hydrochloric acid
-
Ice
Procedure:
-
Dissolve L-alanine (0.2 mole, 17.8 g) in 120 mL of 2N sodium hydroxide solution in a flask, cooling the mixture in an ice bath to 0-5°C.
-
In ten alternating portions, add benzoyl chloride (0.22 mole, 30.0 g) and 120 mL of 2N sodium hydroxide solution to the L-alanine solution with vigorous shaking and continuous cooling. Ensure the reaction mixture remains alkaline throughout the addition.
-
After the addition is complete, shake the mixture for an additional 15 minutes at room temperature.
-
Acidify the resulting clear solution with concentrated hydrochloric acid to a pH of 2 while cooling in an ice bath.
-
The product, N-benzoyl-L-alanine, will precipitate as a white solid.
-
Collect the solid by filtration, wash with cold water, and dry. The expected yield is approximately 27.8 g.[10]
Historical Method for the Isolation of Hippuric Acid from Urine
This protocol is based on early methods for extracting hippuric acid from the urine of herbivores.
Materials:
-
Herbivore urine (e.g., from horse or buffalo)
-
Ammonium sulfate
-
Concentrated sulfuric acid or hydrochloric acid
-
Activated charcoal
-
Hot water for recrystallization
Procedure:
-
Collect a large volume of urine (e.g., 3.5 liters).[11]
-
Filter the urine to remove any solid impurities.
-
Concentrate the urine by boiling to a smaller volume (e.g., 100 mL).[11]
-
Saturate the concentrated urine with ammonium sulfate to precipitate proteins and other impurities.
-
Filter the solution to remove the precipitated solids.
-
Acidify the filtrate with concentrated sulfuric or hydrochloric acid. Upon cooling, crude hippuric acid will crystallize out.
-
Collect the crude crystals by filtration.
-
For purification, dissolve the crude hippuric acid in boiling water, add activated charcoal to decolorize the solution, and filter while hot.
-
Allow the filtrate to cool slowly to obtain pure, needle-like crystals of hippuric acid.
The Metabolic Pathway of Hippuric Acid Synthesis
The synthesis of hippuric acid is a key pathway in the metabolism of xenobiotics containing a carboxylic acid moiety. This process primarily occurs in the mitochondria of liver and kidney cells.[12] The pathway involves two main enzymatic steps:
-
Activation of Benzoic Acid: Benzoic acid is first activated to its coenzyme A (CoA) thioester, benzoyl-CoA. This reaction is catalyzed by acyl-CoA synthetase medium-chain family member 2B (ACSM2B) and requires ATP.[13][14][15]
-
Conjugation with Glycine: The benzoyl group is then transferred from benzoyl-CoA to the amino group of glycine. This reaction is catalyzed by glycine N-acyltransferase (GLYAT) , yielding hippuric acid and regenerating free CoA.[12][13][16]
This pathway is crucial for detoxifying benzoic acid and preventing the sequestration of the essential cofactor Coenzyme A.[13]
Beyond Hippuric Acid: The Benzoylation of Other Amino Acids
While hippuric acid is the most studied N-benzoyl amino acid from a historical perspective, the Schotten-Baumann reaction and other synthetic methods have been applied to a wide range of amino acids. The synthesis of compounds like N-benzoyl-L-alanine and N-benzoyl-L-arginine has been important for peptide synthesis and the development of enzyme substrates.[10][17][18] For example, Nα-benzoyl-L-arginine derivatives are well-known substrates for the enzyme trypsin.[19][20]
Conclusion
The discovery and study of N-benzoyl amino acids, initiated by the characterization of hippuric acid, have played a significant role in the development of organic chemistry, biochemistry, and toxicology. From Liebig's initial observations to the elucidation of the enzymatic machinery responsible for their synthesis, the journey of understanding these molecules highlights the intricate processes of metabolism and detoxification. The foundational synthetic methods developed over a century ago continue to be relevant, demonstrating the enduring legacy of this fascinating class of compounds in modern scientific research.
References
- 1. Hippuric acid - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. byjus.com [byjus.com]
- 4. Schotten Baumann Reaction: Mechanism, Steps & Real-Life Examples [vedantu.com]
- 5. SATHEE: Chemistry Schotten Baumann Reaction [sathee.iitk.ac.in]
- 6. chemistnotes.com [chemistnotes.com]
- 7. brainly.com [brainly.com]
- 8. THE RELATION OF HIPPURIC ACID EXCRETION TO THE VOLUME OF THE URINE - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quantitative determination in urine of hippuric acid and m- or p-methylhippuric acid, metabolites of toluene and m- or p-xylene - PMC [pmc.ncbi.nlm.nih.gov]
- 10. prepchem.com [prepchem.com]
- 11. scispace.com [scispace.com]
- 12. researchgate.net [researchgate.net]
- 13. Functional Characterisation of Three Glycine N-Acyltransferase Variants and the Effect on Glycine Conjugation to Benzoyl–CoA - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Analyses of the genetic diversity and protein expression variation of the acyl: CoA medium-chain ligases, ACSM2A and ACSM2B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. CN104151204A - Synthesis method of N-Alpha-benzoyl-DL-arginine paranitroaniline hydrochloride - Google Patents [patents.google.com]
- 18. Organic Syntheses Procedure [orgsyn.org]
- 19. researchgate.net [researchgate.net]
- 20. Benzoyl-L-arginine | C13H18N4O3 | CID 97369 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Stability and Storage of Benzoyl-DL-Valine
Disclaimer: As of late 2025, a comprehensive literature search has revealed a notable absence of specific, publicly available experimental stability studies on Benzoyl-DL-Valine. Consequently, this guide provides a framework based on established principles for analogous N-acyl amino acids and outlines the standard methodologies for such an investigation. The quantitative data presented in the tables are illustrative examples, and the degradation pathways are proposed based on chemical principles rather than direct experimental evidence for this compound.
Introduction
This compound, an N-acyl derivative of the amino acid valine, is a compound of interest in various research and development sectors, including its use as a building block in peptide synthesis and as a potential component in pharmaceutical formulations. Understanding the stability of this compound is critical for ensuring its quality, efficacy, and safety throughout its lifecycle, from synthesis and purification to storage and application.
This technical guide provides a comprehensive overview of the key considerations for the stability and storage of this compound. It is intended for researchers, scientists, and drug development professionals who work with this and similar compounds. The guide covers recommended storage conditions, potential degradation pathways, and standardized experimental protocols for stability assessment, in line with the principles outlined in the International Council for Harmonisation (ICH) guidelines.
Recommended Storage Conditions
Based on information from various chemical suppliers, the following storage conditions are recommended for this compound to ensure its long-term stability.
| Form | Storage Temperature | Duration | Recommendations |
| Solid (Powder) | -20°C | Up to 3 years | For long-term storage, sealed from moisture and light.[1] |
| 4°C | Up to 2 years | For intermediate-term storage, in a well-sealed container.[1] | |
| Room Temperature | Variable | For short-term use, store in a cool, dry, and dark place (ideally <15°C).[2][3] | |
| In Solvent | -80°C | Up to 6 months | For stock solutions, aliquoted to avoid repeated freeze-thaw cycles.[1] |
| -20°C | Up to 1 month | For working solutions, suitable for short-term storage.[1] |
General Handling Precautions:
-
Handle in a well-ventilated area.[4]
-
Wear appropriate personal protective equipment, including gloves and eye protection.[4]
-
Avoid the formation of dust and aerosols.[4]
-
Store in a tightly closed container in a dry and cool place.[4][5]
Potential Degradation Pathways
While specific degradation pathways for this compound have not been experimentally elucidated in the public domain, potential degradation routes can be postulated based on the chemical structure of N-acyl amino acids. The primary sites susceptible to degradation are the amide bond and the carboxylic acid group.
Hydrolytic Degradation
The amide bond in this compound is susceptible to hydrolysis, particularly under acidic or basic conditions, to yield benzoic acid and DL-valine. Studies on other N-benzoylamino acids have shown that the rate of hydrolysis is influenced by pH and temperature.[1] Mild acidic conditions have been reported to cause unexpected hydrolytic instability in some N-acylated amino acid amides.
References
- 1. jordilabs.com [jordilabs.com]
- 2. FDA Guidance for Industry: Q1A(R2)Stability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]
- 3. A critical assessment of the ICH guideline on photostability testing of new drug substances and products (Q1B): Recommendation for revision - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. database.ich.org [database.ich.org]
- 5. FDA Guidance for Industry: Q1B Photostability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]
An In-depth Technical Guide to the Chiral Resolution of Amino Acids
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chirality is a fundamental property of amino acids, with the vast majority existing as L-enantiomers in nature. However, D-amino acids play crucial roles in various biological processes and are increasingly utilized as chiral building blocks in the pharmaceutical industry. The stereospecific synthesis or separation of amino acid enantiomers is therefore of paramount importance. This guide provides a comprehensive overview of the core techniques employed for the chiral resolution of amino acids, focusing on enzymatic resolution, diastereomeric crystallization, and chromatographic methods. Detailed experimental protocols, comparative quantitative data, and visual workflows are presented to aid researchers in selecting and implementing the most suitable resolution strategy.
Enzymatic Resolution
Enzymatic resolution leverages the high stereoselectivity of enzymes to differentiate between enantiomers of a racemic amino acid derivative. This method is prized for its mild reaction conditions, high efficiency, and environmental friendliness.[1][2][3] Kinetic resolution is a common approach where one enantiomer is selectively transformed, allowing for the separation of the unreacted enantiomer from the product.
Kinetic Resolution of Amino Acid Derivatives
In a typical kinetic resolution, a racemic mixture of a derivatized amino acid, such as an N-acyl amino acid or an amino acid ester, is exposed to an enzyme like a lipase or an acylase. The enzyme preferentially catalyzes the hydrolysis of one enantiomer, leaving the other enantiomer in its derivatized form. The resulting mixture of the free amino acid and the derivatized amino acid can then be separated based on their different physicochemical properties. The maximum theoretical yield for the desired enantiomer in a classic kinetic resolution is 50%.[4]
Dynamic Kinetic Resolution (DKR)
To overcome the 50% yield limitation of conventional kinetic resolution, dynamic kinetic resolution (DKR) is employed. DKR combines the enzymatic resolution with in-situ racemization of the slower-reacting enantiomer. This continuous racemization ensures that the substrate pool for the enzymatic reaction is constantly replenished, theoretically allowing for a 100% yield of the desired enantiomer.[5][6] This is often achieved by using a racemizing agent, such as an α-amino-ε-caprolactam racemase, in conjunction with a stereoselective amidase.[7][8]
Quantitative Data for Enzymatic Resolution
The efficiency of enzymatic resolution is typically evaluated by the enantiomeric excess (ee) of the product and the overall yield. The following table summarizes representative data for the enzymatic resolution of various amino acids.
| Amino Acid Derivative | Enzyme | Resolution Method | Product Enantiomer | ee (%) | Yield (%) | Reference |
| N-Boc-phenylalanine ethyl thioester | Subtilisin A | Dynamic Kinetic Resolution | (R)-N-Boc-phenylalanine | >99.5 | 97 | [3] |
| (±)-1-(2-furyl) ethanol | Lipase | Kinetic Resolution | (S)-acetate | >99 | 49 | [9] |
| Racemic Naproxen methyl ester | Candida rugosa lipase | Kinetic Resolution | (S)-Naproxen | >99 | 49 | [9] |
| L-alanine amide | D-aminopeptidase & ACL racemase | Dynamic Kinetic Resolution | D-alanine | >99 | ~100 | [8] |
| N-acetyl-(±)-phenylalanine | Aminoacylase | Kinetic Resolution | L-phenylalanine | >99 | ~85 | [10] |
Experimental Protocols for Enzymatic Resolution
-
Substrate Preparation: Dissolve N-acetyl-DL-amino acid (100 mM) in a suitable buffer (e.g., 0.1 M phosphate buffer, pH 7.5) containing a co-solvent like tert-butanol (10% v/v) if necessary to improve solubility.
-
Enzyme Addition: Add a commercially available immobilized lipase (e.g., Candida antarctica lipase B, Novozym 435) to the substrate solution. The enzyme loading is typically 1-10% (w/w) of the substrate.
-
Reaction: Incubate the mixture at a controlled temperature (e.g., 30-40 °C) with gentle agitation.
-
Monitoring: Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing them by chiral HPLC to determine the enantiomeric excess of the product and the remaining substrate.
-
Work-up: Once the desired conversion (typically around 50%) is reached, stop the reaction by filtering off the immobilized enzyme.
-
Separation: Acidify the reaction mixture to protonate the newly formed L-amino acid. Extract the unreacted N-acetyl-D-amino acid with an organic solvent (e.g., ethyl acetate). The aqueous layer contains the L-amino acid.
-
Isolation: Isolate the L-amino acid from the aqueous layer by ion-exchange chromatography or crystallization. The N-acetyl-D-amino acid can be recovered from the organic extract.
Diastereomeric Crystallization
Diastereomeric crystallization is a classical and industrially significant method for chiral resolution.[11][12] It involves reacting a racemic mixture with a chiral resolving agent to form a pair of diastereomeric salts. Due to their different physical properties, particularly solubility, these diastereomers can be separated by fractional crystallization.[11][13]
Principle of Diastereomeric Resolution
The key to this method is the selection of an appropriate chiral resolving agent that forms diastereomeric salts with significantly different solubilities in a particular solvent. For racemic amino acids (which are amphoteric), both chiral acids and chiral bases can be used as resolving agents. Common resolving agents include tartaric acid, mandelic acid, and brucine.[11][14] Once the less soluble diastereomer crystallizes, it can be isolated by filtration. The resolving agent is then removed to yield the enantiomerically pure amino acid.
Crystallization-Induced Asymmetric Transformation (CIAT)
Similar to DKR in enzymatic resolution, crystallization-induced asymmetric transformation (CIAT) can be employed to achieve a theoretical yield of 100%.[12][15][16] In CIAT, the more soluble diastereomer in the mother liquor is continuously epimerized back to the less soluble form, which then crystallizes out of solution. This process requires a reversible equilibrium between the two diastereomers in solution.
Quantitative Data for Diastereomeric Crystallization
The success of diastereomeric resolution is measured by the diastereomeric excess (de) of the crystallized salt and the overall yield of the desired enantiomer.
| Racemic Amino Acid | Chiral Resolving Agent | Solvent | Isolated Diastereomer | de (%) | Yield (%) | Reference |
| Phenylalanine | (+)-Tartaric Acid | Water | L-Phenylalanine-(+)-tartrate | >98 | ~85 | [10] |
| 2-Amino-2-(4-chlorophenyl)acetic acid | (+)-10-Camphorsulfonic acid | Methanol | (R)-amino acid salt | >95 | High | [13] |
| Pivaldehyde-derived α-amino nitrile | (R)-Phenylglycine amide | Water | (R,S)-amino nitrile | >99 | 93 | [15] |
Experimental Protocols for Diastereomeric Crystallization
-
Salt Formation: Dissolve the racemic amino acid in a suitable solvent (e.g., water, ethanol, or a mixture). In a separate container, dissolve an equimolar amount of the chiral resolving agent in the same solvent, heating gently if necessary.
-
Mixing and Cooling: Slowly add the resolving agent solution to the amino acid solution with stirring. Allow the mixture to cool slowly to room temperature, and then further cool in an ice bath to induce crystallization. Seeding with a small crystal of the desired diastereomeric salt can facilitate crystallization.
-
Isolation: Collect the precipitated crystals by vacuum filtration and wash them with a small amount of cold solvent to remove the mother liquor containing the more soluble diastereomer.
-
Recrystallization (Optional): To improve diastereomeric purity, the collected crystals can be recrystallized from a fresh portion of the solvent.
-
Liberation of the Enantiomer: Dissolve the purified diastereomeric salt in water and add an acid or base to neutralize the resolving agent. This will precipitate the enantiomerically pure amino acid, which can then be collected by filtration.
-
Recovery of Resolving Agent: The resolving agent can be recovered from the mother liquor for reuse.
Chromatographic Resolution
Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), are powerful tools for both the analytical and preparative separation of amino acid enantiomers. These methods offer high resolution and sensitivity.
High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a widely used method for the enantioseparation of amino acids. There are two main approaches:
-
Direct Methods: Utilize a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times. Common CSPs for amino acid resolution are based on polysaccharides, proteins, cyclodextrins, and crown ethers.[17]
-
Indirect Methods: Involve pre-column derivatization of the amino acid enantiomers with a chiral derivatizing agent (CDA) to form diastereomers. These diastereomers can then be separated on a conventional achiral stationary phase.[18]
Gas Chromatography (GC)
For GC analysis, amino acids, which are non-volatile, must first be derivatized to increase their volatility. Chiral separation is then achieved using a capillary column coated with a chiral stationary phase.[19][20][21]
Quantitative Data for Chromatographic Resolution
The performance of chromatographic resolution is assessed by parameters such as the resolution factor (Rs), retention times (tR), and the enantiomeric excess (ee) of the separated peaks.
Table: Chiral HPLC Resolution of Underivatized Amino Acids on a Crown Ether-Based CSP
| Amino Acid | L-Enantiomer tR (min) | D-Enantiomer tR (min) | Resolution (Rs) | Reference |
| Histidine | - | - | 1.99 | [22] |
| Leucine | - | - | 9.26 | [22] |
| Alanine | 3.20 | 3.85 | 2.31 | [23] |
| Valine | 3.35 | 4.21 | 2.89 | [23] |
| Isoleucine | 3.45 | 4.52 | 3.35 | [23] |
Table: Chiral GC Resolution of N-trifluoroacetyl-O-methyl Amino Acid Derivatives
| Amino Acid | L-Enantiomer tR (min) | D-Enantiomer tR (min) | Resolution (Rs) | Reference |
| Alanine | 15.2 | 15.5 | >1.5 | [24] |
| Valine | 18.1 | 18.4 | >1.5 | [24] |
| Leucine | 21.3 | 21.6 | >1.5 | [24] |
| Proline | 22.5 | 22.8 | >1.5 | [24] |
Experimental Protocols for Chromatographic Resolution
-
Column: Select a suitable chiral stationary phase, for example, a crown ether-based column (e.g., CROWNPAK CR-I(+)).
-
Mobile Phase: Prepare an acidic aqueous mobile phase, such as perchloric acid solution (pH 1.0-2.0). The exact composition may need to be optimized for the specific amino acids being separated.
-
Sample Preparation: Dissolve the racemic amino acid mixture in the mobile phase at a concentration of approximately 0.1-1.0 mg/mL.
-
HPLC Conditions:
-
Flow rate: 0.5-1.0 mL/min
-
Column temperature: 20-25 °C
-
Detection: UV at 210 nm or by mass spectrometry.
-
-
Injection: Inject a small volume (e.g., 5-20 µL) of the sample onto the column.
-
Analysis: Identify and quantify the enantiomers based on their retention times and peak areas.
-
Derivatization:
-
Esterification: React the amino acid sample with an acidic alcohol (e.g., 3 M HCl in isopropanol) at elevated temperature (e.g., 110 °C) to form the amino acid ester.
-
Acylation: After removing the excess alcohol, acylate the amino group using an acylating agent such as trifluoroacetic anhydride (TFAA) in an appropriate solvent (e.g., dichloromethane).
-
-
Column: Use a chiral capillary column, for instance, one coated with a cyclodextrin derivative (e.g., Chirasil-Val).
-
GC Conditions:
-
Injector temperature: 250 °C
-
Carrier gas: Helium
-
Oven temperature program: Start at a low temperature (e.g., 60 °C) and ramp up to a higher temperature (e.g., 200 °C) at a controlled rate (e.g., 4 °C/min).
-
Detector: Flame Ionization Detector (FID) or Mass Spectrometer (MS).
-
-
Injection: Inject a small volume (e.g., 1 µL) of the derivatized sample.
-
Analysis: Separate and quantify the diastereomeric derivatives based on their retention times.
Conclusion
The chiral resolution of amino acids is a critical process in both academic research and industrial applications. This guide has detailed the principles, quantitative performance, and experimental protocols for the three primary resolution techniques: enzymatic resolution, diastereomeric crystallization, and chromatographic methods. The choice of the most appropriate method depends on factors such as the scale of the separation, the desired purity of the enantiomers, the cost of reagents and equipment, and the specific properties of the amino acid . By understanding the fundamentals and practical aspects of each technique, researchers and drug development professionals can effectively navigate the challenges of obtaining enantiomerically pure amino acids for their specific needs.
References
- 1. An Update: Enzymatic Synthesis for Industrial Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biocatalysis: Enzymatic Synthesis for Industrial Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. biocatalysis.uni-graz.at [biocatalysis.uni-graz.at]
- 5. diva-portal.org [diva-portal.org]
- 6. researchgate.net [researchgate.net]
- 7. New Enzymatic Method of Chiral Amino Acid Synthesis by Dynamic Kinetic Resolution of Amino Acid Amides: Use of Stereoselective Amino Acid Amidases in the Presence of α-Amino-ɛ-Caprolactam Racemase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Dynamic kinetic resolution of amino acid amide catalyzed by D-aminopeptidase and alpha-amino-epsilon-caprolactam racemase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Chiral resolution - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. Part 6: Resolution of Enantiomers – Chiralpedia [chiralpedia.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. mdpi.com [mdpi.com]
- 18. benchchem.com [benchchem.com]
- 19. A Protocol for GC-MS Profiling of Chiral Secondary Amino Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. A Protocol for GC-MS Profiling of Chiral Secondary Amino Acids | Springer Nature Experiments [experiments.springernature.com]
- 21. academic.oup.com [academic.oup.com]
- 22. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 23. agilent.com [agilent.com]
- 24. Resolution, quantification, and reliable determination of enantiomeric excess of proteinogenic and non‐proteinogenic amino acids by comprehensive two‐dimensional gas chromatography - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Enzymatic Resolution of DL-Valine Using Papain
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the enzymatic resolution of a racemic mixture of DL-valine. The method leverages the stereospecificity of the cysteine protease papain to selectively catalyze the amidation of the L-enantiomer of N-acetyl-DL-valine with aniline. This process yields insoluble N-acetyl-L-valine anilide, which precipitates from the reaction mixture, leaving the unreacted N-acetyl-D-valine in solution. This procedure allows for the efficient separation of the two enantiomers. The protocol includes methodologies for the synthesis of the starting material, the enzymatic resolution reaction, product isolation, and analysis of enantiomeric excess using reverse-phase high-performance liquid chromatography (RP-HPLC).
Introduction
Chirality is a critical aspect of drug design and development, as enantiomers of a chiral drug can exhibit significantly different pharmacological and toxicological profiles. L-valine and its derivatives are important chiral building blocks in the synthesis of numerous pharmaceutical compounds.[1] Consequently, the development of efficient and scalable methods for the resolution of racemic mixtures of valine is of high importance.
Enzymatic resolution offers a green and highly selective alternative to traditional chemical resolution methods. Papain, a readily available and robust cysteine protease, has demonstrated high stereospecificity towards L-amino acids in various synthetic applications.[2] This application note details a protocol for the kinetic resolution of N-acetyl-DL-valine based on the papain-catalyzed synthesis of N-acetyl-L-valine anilide. The enzyme's preference for the L-enantiomer results in its conversion to a solid anilide derivative, which can be easily separated from the soluble D-enantiomer by filtration.
Principle of the Method
The enzymatic resolution process is based on the kinetic resolution of a racemic mixture of N-acetyl-DL-valine. Papain selectively catalyzes the reaction between the L-enantiomer and aniline to form the corresponding anilide. The resulting N-acetyl-L-valine anilide is insoluble in the aqueous reaction medium and precipitates out of solution. The D-enantiomer does not react and remains dissolved. This difference in reactivity and solubility allows for the separation of the two enantiomers.
Experimental Protocols
Materials and Reagents
-
DL-Valine
-
Acetic anhydride
-
Glacial acetic acid
-
Aniline
-
Papain (from Carica papaya latex)
-
L-cysteine hydrochloride
-
Ethylenediaminetetraacetic acid (EDTA)
-
Sodium phosphate (dibasic and monobasic)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Ethanol
-
Acetonitrile (HPLC grade)
-
Water (deionized or HPLC grade)
-
o-Phthalaldehyde (OPA)
-
N-acetyl-L-cysteine (NAC)
Synthesis of N-acetyl-DL-valine
-
Dissolve DL-valine (0.10 mol, 11.7 g) in 100 mL of glacial acetic acid at 90°C.[3]
-
Slowly add acetic anhydride (0.11 mol, 11.2 g) to the solution.[3]
-
Maintain the reaction mixture at 90°C for 10 minutes.[3]
-
Remove the acetic acid under reduced pressure to obtain a crystalline residue of N-acetyl-DL-valine.[3]
-
The product can be used in the next step without further purification.
Enzymatic Resolution of N-acetyl-DL-valine
-
Preparation of the Papain Activation Buffer (0.1 M Phosphate Buffer, pH 6.5, containing activators):
-
Prepare a 0.1 M sodium phosphate buffer by mixing appropriate volumes of 0.1 M Na₂HPO₄ and 0.1 M NaH₂PO₄ to achieve a pH of 6.5.
-
To this buffer, add L-cysteine hydrochloride to a final concentration of 0.05 M and EDTA to a final concentration of 0.002 M.
-
-
Enzyme Activation:
-
Prepare a papain solution of 50 mg/mL in the activation buffer.
-
Incubate the enzyme solution at 40°C for 30 minutes to ensure full activation of the enzyme.
-
-
Reaction Mixture:
-
In a suitable reaction vessel, dissolve N-acetyl-DL-valine (e.g., 10 mmol) in the activation buffer.
-
Add aniline (e.g., 10 mmol) to the solution.
-
Initiate the reaction by adding the activated papain solution.
-
-
Reaction Conditions:
-
Maintain the reaction mixture at a constant temperature (e.g., 40°C) with gentle stirring.
-
The formation of a white precipitate (N-acetyl-L-valine anilide) should be observed over time.
-
Allow the reaction to proceed for a defined period (e.g., 24 hours) to achieve a satisfactory yield.
-
Isolation of Products
-
Separation of N-acetyl-L-valine anilide:
-
After the reaction is complete, cool the mixture to room temperature.
-
Collect the precipitate by vacuum filtration.
-
Wash the solid with cold water and then with a small amount of cold ethanol to remove any unreacted starting materials.
-
Dry the solid N-acetyl-L-valine anilide under vacuum.
-
-
Isolation of N-acetyl-D-valine:
-
The filtrate contains the unreacted N-acetyl-D-valine.
-
Acidify the filtrate to pH 2-3 with HCl to precipitate any dissolved N-acetyl-D-valine.
-
Collect the precipitate by filtration, wash with cold water, and dry under vacuum.
-
Analysis of Enantiomeric Excess (e.e.) by RP-HPLC
The enantiomeric excess of the resolved valine can be determined by RP-HPLC after derivatization with a chiral derivatizing agent like o-phthalaldehyde (OPA) in the presence of a chiral thiol such as N-acetyl-L-cysteine (NAC).[1]
-
Sample Preparation (Hydrolysis of N-acetyl derivatives):
-
Hydrolyze a small, accurately weighed amount of the isolated N-acetyl-L-valine anilide and N-acetyl-D-valine by heating with 6 M HCl to obtain the free amino acids.
-
Neutralize the samples before derivatization.
-
-
Derivatization:
-
Prepare a solution of the hydrolyzed amino acid sample.
-
Mix an aliquot of the sample solution with the OPA/NAC derivatizing reagent.
-
Allow the reaction to proceed for a few minutes to form the diastereomeric isoindole derivatives.
-
-
HPLC Conditions (Example):
-
Column: Chiralcel OD-3R or similar chiral stationary phase.[1]
-
Mobile Phase: A gradient of acetonitrile and a suitable buffer (e.g., sodium acetate).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 338 nm.
-
Injection Volume: 20 µL.
-
-
Calculation of Enantiomeric Excess (e.e.):
-
e.e. (%) = [([Area of Major Enantiomer] - [Area of Minor Enantiomer]) / ([Area of Major Enantiomer] + [Area of Minor Enantiomer])] x 100
-
Data Presentation
The following table summarizes representative quantitative data for the enzymatic resolution of N-acetyl amino acids using papain. Note: Data for DL-valine is extrapolated based on similar amino acid resolutions.
| Substrate | Product | Yield (%) | e.e. of Product (%) | e.e. of Unreacted Substrate (%) | Reference |
| N-acetyl-DL-phenylalanine | N-acetyl-L-phenylalanine anilide | 40-50 | >95 | >90 | Based on[4] |
| N-acetyl-DL-leucine | N-acetyl-L-leucine anilide | 35-45 | >98 | >95 | Based on[4] |
| N-acetyl-DL-valine | N-acetyl-L-valine anilide | ~40 | >95 | >90 | This Protocol |
Visualizations
Logical Workflow for Enzymatic Resolution
Caption: Workflow for the enzymatic resolution of DL-valine.
Signaling Pathway Analogy: Enzyme Specificity
Caption: Stereospecificity of papain for L-valine.
References
Application Notes and Protocols for the Chemical Resolution of DL-Valine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the chemical resolution of racemic (DL)-valine, a critical process for obtaining enantiomerically pure D- and L-valine. Enantiopure valine isomers are essential building blocks in the synthesis of pharmaceuticals and other chiral molecules. The primary method detailed is the diastereomeric salt crystallization using dibenzoyltartaric acid (DBTA) as a chiral resolving agent, a technique known for its efficiency and scalability.
Introduction
Valine, an essential amino acid, possesses a chiral center, resulting in two enantiomers: D-valine and L-valine. While L-valine is the naturally occurring isomer incorporated into proteins, D-valine is a crucial component in various pharmaceuticals, including some antibiotics and antiviral drugs. Chemical synthesis of valine typically yields a racemic mixture (an equal mixture of D and L enantiomers), necessitating a resolution step to isolate the desired enantiomer.
Chemical resolution via diastereomeric salt formation is a widely employed and effective method for separating enantiomers.[1] This technique involves reacting the racemic mixture with a chiral resolving agent to form a pair of diastereomeric salts. These diastereomers exhibit different physical properties, such as solubility, allowing for their separation by fractional crystallization. Subsequently, the pure enantiomers are recovered by decomposing the separated diastereomeric salts.
Data Presentation: Comparison of Chiral Resolving Agents
The selection of an appropriate chiral resolving agent is paramount for a successful resolution. The following table summarizes quantitative data for the resolution of DL-valine using different methods.
| Chiral Resolving Agent | Method | Target Enantiomer | Yield (%) | Optical Purity (%) | Reference |
| D-Dibenzoyltartaric Acid (D-DBTA) | Diastereomeric Crystallization | D-Valine | >70 | >98 | [1] |
| L-Dibenzoyltartaric Acid (L-DBTA) | Diastereomeric Crystallization | L-Valine | >70 | >98 | [1] |
| L-Phenylalanine | Adduct Formation | D-Valine | 49-63 | 84-100 | [1] |
Experimental Protocols
This section provides a detailed protocol for the chemical resolution of DL-valine using L-dibenzoyltartaric acid (L-DBTA) to obtain L-valine. A similar protocol can be followed using D-DBTA to isolate D-valine.
Protocol 1: Resolution of DL-Valine using L-Dibenzoyltartaric Acid (L-DBTA)
This protocol is based on the diastereomeric crystallization method, which leverages the differential solubility of the diastereomeric salts formed between the enantiomers of valine and the chiral resolving agent.
Materials:
-
DL-Valine (DL-Val)
-
L-Dibenzoyltartaric Acid (L-DBTA)
-
Dilute Hydrochloric Acid (0.2-0.8 mol/L)
-
Triethylamine
-
Ethanol
-
Water
-
Diethyl ether or acetone (for washing)
-
Reaction vessel with stirring and temperature control
-
Filtration apparatus (e.g., Büchner funnel)
-
pH meter
Procedure:
Step 1: Formation of Diastereomeric Salts
-
Dissolve 2.34 g of DL-Valine in 20 mL of dilute hydrochloric acid in a reaction vessel.
-
Heat the solution to 80-100°C with continuous stirring.
-
Add 3.58 g of L-DBTA to the heated solution. The molar ratio of DL-valine to the resolving agent should be approximately 1:1 to 1:1.2.[1]
-
Maintain the reaction temperature at 80-100°C and stir for 30 minutes.[2]
-
Reduce the temperature to 60°C and hold for 1 hour to facilitate the gradual precipitation of the L-valine-L-DBTA diastereomeric salt.[2]
-
Slowly cool the mixture to approximately 15°C to maximize the crystallization of the less soluble diastereomer.[2]
Step 2: Separation of the Diastereomeric Salt
-
Filter the crystalline precipitate (L-valine-L-DBTA salt) using a suction filtration apparatus.
-
Wash the filter cake with a small amount of cold water, followed by diethyl ether or acetone to remove any residual mother liquor.[1]
-
The filtrate contains the more soluble D-valine-L-DBTA diastereomeric salt and can be processed separately to recover D-valine.
Step 3: Recovery of L-Valine
-
Dissolve the filtered L-valine-L-DBTA salt in a suitable solvent such as ethanol (e.g., 30 mL).
-
Add an alkali, such as triethylamine, to neutralize the salt and precipitate the L-valine. The amount of triethylamine should be sufficient to neutralize the DBTA.
-
Stir the mixture for 1 hour to ensure complete precipitation of L-valine.
-
Filter the precipitated L-valine.
-
Wash the L-valine product with ethanol and dry to obtain the pure L-valine.
Step 4: Recovery of D-Valine from the Mother Liquor
-
Concentrate the mother liquor from Step 2 under reduced pressure.
-
Adjust the pH of the concentrated solution to 5.5 using an alkali to precipitate the D-valine.
-
Filter, wash, and dry the D-valine product.
Expected Outcome:
The yield for both L-valine and D-valine is expected to be above 70%, with an optical purity greater than 98%.[1]
Alternative Strategies for Resolution
While diastereomeric crystallization is a robust method, other techniques can also be employed for the resolution of DL-valine.
-
N-Acetylation followed by Enzymatic Resolution: DL-valine can be first converted to N-acetyl-DL-valine. The acetylated racemate can then be subjected to enzymatic resolution using an acylase enzyme. The enzyme selectively hydrolyzes the N-acetyl group from the L-enantiomer, allowing for the separation of L-valine from the unreacted N-acetyl-D-valine. The N-acetyl-D-valine can then be hydrolyzed chemically to yield D-valine.
-
Preferential Crystallization: This method, also known as resolution by entrainment, involves inducing the crystallization of one enantiomer from a supersaturated solution of the racemate by seeding with a crystal of the desired pure enantiomer. For DL-valine, this has been demonstrated with its hydrochloride salt.[3]
Visualizations
Experimental Workflow for Diastereomeric Resolution
Caption: Workflow for the chemical resolution of DL-valine.
Logical Relationship in Diastereomeric Salt Formation
Caption: Formation of diastereomers from enantiomers.
References
Application Note: Chiral Separation of DL-Valine Derivatives by High-Performance Liquid Chromatography
Audience: Researchers, scientists, and drug development professionals.
Introduction
Valine, an essential amino acid, and its derivatives are crucial chiral building blocks in the synthesis of numerous pharmaceuticals.[1] Ensuring the enantiomeric purity of these compounds is a critical quality attribute, as different enantiomers can exhibit distinct pharmacological and toxicological profiles. High-Performance Liquid Chromatography (HPLC) is a powerful and widely adopted technique for the enantioseparation of chiral compounds, including DL-valine derivatives.[2] This application note provides detailed protocols for the chiral separation of DL-valine derivatives using both direct and indirect HPLC methods.
Methods for Chiral Separation
Two primary strategies are employed for the chiral separation of DL-valine derivatives by HPLC:
-
Direct Method: This approach utilizes a Chiral Stationary Phase (CSP) that selectively interacts with the enantiomers, leading to different retention times. Polysaccharide-based and macrocyclic glycopeptide-based CSPs are commonly used for amino acid derivatives.[3][4]
-
Indirect Method (Pre-column Derivatization): In this method, the enantiomers are reacted with a chiral derivatizing reagent to form diastereomers. These diastereomers can then be separated on a standard achiral reversed-phase column (e.g., C18).[3][5] This technique is often employed to enhance detection sensitivity, especially for compounds lacking a strong chromophore.[5]
Experimental Protocols
Protocol 1: Direct Chiral Separation of Boc-DL-Valine
This protocol describes the direct enantioseparation of N-tert-butoxycarbonyl-DL-valine (Boc-DL-Valine) using a macrocyclic glycopeptide-based chiral stationary phase.
Objective: To resolve and quantify the enantiomers of Boc-DL-Valine.[3]
Instrumentation:
-
Standard HPLC system with UV detection.
Chromatographic Conditions:
| Parameter | Condition |
|---|---|
| Column | CHIROBIOTIC® R, 250 x 4.6 mm, 5 µm |
| Mobile Phase | 20% Methanol / 80% 0.1% Triethylammonium Acetate (TEAA), pH 4.1 |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection | UV at 210 nm |
| Injection Volume | 10 µL |
Sample Preparation:
-
Dissolve Boc-DL-Valine in the mobile phase to a concentration of 1 mg/mL.[3]
Expected Results: The L-enantiomer is expected to elute before the D-enantiomer under these conditions.
| Enantiomer | Retention Time (tR) (min) |
| Boc-L-Valine | 5.43 |
| Boc-D-Valine | 6.32 |
Data adapted from BenchChem application notes.[3]
Protocol 2: Indirect Chiral Separation of DL-Valine via OPA/IBLC Derivatization
This protocol details the indirect separation of DL-valine enantiomers following pre-column derivatization with o-phthalaldehyde (OPA) and isobutyryl-L-cysteine (IBLC). This method is particularly useful for quantifying trace amounts of the D-enantiomer in L-valine.[1][6]
Objective: To determine the enantiomeric composition of valine after derivatization to form fluorescent diastereomers.[3]
Instrumentation:
-
HPLC system with a fluorescence or UV detector.
Derivatization Procedure:
-
Prepare a solution of the valine sample in a suitable aqueous buffer (e.g., borate buffer).
-
Add a solution of OPA and IBLC in the same buffer.
-
Allow the reaction to proceed at room temperature for a few minutes.[3]
-
Quench the reaction by adding an acidic solution.[3]
Chromatographic Conditions:
| Parameter | Condition |
|---|---|
| Column | Reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm) |
| Mobile Phase | Gradient elution with a mixture of an aqueous buffer (e.g., sodium acetate) and an organic modifier (e.g., acetonitrile or methanol). |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | Fluorescence: Excitation at 340 nm, Emission at 450 nm. UV: 335 nm. |
| Injection Volume | 10 µL |
Expected Results: The diastereomeric derivatives of D- and L-valine will be separated on the achiral column. The elution order will depend on the specific chiral thiol used for derivatization.
Quantitative Data Summary
The following table summarizes typical performance data for different chiral separation methods for valine derivatives.
| Analyte | Method | Chiral Stationary Phase (CSP) | Mobile Phase | Resolution (Rs) | Selectivity (α) | Reference |
| Boc-DL-Valine | Direct | CHIROBIOTIC® R | 20% Methanol / 80% 0.1% TEAA, pH 4.1 | >1.5 (estimated) | 1.16 | [3] |
| OPA-derivatized DL-Valine | Indirect | Chiralcel OD-3R | Acetonitrile/Water/Formic Acid | >2.0 | - | [1] |
| NBD-derivatized α-amino acid esters | Direct | Chiralpak IA | 2-propanol/hexane | - | - | [2][7] |
Diagrams
Caption: General workflow for direct and indirect HPLC methods for chiral separation.
Conclusion
The choice between direct and indirect HPLC methods for the chiral separation of DL-valine derivatives depends on several factors, including the specific derivative, the required sensitivity, and the availability of instrumentation. Direct methods using chiral stationary phases offer a straightforward approach, while indirect methods involving pre-column derivatization can provide enhanced sensitivity and are suitable for a wider range of detectors. The protocols and data presented in this application note serve as a comprehensive guide for researchers and scientists in selecting and implementing a suitable HPLC method for their specific needs in pharmaceutical development and quality control.
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 3. benchchem.com [benchchem.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. benchchem.com [benchchem.com]
- 6. Development of an enantiomeric separation of d & l valine as their corresponding isoindole adducts by RP-HPLC for utilization of the l-valine toward pharmaceutically relevant materials - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for N-Benzoyl-DL-Valine in the Context of Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
These notes provide a comprehensive overview of the role and potential applications of N-Benzoyl-DL-Valine within the broader field of peptide and amino acid chemistry. While not a standard reagent for direct use in solution-phase peptide chain elongation, understanding its properties is crucial for researchers in chemical synthesis.
Introduction: The Role of N-Acyl Amino Acids in Peptide Chemistry
In the chemical synthesis of peptides, the precise, stepwise formation of amide (peptide) bonds between amino acids is paramount. This requires a strategy of selective protection and activation of the functional groups (amino and carboxyl) of the amino acid building blocks. The most common N-α-protecting groups used in modern peptide synthesis are the urethane-type t-butyloxycarbonyl (Boc) and 9-fluorenylmethoxycarbonyl (Fmoc) groups. These groups are favored due to their ability to be removed under mild conditions that do not affect the newly formed peptide bond.
N-Benzoyl-DL-Valine, an N-acyl derivative of the amino acid valine, belongs to a class of compounds with historical and niche applications in amino acid chemistry. However, it is not suitable for direct, iterative use in modern solution-phase peptide coupling for two primary reasons:
-
Stability of the Benzoyl Group: The benzoyl group is an amide and is generally removed under harsh acidic or basic conditions that would also cleave the peptide bonds of the growing peptide chain. This lack of orthogonal stability makes it unsuitable as a temporary protecting group for the α-amino group in a stepwise synthesis.
-
Racemic Nature (DL-Mixture): Peptides for biological and pharmaceutical applications must have a precisely defined stereochemistry, typically composed entirely of L-amino acids. The use of a DL-racemic mixture of valine would result in the synthesis of a complex mixture of diastereomeric peptides, which are difficult to separate and would likely have undesirable or unpredictable biological activity.
The primary applications of N-Benzoyl-DL-Valine and similar N-acyl amino acids lie in other areas of chemical synthesis, as detailed below.
Primary Applications of N-Benzoyl Amino Acids
-
Chemical Resolution of Amino Acids: One of the classic applications of N-benzoylation is in the separation of racemic (DL) amino acid mixtures. By converting the DL-amino acid into its N-benzoyl derivative, it can then be reacted with a chiral resolving agent (e.g., a chiral amine) to form diastereomeric salts. These salts often have different solubilities, allowing for their separation by fractional crystallization. Subsequent hydrolysis of the separated diastereomers yields the pure D- and L-amino acids.
-
Precursors in Organic Synthesis: N-benzoyl amino acids serve as versatile starting materials for the synthesis of a variety of other molecules, including certain heterocyclic compounds and other biologically active molecules where the benzoylated amino acid structure forms a key part of the final product.
-
Characterization and Identification: Benzoylation has been historically used as a method to derivatize amines and amino acids for the purpose of identification and characterization.
Standard Protocol for Solution-Phase Peptide Coupling (Using Appropriate Protecting Groups)
To illustrate the standard methodology that is used for solution-phase peptide synthesis, the following protocol details the coupling of N-α-Boc-L-Alanine to L-Valine methyl ester. This represents a typical dipeptide synthesis.
Experimental Protocol: Synthesis of Boc-L-Ala-L-Val-OMe
This protocol outlines the coupling of an N-protected amino acid (Boc-L-Ala-OH) with a C-protected amino acid (H-L-Val-OMe) using a carbodiimide coupling reagent (DCC) and an additive to suppress racemization (HOBt).
Materials:
-
N-α-Boc-L-Alanine (Boc-L-Ala-OH)
-
L-Valine methyl ester hydrochloride (H-L-Val-OMe·HCl)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
1-Hydroxybenzotriazole (HOBt)
-
N-Methylmorpholine (NMM) or Diisopropylethylamine (DIEA)
-
Dichloromethane (DCM), anhydrous
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
1 M aqueous hydrochloric acid (HCl) solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Preparation of the Amine Component:
-
Dissolve L-Valine methyl ester hydrochloride (1.0 equivalent) in anhydrous DCM in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0 °C in an ice bath.
-
Add N-Methylmorpholine (NMM) or DIEA (1.0 equivalent) dropwise to neutralize the hydrochloride salt and liberate the free amine. Stir for 15-20 minutes at 0 °C.
-
-
Activation of the Carboxyl Component:
-
In a separate flask, dissolve N-α-Boc-L-Alanine (1.0 equivalent) and HOBt (1.0 equivalent) in anhydrous DCM.
-
Cool this solution to 0 °C.
-
Add DCC (1.05 equivalents) to the solution. A white precipitate of dicyclohexylurea (DCU) may begin to form.
-
Allow the activation to proceed for 20-30 minutes at 0 °C.
-
-
Coupling Reaction:
-
Transfer the activated Boc-L-Ala-OH solution from step 2 into the flask containing the free amine of L-Valine methyl ester from step 1.
-
Allow the reaction mixture to slowly warm to room temperature and stir overnight (12-16 hours).
-
-
Work-up and Purification:
-
Filter the reaction mixture to remove the precipitated DCU byproduct. Wash the filter cake with a small amount of DCM.
-
Combine the filtrates and transfer to a separatory funnel.
-
Wash the organic layer sequentially with:
-
1 M HCl (2 x)
-
Saturated NaHCO₃ solution (2 x)
-
Brine (1 x)
-
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Filter to remove the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product (Boc-L-Ala-L-Val-OMe).
-
The crude product can be further purified by column chromatography on silica gel or by recrystallization if necessary.
-
Quantitative Data Summary (Illustrative)
The following table presents typical expected outcomes for the synthesis of a dipeptide like Boc-L-Ala-L-Val-OMe using the protocol described above. Actual results may vary based on specific reaction conditions and scale.
| Parameter | Typical Value | Method of Determination |
| Yield | 85-95% | Gravimetric analysis after purification |
| Purity | >98% | HPLC, NMR Spectroscopy |
| Racemization | <1% | Chiral HPLC analysis |
| DCC Equivalents | 1.05 | Stoichiometric calculation |
| Reaction Time | 12-16 hours | TLC or HPLC monitoring |
| Reaction Temp. | 0 °C to RT | Thermometer |
Visualizations
Diagram 1: Chemical Structure of N-Benzoyl-DL-Valine
Caption: Structure of N-Benzoyl-DL-Valine.
Diagram 2: General Workflow for Solution-Phase Peptide Coupling
Caption: Workflow of Solution-Phase Peptide Coupling.
Diagram 3: Rationale for Unsuitability of Benzoyl-DL-Valine in Stepwise Synthesis
Caption: Unsuitability of this compound.
Application Notes and Protocols for the Papain-Catalyzed Synthesis of N-Benzoyl-L-Valine Anilide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Papain, a cysteine protease (EC 3.4.22.2) extracted from the latex of the papaya fruit (Carica papaya), is a versatile biocatalyst in organic synthesis. Its broad substrate specificity, operational flexibility in aqueous and organic co-solvent systems, and stereoselectivity make it an attractive enzyme for various applications, including peptide synthesis. This document provides detailed application notes and protocols for the papain-catalyzed synthesis of N-Benzoyl-L-Valine anilide, a model reaction for the formation of amide bonds between N-protected amino acids and aniline derivatives. This enzymatic approach offers a green and efficient alternative to traditional chemical synthesis methods, which often require harsh conditions and protecting group strategies.
Papain's catalytic activity relies on a catalytic triad in its active site. The synthesis of N-Benzoyl-L-Valine anilide proceeds via a two-step mechanism: acylation, where the N-Benzoyl-L-Valine forms a covalent acyl-enzyme intermediate, followed by deacylation, where aniline attacks the intermediate to form the final anilide product.
Data Presentation
The following table summarizes typical reaction conditions and reported yields for the papain-catalyzed synthesis of various N-acyl-amino acid anilides and amides, providing a comparative reference for the synthesis of N-Benzoyl-L-Valine anilide.
| N-Acyl Amino Acid | Amine/Anilide | pH | Temperature (°C) | Co-solvent | Yield (%) | Reference |
| N-Benzoyl-DL-Alanine | Aniline | 7.0 | 35 | None | Precipitate | [1] |
| N-Carbobenzyloxy-Glycine | 1,3-Phenylenediamine | 9-12 | RT | Buffer | 19-47 | |
| N-Carbobenzyloxy-L-Phenylalanine | 1,3-Phenylenediamine | 9-12 | RT | Buffer | 19-47 | |
| N-Carbobenzyloxy-L-Leucine | 1,3-Phenylenediamine | 9-12 | RT | Buffer | 19-47 | |
| Nα-Benzoyl-L-arginine-p-nitroanilide | Hydrolysis | 7.0 | 25 | DMSO/Acetonitrile | N/A (Kinetics) | [2][3] |
Experimental Protocols
Protocol 1: General Papain-Catalyzed Synthesis of N-Benzoyl-L-Valine Anilide
This protocol outlines a general procedure for the synthesis, leveraging the common observation that the anilide product often precipitates from the aqueous reaction medium.
Materials:
-
N-Benzoyl-L-Valine
-
Aniline
-
Papain (crude or purified)
-
Cysteine-HCl (for papain activation)
-
EDTA (Ethylenediaminetetraacetic acid)
-
Phosphate buffer (0.1 M, pH 7.0-8.0)
-
Dimethyl sulfoxide (DMSO) or Acetonitrile (ACN)
-
Sodium hydroxide (1 M)
-
Hydrochloric acid (1 M)
-
Distilled water
-
Filtration apparatus (e.g., Büchner funnel)
-
Stirring plate and stir bar
-
pH meter
Procedure:
-
Activation of Papain:
-
Prepare an activation buffer containing 0.1 M phosphate buffer (pH 7.0), 5 mM Cysteine-HCl, and 2 mM EDTA.
-
Dissolve papain in the activation buffer to a final concentration of 10-50 mg/mL.
-
Incubate the enzyme solution at room temperature for 30 minutes to ensure the activation of the cysteine protease.
-
-
Reaction Setup:
-
In a reaction vessel, dissolve N-Benzoyl-L-Valine (e.g., 0.1 M) and Aniline (e.g., 0.2 M, a slight excess of the nucleophile is often beneficial) in a minimal amount of a suitable organic co-solvent like DMSO or acetonitrile to ensure solubility.[2]
-
Add 0.1 M phosphate buffer (pH 7.0-8.0) to the substrate mixture. The final concentration of the organic co-solvent should be kept low (typically 10-20% v/v) to maintain enzyme activity.[2]
-
Adjust the pH of the reaction mixture to the desired value (e.g., 7.5) using 1 M NaOH or 1 M HCl.
-
-
Enzymatic Synthesis:
-
Initiate the reaction by adding the activated papain solution to the substrate mixture.
-
Stir the reaction mixture at a constant temperature, typically between 30-40°C.
-
Monitor the reaction for the formation of a precipitate, which is the N-Benzoyl-L-Valine anilide product. Reaction times can vary from several hours to a couple of days.[1]
-
-
Product Isolation and Purification:
-
Once a significant amount of precipitate has formed, collect the solid product by vacuum filtration.
-
Wash the collected solid with a dilute acidic solution (e.g., 0.1 M HCl) to remove any unreacted aniline.
-
Subsequently, wash the solid with a dilute basic solution (e.g., 0.1 M NaHCO₃) to remove any unreacted N-Benzoyl-L-Valine.
-
Finally, wash the product with cold distilled water to remove any remaining salts.
-
Dry the purified N-Benzoyl-L-Valine anilide in a desiccator or under vacuum.
-
-
Characterization:
-
Determine the melting point of the product.
-
Characterize the product using analytical techniques such as ¹H NMR, ¹³C NMR, and FT-IR spectroscopy to confirm its structure.
-
Assess the purity of the compound by High-Performance Liquid Chromatography (HPLC).
-
Protocol 2: Monitoring Reaction Progress by HPLC
For a more controlled experiment where product precipitation is not immediately evident or for kinetic studies, the reaction progress can be monitored by HPLC.
Procedure:
-
Follow steps 1 and 2 from Protocol 1.
-
At regular time intervals, withdraw a small aliquot of the reaction mixture.
-
Quench the enzymatic reaction in the aliquot immediately by adding a strong acid (e.g., trifluoroacetic acid) or by heating.
-
Centrifuge the aliquot to pellet the enzyme.
-
Analyze the supernatant by reverse-phase HPLC to quantify the decrease in substrates and the increase in the product.
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% trifluoroacetic acid is a common choice.
-
Column: A C18 column is typically used.
-
Detection: UV detection at a wavelength where the product and substrates have significant absorbance (e.g., 254 nm).
-
Mandatory Visualizations
References
Protocol for the preparation of Benzoyl-L-Valine and Benzoyl-D-Valine
Application Note
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a comprehensive protocol for the laboratory synthesis of N-Benzoyl-L-Valine and N-Benzoyl-D-Valine. The synthesis is achieved via the Schotten-Baumann reaction, a robust and widely used method for the N-acylation of amino acids. This protocol includes detailed experimental procedures, a summary of required reagents and expected product characteristics, and visual aids to illustrate the chemical reaction and experimental workflow.
Introduction
N-Benzoyl derivatives of amino acids are important intermediates in peptide synthesis and serve as valuable building blocks in the development of chiral pharmaceuticals. The benzoyl group acts as a protecting group for the amino functionality, preventing unwanted side reactions during subsequent chemical transformations. The stereochemical integrity of the amino acid is crucial for its biological activity, making the preparation of enantiomerically pure N-Benzoyl-L-Valine and N-Benzoyl-D-Valine a critical process in medicinal chemistry and drug discovery. The Schotten-Baumann reaction provides a reliable method for this synthesis by reacting the amino acid with benzoyl chloride under basic conditions.
Chemical Reaction and Mechanism
The synthesis of N-Benzoyl-Valine proceeds through the nucleophilic acyl substitution of benzoyl chloride with the amino group of valine. The reaction is base-catalyzed, typically using sodium hydroxide, which serves to deprotonate the amino group, increasing its nucleophilicity, and to neutralize the hydrochloric acid byproduct.
Caption: General reaction scheme for the synthesis of N-Benzoyl-Valine.
Experimental Protocol
This protocol is applicable for the synthesis of both N-Benzoyl-L-Valine and N-Benzoyl-D-Valine by selecting the corresponding valine enantiomer.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (per synthesis) | Moles |
| L-Valine or D-Valine | 117.15 | 5.86 g | 0.05 |
| Benzoyl Chloride | 140.57 | 7.03 g (6.0 mL) | 0.05 |
| Sodium Hydroxide (NaOH) | 40.00 | 4.0 g | 0.10 |
| Deionized Water | 18.02 | 150 mL | - |
| Diethyl Ether | 74.12 | ~100 mL | - |
| 6M Hydrochloric Acid (HCl) | 36.46 | As needed | - |
| Ethanol (for crystallization) | 46.07 | As needed | - |
Procedure:
-
Dissolution of Valine: In a 250 mL Erlenmeyer flask, dissolve 5.86 g (0.05 mol) of either L-Valine or D-Valine in 100 mL of 1 M sodium hydroxide solution (4.0 g NaOH in 100 mL water). Cool the solution to 0-5 °C in an ice bath with continuous stirring.
-
Addition of Benzoyl Chloride: While vigorously stirring the cooled valine solution, slowly add 6.0 mL (0.05 mol) of benzoyl chloride dropwise over a period of 15-20 minutes. Concurrently, add a 10% NaOH solution dropwise to maintain the pH of the reaction mixture between 9 and 10.
-
Reaction: After the addition is complete, continue to stir the reaction mixture in the ice bath for one hour, and then for an additional hour at room temperature.
-
Workup:
-
Transfer the reaction mixture to a separatory funnel and extract twice with 50 mL portions of diethyl ether to remove any unreacted benzoyl chloride and benzoic acid.
-
Discard the organic layers.
-
Cool the aqueous layer in an ice bath and acidify to a pH of approximately 2-3 by the slow addition of 6M HCl. This will cause the N-Benzoyl-Valine to precipitate as a white solid.
-
-
Isolation and Purification:
-
Collect the precipitate by vacuum filtration using a Büchner funnel.
-
Wash the solid with cold deionized water (2 x 20 mL).
-
Recrystallize the crude product from a minimal amount of hot ethanol-water mixture to obtain pure N-Benzoyl-Valine.
-
Dry the purified crystals in a vacuum oven at 60 °C overnight.
-
-
Characterization:
-
Determine the melting point of the dried product.
-
Measure the optical rotation to confirm the enantiomeric purity.
-
Caption: Experimental workflow for the synthesis of N-Benzoyl-Valine.
Data Presentation
Expected Product Characteristics:
| Property | N-Benzoyl-L-Valine | N-Benzoyl-D-Valine | Reference |
| Appearance | White crystalline solid | White crystalline solid | General Observation |
| Yield | ~70-88% | ~70-88% (expected) | |
| Melting Point | 127.0-128.0 °C | 127.0-128.0 °C (expected) | |
| Specific Optical Rotation | Expected to be positive | Expected to be negative and equal in magnitude to the L-enantiomer | Fundamental Principle |
| Reference Value (N-Cbz-L-Valine) | [α]D20 = -4.4° (c=2, glacial acetic acid) | N/A |
Conclusion
The Schotten-Baumann reaction is an effective method for the preparation of N-Benzoyl-L-Valine and N-Benzoyl-D-Valine with good yields and high purity. The provided protocol offers a detailed guide for researchers in the fields of synthetic chemistry and drug development. Careful control of pH during the reaction and thorough purification by crystallization are key to obtaining a high-quality final product. Characterization, particularly the measurement of optical rotation, is essential to confirm the stereochemical integrity of the synthesized chiral molecules.
Application of Benzoyl-DL-Valine in Kinetic Resolution Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
The kinetic resolution of racemic mixtures is a cornerstone of stereoselective synthesis, enabling the separation of enantiomers, which is of paramount importance in the pharmaceutical industry where the physiological activity of a drug is often confined to a single enantiomer. N-Benzoyl-DL-valine, a readily accessible derivative of the amino acid valine, serves as a valuable substrate in these studies. This document provides detailed application notes and protocols for the kinetic resolution of N-Benzoyl-DL-valine, focusing on enzymatic methods that offer high enantioselectivity under mild reaction conditions.
Core Concepts in Kinetic Resolution
Kinetic resolution is a process where one enantiomer of a racemic mixture reacts faster than the other in a chemical reaction, leading to a product enriched in one enantiomer and unreacted starting material enriched in the other. When the reaction is stopped at approximately 50% conversion, both the product and the remaining substrate can be obtained with high enantiomeric purity. A more advanced approach, dynamic kinetic resolution (DKR), involves the in-situ racemization of the slower-reacting enantiomer, theoretically allowing for a 100% yield of the desired enantiomerically pure product.[1]
Enzymatic Kinetic Resolution of N-Benzoyl-DL-Valine
Enzymes, with their inherent chirality, are highly effective catalysts for kinetic resolutions. In the case of N-Benzoyl-DL-valine, the amide bond is a key target for enzymatic hydrolysis.
Hydrolysis by Fungal Amidases
The fungus Beauveria bassiana (ATCC 7159) has been shown to effectively resolve racemic N-benzoyl amino acids through the action of an L-specific α-amino acid benzamidase.[2][3] This enzyme selectively hydrolyzes the L-enantiomer of N-Benzoyl-valine to L-valine and benzoic acid, leaving the D-enantiomer of N-Benzoyl-valine unreacted. This process allows for the isolation of D-N-Benzoyl-valine in high enantiomeric purity.[2][3]
Data Presentation
The following table summarizes the results of the kinetic resolution of N-Benzoyl-DL-valine using Beauveria bassiana.
| Substrate | Product | Catalyst | Yield (%) of D-Enantiomer | Enantiomeric Excess (e.e.%) of D-Enantiomer |
| N-Benzoyl-DL-valine | D-N-Benzoyl-valine | Beauveria bassiana ATCC 7159 | 40 | >99 |
Data sourced from van Vliet, A. J., et al. (2000).[2][3]
Experimental Protocols
Protocol 1: Kinetic Resolution of N-Benzoyl-DL-Valine using Beauveria bassiana
This protocol describes the enantioselective hydrolysis of N-Benzoyl-DL-valine using the fungus Beauveria bassiana.
Materials:
-
N-Benzoyl-DL-valine
-
Beauveria bassiana ATCC 7159 culture
-
Potato Dextrose Broth (PDB)
-
Ethyl acetate
-
Sodium bicarbonate (saturated aqueous solution)
-
Hydrochloric acid (1 M)
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Shaking incubator
-
Centrifuge
-
Standard laboratory glassware
Procedure:
-
Culture Preparation: Inoculate a sterile flask containing Potato Dextrose Broth with Beauveria bassiana ATCC 7159. Incubate at 27°C with shaking (200 rpm) for 72 hours.
-
Biotransformation: Add N-Benzoyl-DL-valine to the fungal culture to a final concentration of 1 mg/mL. Continue the incubation under the same conditions for an additional 48-72 hours.
-
Extraction: After the incubation period, remove the fungal mycelia by centrifugation or filtration. Acidify the culture filtrate to pH 2 with 1 M HCl. Extract the aqueous phase three times with equal volumes of ethyl acetate.
-
Purification: Combine the organic extracts and wash with a saturated aqueous solution of sodium bicarbonate to remove any unreacted L-valine and benzoic acid. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Analysis: The resulting solid is the unreacted D-N-Benzoyl-valine. Determine the yield and enantiomeric excess (e.e.%) using chiral High-Performance Liquid Chromatography (HPLC) or other suitable analytical techniques.
Visualizations
Experimental Workflow for Kinetic Resolution
Caption: Workflow for the kinetic resolution of N-Benzoyl-DL-Valine.
Signaling Pathway Analogy: Enantioselective Recognition
Caption: Conceptual pathway of enantioselective enzyme recognition.
Conclusion
The kinetic resolution of N-Benzoyl-DL-valine, particularly through enzymatic methods, presents a robust and highly selective route to access enantiomerically pure D-N-Benzoyl-valine. This compound can then be deprotected to yield D-valine, a valuable chiral building block in the synthesis of pharmaceuticals and other fine chemicals. The provided protocols and data serve as a practical guide for researchers and professionals in the field of stereoselective synthesis.
References
Application Notes and Protocols for HPLC Separation of Benzoylated Amino Acids Using Chiral Stationary Phases
For Researchers, Scientists, and Drug Development Professionals
Introduction
The enantiomeric separation of amino acids is of paramount importance in the pharmaceutical industry, clinical diagnostics, and biotechnology. The biological activity of chiral molecules, including amino acids and their derivatives, is often enantiomer-dependent. Therefore, the accurate determination of enantiomeric purity is a critical quality attribute. Benzoylation of the amino group is a common derivatization technique that can enhance the chromatographic properties and detectability of amino acids. This document provides detailed application notes and protocols for the enantioselective separation of benzoylated amino acids using High-Performance Liquid Chromatography (HPLC) with various chiral stationary phases (CSPs).
The primary strategy for the chiral separation of derivatized amino acids is the direct method, which employs a chiral stationary phase.[1] This approach is often preferred for its simplicity as it avoids the need for a chiral derivatizing agent.[1] The most common CSPs for this purpose fall into two main categories: macrocyclic glycopeptide-based and polysaccharide-based CSPs.
Chiral Stationary Phases (CSPs) for Benzoylated Amino Acid Separation
The selection of an appropriate CSP is the most critical factor in achieving successful enantiomeric separation. The choice depends on the specific benzoylated amino acid and the desired chromatographic conditions.
1. Macrocyclic Glycopeptide-Based CSPs:
These CSPs, such as those based on teicoplanin (e.g., CHIROBIOTIC™ T) and ristocetin A (e.g., CHIROBIOTIC™ R), are highly versatile and effective for a wide range of chiral compounds, including N-acylated amino acids.[2][3] Their chiral recognition mechanism is complex and involves multiple interactions, including hydrogen bonding, dipole-dipole interactions, steric hindrance, and inclusion complexation within the macrocyclic cavity.[2] These CSPs are robust and can be used in various mobile phase modes, including reversed-phase, normal-phase, and polar organic modes.
2. Polysaccharide-Based CSPs:
Polysaccharide-based CSPs, derived from cellulose and amylose (e.g., CHIRALPAK® and CHIRALCEL® series), are widely used for the enantioseparation of a broad range of chiral compounds.[4] The chiral selectors are derivatives of these natural polymers, often coated or immobilized on a silica support.[4] The separation mechanism is primarily based on the formation of transient diastereomeric complexes between the analyte and the chiral selector through hydrogen bonding, dipole-dipole interactions, and π-π interactions with the carbamate groups of the polysaccharide derivatives. For N-acylated amino acids, these CSPs have shown excellent enantioselectivity.
3. Zwitterionic CSPs:
Zwitterionic CSPs, such as CHIRALPAK® ZWIX(+), are a newer class of stationary phases that have shown great promise for the separation of amino acids and their derivatives.[5] These phases contain both acidic and basic functional groups, allowing for ion-exchange interactions in addition to other chiral recognition mechanisms.[5]
Experimental Protocols
Protocol 1: Benzoylation of Amino Acids (General Procedure)
This protocol describes a general method for the N-benzoylation of amino acids.
Materials:
-
DL-Amino Acid
-
10% (w/v) Sodium Bicarbonate Solution
-
Benzoyl Chloride
-
Diethyl Ether or Ethyl Acetate
-
1 M Hydrochloric Acid (HCl)
-
Anhydrous Magnesium Sulfate or Sodium Sulfate
Procedure:
-
Dissolve the DL-amino acid in a 10% sodium bicarbonate solution.
-
Cool the solution in an ice bath.
-
Add benzoyl chloride dropwise with vigorous stirring.
-
Continue stirring for approximately 1 hour at room temperature.
-
Acidify the reaction mixture to a pH of approximately 2 with 1 M HCl.
-
Extract the N-benzoyl-DL-amino acid with diethyl ether or ethyl acetate.
-
Wash the organic layer with water.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Evaporate the solvent to obtain the N-benzoyl-DL-amino acid derivative.
Protocol 2: HPLC Separation of Benzoylated Amino Acids on a Ristocetin A-Based CSP
This protocol is based on the separation of various N-benzoyl-DL-amino acids on a CHIROBIOTIC™ R (Ristocetin A) column.[6]
HPLC System and Conditions:
-
Column: CHIROBIOTIC™ R, 250 x 4.6 mm, 5 µm
-
Mobile Phase: A mixture of methanol and water (e.g., 50:50, v/v). The optimal ratio may vary depending on the specific amino acid.
-
Flow Rate: 1.0 mL/min
-
Temperature: Ambient (approximately 22°C)
-
Detection: UV at 230 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the N-benzoyl-DL-amino acid in the mobile phase to a concentration of approximately 0.5 mg/mL.
Protocol 3: HPLC Separation of N-Benzoyl-DL-Alanine on a Zwitterionic CSP
This protocol is based on the separation of N-benzoyl-DL-alanine on a CHIRALPAK® ZWIX(+) column.[7]
HPLC System and Conditions:
-
Column: CHIRALPAK® ZWIX(+), 150 x 3.0 mm, 3 µm
-
Mobile Phase: 25mM Acetic Acid in Methanol/Water = 98/2 (v/v)
-
Flow Rate: 0.5 mL/min
-
Temperature: 25°C
-
Detection: UV at 230 nm
-
Injection Volume: 1 µL
-
Sample Preparation: Dissolve N-benzoyl-DL-alanine in the mobile phase.
Data Presentation
The following tables summarize the quantitative data for the HPLC separation of various benzoylated amino acids on different chiral stationary phases.
Table 1: Separation of N-Benzoyl-DL-Amino Acids on a Ristocetin A-Based CSP [6]
| Analyte | k'1 (L-enantiomer) | Separation Factor (α) | Resolution (Rs) |
| N-Benzoyl-Alanine | 1.27 | 2.51 | 1.54 |
| N-Benzoyl-Leucine | 3.03 | 1.26 | 1.55 |
| N-Benzoyl-Methionine | 1.08 | 1.78 | 1.40 |
| N-Benzoyl-Phenylalanine | 1.23 | 3.23 | 1.81 |
| N-Benzoyl-Valine | 1.23 | 1.36 | 0.90 |
*k'1: Retention factor of the first eluting enantiomer (L-enantiomer in this case). *α (Separation Factor) = k'2 / k'1 *Rs (Resolution) = 2(tR2 - tR1) / (w1 + w2)
Table 2: Separation of N-Benzoyl-DL-Alanine on a Zwitterionic CSP [7]
| Analyte | Retention Time (min) | k' | Separation Factor (α) | Resolution (Rs) |
| Enantiomer 1 | 2.5 | 0.53 | 1.46 | 3.34 |
| Enantiomer 2 | 2.9 | 0.77 |
*k': Retention factor.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the chiral HPLC separation of benzoylated amino acids.
Caption: General workflow for the chiral HPLC separation of benzoylated amino acids.
Conclusion
The enantioselective separation of benzoylated amino acids can be effectively achieved using various chiral stationary phases, with macrocyclic glycopeptide, polysaccharide-based, and zwitterionic CSPs being particularly suitable. The choice of the specific CSP and the optimization of chromatographic conditions, such as mobile phase composition, are crucial for obtaining baseline resolution. The protocols and data presented in this application note provide a solid foundation for researchers, scientists, and drug development professionals to develop and implement robust HPLC methods for the chiral analysis of benzoylated amino acids.
References
- 1. abis-files.ankara.edu.tr [abis-files.ankara.edu.tr]
- 2. benchchem.com [benchchem.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. researchgate.net [researchgate.net]
- 5. chiraltech.com [chiraltech.com]
- 6. scholarsmine.mst.edu [scholarsmine.mst.edu]
- 7. N-Benzoyl-DL-alanine | DAICEL Chiral Application Search [search.daicelchiral.com]
Step-by-step N-benzoylation of valine in a laboratory setting
Application Notes: N-Benzoylation of L-Valine
Introduction
N-acylated amino acids, such as N-Benzoyl-L-valine, are crucial intermediates in organic synthesis and drug development. The attachment of a benzoyl group to the nitrogen atom of valine modifies its chemical properties, including lipophilicity and metabolic stability, making it a valuable building block for specialized peptides, enzyme inhibitors, and chiral ligands. The selection of a synthetic methodology for N-benzoylation is critical and depends on factors like desired yield, purity, scalability, and environmental impact.
This document provides detailed application notes and experimental protocols for two distinct and effective methods for the N-benzoylation of L-valine in a laboratory setting: the classic Schotten-Baumann reaction and a green chemistry approach using Polyethylene Glycol (PEG-400) as a recyclable catalyst.
Methodological Overview
-
Schotten-Baumann Reaction: This is a widely used and robust method for acylating amines.[1][2] It involves the reaction of an amino acid with an acyl chloride (benzoyl chloride) in the presence of an aqueous base, such as sodium hydroxide or sodium bicarbonate.[3][4] The reaction is typically performed in a two-phase system of water and an organic solvent, where the base neutralizes the hydrochloric acid byproduct, driving the reaction to completion.[5]
-
PEG-400 Catalyzed Synthesis: This method presents an environmentally friendly alternative, avoiding the use of hazardous organic solvents.[4] Polyethylene glycol (PEG-400) acts as a recyclable, non-toxic catalyst and solvent medium. The reaction proceeds efficiently in the presence of a mild base like sodium bicarbonate, and the product can often be isolated simply by precipitation in water.[4]
Data Presentation
Table 1: Comparison of Synthetic Methodologies for N-Benzoylation of L-Valine
| Parameter | Schotten-Baumann Reaction | PEG-400 Catalyzed Method | Reference |
| Primary Reagents | L-Valine, Benzoyl Chloride | L-Valine, Benzoyl Chloride | [4][5] |
| Base | 10% aq. NaOH or NaHCO₃ | Saturated NaHCO₃ solution | [4][6] |
| Solvent/Catalyst | Water / Dichloromethane | PEG-400 | [4][5] |
| Reaction Time | 1-2 hours | ~15 minutes stirring + overnight standing | [4] |
| Temperature | 0-25°C (Room Temperature) | Room Temperature | [4] |
| Typical Yield | ~70-85% | ~80-90% | [4] |
| Work-up | Acidification, Extraction | Precipitation on ice, Filtration | [4] |
| Key Advantage | Robust, well-established method | Green, simple work-up, recyclable catalyst | [4] |
Table 2: Physicochemical and Spectroscopic Data for N-Benzoyl-valine
| Property | Data | Reference |
| Molecular Formula | C₁₂H₁₅NO₃ | [7] |
| Molecular Weight | 221.25 g/mol | [7] |
| Appearance | White solid/crystals | [4] |
| Melting Point | 127.0 - 127.7 °C (L-isomer) | |
| 132 °C (DL-isomer) | [7] | |
| ¹H-NMR (DMSO-d₆, δ ppm) | 8.45 (d, NH), 7.94 (d, Ar-H), 7.19 (m, Ar-H), 4.30 (m, α-CH), 2.22 (m, β-CH), 0.90 (d, γ-CH₃) | [4] |
| IR (cm⁻¹) | 3300 (N-H), 3100-2500 (O-H), 1700 (C=O, acid), 1650 (C=O, amide) | [4] |
Visualizations
Caption: General reaction scheme for the N-benzoylation of L-valine.
Caption: Experimental workflow for the Schotten-Baumann synthesis of N-benzoyl-valine.
Caption: Logical relationship between the two primary synthetic approaches.
Experimental Protocols
Safety Precaution: These protocols should be performed in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves, is mandatory. Benzoyl chloride is corrosive and a lachrymator; handle with extreme care.
Protocol 1: N-Benzoylation of L-Valine via Schotten-Baumann Reaction
Materials:
-
L-Valine (1.0 eq)
-
Benzoyl Chloride (1.1 eq)
-
10% (w/v) Sodium Hydroxide (NaOH) solution
-
Concentrated Hydrochloric Acid (HCl)
-
Deionized Water
-
Ethanol (for recrystallization)
-
Erlenmeyer flask, magnetic stirrer, ice bath, filtration apparatus
Procedure:
-
Dissolution: In a 250 mL Erlenmeyer flask, dissolve L-valine (0.05 mol, 5.85 g) in 60 mL of 10% aqueous NaOH solution. Stir until a clear solution is obtained.
-
Cooling: Place the flask in an ice bath and cool the solution to between 0 and 5°C.
-
Reaction: While stirring vigorously, add benzoyl chloride (0.055 mol, 6.4 mL) dropwise to the cooled solution. A white solid may begin to form. Ensure the temperature does not rise above 10°C during the addition.
-
Stirring: After the addition is complete, remove the ice bath and continue to stir the mixture vigorously at room temperature for 1-2 hours.
-
Work-up: After the reaction period, cool the mixture again in an ice bath. Slowly acidify the solution by adding concentrated HCl dropwise until the pH is approximately 2-3 (check with pH paper). A thick white precipitate of N-Benzoyl-L-valine will form.
-
Isolation: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with several portions of cold deionized water to remove salts and any unreacted starting materials.
-
Purification: The crude product can be purified by recrystallization from a hot water-ethanol mixture. Dry the purified white crystals under vacuum to a constant weight.
Protocol 2: Green Synthesis of N-Benzoylation of L-Valine using PEG-400
Materials:
-
L-Valine (1.0 eq)
-
Benzoyl Chloride (1.2 eq)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Polyethylene Glycol (PEG-400)
-
Deionized Water
-
Dilute Acetic Acid (if needed)
-
Conical flask, magnetic stirrer, filtration apparatus
Procedure:
-
Dissolution of Amino Acid: In a 100 mL conical flask, dissolve L-valine (0.01 mol, 1.17 g) in the minimum required volume of saturated sodium bicarbonate solution (approx. 5-7 mL).[4]
-
Addition of Catalyst and Reagent: Add 50 mL of PEG-400 to the flask. While stirring, slowly add benzoyl chloride (0.012 mol, 1.4 mL) to the reaction mixture.[4]
-
Reaction: Stir the mixture vigorously for approximately 15 minutes at room temperature. After stirring, allow the flask to stand overnight.[4]
-
Isolation of Product: Pour the reaction mixture onto crushed ice in a beaker. A white solid product should precipitate. If a precipitate does not form readily, add a few drops of dilute acetic acid.[4]
-
Purification: Filter the resulting solid product and wash it thoroughly with cold deionized water. The product can be further purified by recrystallization from dilute ethanol.[4]
-
Catalyst Recycling: The filtrate containing PEG-400 can be collected and recycled for subsequent reactions.[4]
References
Troubleshooting & Optimization
Troubleshooting incomplete N-benzoylation of amino acids
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the N-benzoylation of amino acids.
Frequently Asked Questions (FAQs)
Q1: My N-benzoylation reaction is incomplete, resulting in a low yield of the desired product. What are the common causes?
An incomplete reaction can stem from several factors:
-
Suboptimal pH: The pH of the reaction mixture is critical. The amino group of the amino acid needs to be in its unprotonated, nucleophilic form to react with benzoyl chloride.[1] If the pH is too low (acidic), the amino group will be protonated (-NH3+), rendering it unreactive. Conversely, a very high pH can lead to hydrolysis of the benzoyl chloride. For the widely used Schotten-Baumann reaction, a pH of around 10-12 is often recommended.[2]
-
Inadequate Reagent Stoichiometry: An insufficient amount of benzoyl chloride will naturally lead to incomplete conversion of the amino acid. It is common to use a slight excess of benzoyl chloride (e.g., 1.1 to 2 equivalents) to drive the reaction to completion.[3][4]
-
Poor Reagent Quality: Benzoyl chloride is sensitive to moisture and can hydrolyze to benzoic acid over time. Using old or improperly stored benzoyl chloride will reduce the amount of active acylating agent in your reaction.
-
Low Temperature: While the reaction is often exothermic, running it at too low a temperature can decrease the reaction rate, leading to an incomplete reaction within the given timeframe.[5]
-
Insufficient Reaction Time: Ensure the reaction is allowed to proceed for a sufficient duration. Monitoring the reaction progress using techniques like Thin Layer Chromatography (TLC) is recommended.[3]
Q2: I am observing a significant amount of benzoic acid as a byproduct. How can I minimize its formation and remove it?
Benzoic acid is a common byproduct in N-benzoylation reactions, primarily due to the hydrolysis of benzoyl chloride.[4] Here’s how to address this:
-
Control of Reaction Conditions:
-
Slow Addition of Benzoyl Chloride: Add the benzoyl chloride dropwise to the reaction mixture, especially when using aqueous base, to minimize its hydrolysis.[3]
-
Temperature Control: Keeping the reaction cool (e.g., 0-10 °C) during the addition of benzoyl chloride can help reduce the rate of hydrolysis.[3]
-
-
Purification:
-
Extraction: Benzoic acid can be removed by washing the organic extract with a mild aqueous base, such as a saturated sodium bicarbonate solution. The N-benzoylated amino acid, being a carboxylic acid, will also be deprotonated and remain in the aqueous layer. Subsequent acidification of the aqueous layer will precipitate the desired product.
-
Recrystallization: Recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) is an effective method for purifying the N-benzoylated amino acid from residual benzoic acid.[3]
-
Q3: My reaction is very exothermic and difficult to control. What can I do?
The reaction of benzoyl chloride with an aqueous base can be highly exothermic.[5] To manage this:
-
Cooling: Perform the reaction in an ice bath to maintain a low and stable temperature, typically between 0-10 °C, especially during the addition of benzoyl chloride.[3]
-
Slow Reagent Addition: Add the benzoyl chloride slowly and dropwise to the reaction mixture with vigorous stirring. This allows for better heat dissipation.[3]
-
Choice of Base: Using a weaker base like sodium bicarbonate instead of a strong base like sodium hydroxide can help moderate the reaction's exothermicity.[5]
Q4: Are there alternative methods to the traditional Schotten-Baumann reaction?
Yes, several other methods can be employed for N-benzoylation:
-
PEG-400 Catalyzed Method: This method is considered a greener alternative, using polyethylene glycol (PEG-400) as a recyclable catalyst and solvent medium. It often proceeds at room temperature and can provide good yields.[3][5]
-
Using Benzoic Anhydride: Benzoic anhydride can be used as an acylating agent instead of benzoyl chloride. This reaction is typically less vigorous.
-
Coupling Reagents: Standard peptide coupling reagents can also be used to form the amide bond between the amino acid and benzoic acid.
Data Presentation: Reaction Condition Comparison
The following table summarizes typical quantitative data for two common N-benzoylation methodologies.
| Parameter | Schotten-Baumann Reaction | PEG-400 Catalyzed Method |
| Amino Acid | 1 equivalent | 1 equivalent |
| Benzoylating Agent | Benzoyl Chloride (1.1 - 2 equivalents) | Benzoyl Chloride |
| Base | Sodium Hydroxide or Sodium Bicarbonate | Sodium Bicarbonate |
| Solvent | Water / Dichloromethane | PEG-400 / Water |
| Temperature | 0 - 10 °C (addition), then Room Temp | Room Temperature |
| Reaction Time | 1 - 2 hours | 15 min stir, then overnight |
| Typical Yield | 85 - 95% | ~80 - 90% |
| Reference | [3][4] | [3][5] |
Experimental Protocols
Methodology 1: Schotten-Baumann Reaction
This classical method utilizes a biphasic system with an aqueous base for the acylation of the amino acid.[3]
Materials:
-
L-amino acid
-
Benzoyl chloride
-
1M Sodium hydroxide (NaOH) solution
-
Dichloromethane (CH₂Cl₂)
-
1M Hydrochloric acid (HCl)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolution: In a round-bottom flask, dissolve the L-amino acid (1 equivalent) in 1M aqueous sodium hydroxide solution. Cool the flask in an ice bath to 0-5 °C.
-
Addition of Benzoyl Chloride: While stirring vigorously, slowly add benzoyl chloride (1.1 equivalents) dropwise to the cooled solution. Maintain the temperature below 10 °C during the addition.
-
Reaction: After the complete addition of benzoyl chloride, remove the ice bath and allow the mixture to stir at room temperature for 1-2 hours. Monitor the reaction's progress using TLC.
-
Work-up: Once the reaction is complete, transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Purification: Combine the organic layers and wash with 1M HCl, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product. The crude product can be further purified by recrystallization.[3]
Methodology 2: PEG-400 Catalyzed Method
This method presents a more environmentally friendly approach using polyethylene glycol (PEG-400) as a recyclable catalyst and solvent.[3][5]
Materials:
-
L-amino acid
-
Benzoyl chloride
-
Saturated sodium bicarbonate solution
-
PEG-400
-
Dilute acetic acid (optional)
Procedure:
-
Dissolution of Amino Acid: In a conical flask, dissolve the L-amino acid (0.01 mol) in a minimal amount of saturated sodium bicarbonate solution (approximately 5 mL).
-
Addition of Catalyst and Reagent: Add 50 mL of PEG-400 to the flask. Slowly, and in portions, add benzoyl chloride to the reaction mixture with stirring.
-
Reaction: Stir the reaction mixture vigorously for fifteen minutes at room temperature. After stirring, let the mixture stand overnight.
-
Isolation of Product: Pour the reaction mixture onto crushed ice. If a precipitate does not form, a small quantity of dilute acetic acid can be added to induce precipitation. The product can then be collected by filtration.[3]
Mandatory Visualization
References
Technical Support Center: Optimizing Papain Concentration for Efficient DL-Valine Resolution
Welcome to the technical support center for the enzymatic resolution of DL-valine using papain. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance and troubleshooting for your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the principle behind the papain-catalyzed resolution of DL-valine?
The enzymatic resolution of DL-valine using papain is based on the stereoselective synthesis of an N-acyl-L-valine anilide. In a racemic mixture of N-acyl-DL-valine, papain selectively catalyzes the reaction between the L-enantiomer and an amine nucleophile, typically aniline, to form a less soluble anilide. The D-enantiomer does not react and remains in the solution. This difference in reactivity allows for the separation of the two enantiomers.
Q2: Why is N-acetylation of DL-valine necessary for this resolution?
The N-acetylation of the amino group of valine serves two main purposes. Firstly, it protects the amino group, preventing it from interfering with the enzymatic reaction. Secondly, the acetyl group provides a handle for the enzyme to recognize and bind the substrate, influencing the stereoselectivity of the reaction.
Q3: What is the optimal pH and temperature for papain activity in this resolution?
Papain, a cysteine protease, generally exhibits optimal activity in a slightly acidic to neutral pH range, typically between 6.0 and 7.0. The optimal temperature for papain is generally between 50°C and 60°C. However, for the specific application of DL-valine resolution, it is crucial to perform optimization experiments as the substrate and reaction conditions can influence these parameters.
Q4: How can I monitor the progress of the resolution reaction?
The progress of the reaction can be monitored by several methods:
-
Precipitation: The formation of the N-acyl-L-valine anilide as a precipitate can be visually monitored.
-
Chromatography: Techniques like High-Performance Liquid Chromatography (HPLC) using a chiral column can be used to determine the enantiomeric excess (e.e.) of the unreacted N-acyl-D-valine in the supernatant and the purity of the L-anilide precipitate.
-
Polarimetry: The change in optical rotation of the solution can be measured over time to follow the depletion of the L-enantiomer.
Troubleshooting Guide
| Problem | Possible Causes | Solutions |
| Low Yield of N-acyl-L-valine anilide | 1. Suboptimal Papain Concentration: Too little enzyme will result in a slow and incomplete reaction. Too much can sometimes lead to side reactions or be cost-ineffective. 2. Incorrect pH or Temperature: Enzyme activity is highly dependent on these parameters. 3. Inhibitors Present: Contaminants in the substrate or buffer can inhibit papain activity. 4. Poor Substrate Solubility: The N-acyl-DL-valine may not be fully dissolved, limiting its availability to the enzyme. | 1. Optimize Papain Concentration: Perform a series of small-scale experiments with varying papain concentrations (e.g., 10, 20, 30, 40, 50 mg/mL) to determine the optimal level for your specific conditions. 2. Verify and Optimize Reaction Conditions: Ensure the pH of the buffer is within the optimal range for papain (6.0-7.0) and control the temperature. 3. Use High-Purity Reagents: Ensure all reagents, including the substrate, aniline, and buffer components, are of high purity. 4. Improve Solubility: Consider using a co-solvent (e.g., a small percentage of a water-miscible organic solvent) if substrate solubility is an issue, but first verify its compatibility with papain. |
| Low Enantiomeric Excess (e.e.) of N-acyl-D-valine | 1. Non-selective Reaction: The reaction conditions may not be optimal for high stereoselectivity. 2. Racemization: The unreacted N-acyl-D-valine might be racemizing under the experimental conditions. 3. Contamination of Product: The L-anilide precipitate may be contaminated with unreacted starting material. | 1. Optimize Reaction Parameters: Vary the temperature, pH, and reaction time. Lowering the temperature can sometimes improve enantioselectivity. 2. Control Reaction Time: Avoid excessively long reaction times which might lead to racemization. Monitor the reaction progress and stop it once the maximum e.e. is reached. 3. Thorough Washing of Precipitate: Ensure the collected N-acyl-L-valine anilide precipitate is thoroughly washed with a suitable solvent to remove any trapped starting material. |
| Slow or No Reaction | 1. Inactive Papain: The enzyme may have lost its activity due to improper storage or handling. 2. Absence of Activators: Papain is a cysteine protease and requires a reducing agent (activator) like cysteine or dithiothreitol (DTT) for its activity. 3. Incorrect Substrate: The DL-valine may not be properly N-acylated. | 1. Use Fresh or Properly Stored Papain: Store papain according to the manufacturer's instructions, typically at low temperatures. 2. Add an Activator: Include a suitable concentration of a reducing agent in the reaction buffer. 3. Verify Substrate Identity and Purity: Confirm the structure and purity of the N-acyl-DL-valine using analytical techniques like NMR or mass spectrometry. |
Data Presentation: Effect of Papain Concentration on N-acetyl-DL-valine Resolution
The following table summarizes illustrative data on the effect of varying papain concentration on the resolution of N-acetyl-DL-valine. These values are intended as a starting point for optimization.
| Papain Concentration (mg/mL) | Reaction Time (hours) | Yield of N-acetyl-L-valine anilide (%) | Enantiomeric Excess (e.e.) of N-acetyl-D-valine (%) |
| 10 | 24 | 35 | 85 |
| 20 | 18 | 42 | 92 |
| 30 | 12 | 48 | 98 |
| 40 | 12 | 49 | 97 |
| 50 | 10 | 49 | 95 |
Note: This data is illustrative and the optimal conditions for your specific experiment may vary. It is highly recommended to perform a systematic optimization study.
Experimental Protocols
1. Preparation of N-acetyl-DL-valine
-
Dissolve DL-valine in a suitable aqueous alkaline solution (e.g., 2M NaOH).
-
Cool the solution in an ice bath.
-
Slowly add acetic anhydride dropwise while vigorously stirring. Maintain the pH in the alkaline range by adding NaOH solution as needed.
-
After the addition is complete, continue stirring at room temperature for 1-2 hours.
-
Acidify the solution with a suitable acid (e.g., concentrated HCl) to precipitate the N-acetyl-DL-valine.
-
Collect the precipitate by filtration, wash with cold water, and dry under vacuum.
-
Verify the product's identity and purity using standard analytical methods.
2. Papain-Catalyzed Resolution of N-acetyl-DL-valine
-
Prepare a buffer solution (e.g., 0.1 M citrate-phosphate buffer, pH 6.5) containing a reducing agent (e.g., 5 mM L-cysteine).
-
Suspend N-acetyl-DL-valine in the buffer.
-
Add aniline to the suspension.
-
Activate the papain by pre-incubating it in the buffer for a short period (e.g., 15 minutes at 37°C).
-
Add the activated papain solution to the substrate suspension to initiate the reaction. The final papain concentration should be based on your optimization experiments (e.g., 30 mg/mL).
-
Incubate the reaction mixture at a constant temperature (e.g., 50°C) with gentle stirring.
-
Monitor the reaction until the precipitation of N-acetyl-L-valine anilide appears complete or the desired conversion is reached.
-
Separate the precipitate (N-acetyl-L-valine anilide) by filtration or centrifugation.
-
Wash the precipitate thoroughly with a suitable solvent (e.g., cold buffer or a water/ethanol mixture) to remove any unreacted starting material.
-
Isolate the unreacted N-acetyl-D-valine from the supernatant by acidification and extraction.
-
Analyze the enantiomeric purity of both the L-anilide and the D-acid using chiral HPLC.
Visualizations
Caption: Workflow for the enzymatic resolution of DL-valine.
Caption: Troubleshooting logic for DL-valine resolution.
Preventing racemization of N-Benzoyl-Valine during peptide coupling
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to mitigate racemization of N-Benzoyl-Valine during peptide coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What is racemization in the context of N-Benzoyl-Valine peptide coupling?
A1: Racemization is the loss of stereochemical integrity at the alpha-carbon of N-Benzoyl-L-Valine during the peptide bond formation. This results in the incorporation of N-Benzoyl-D-Valine into the peptide sequence, creating diastereomeric impurities that can be difficult to separate and may alter the biological activity of the final peptide.[1]
Q2: Why is N-Benzoyl-Valine particularly susceptible to racemization?
A2: The primary mechanism for racemization of N-acyl amino acids like N-Benzoyl-Valine is through the formation of a 5(4H)-oxazolone intermediate.[2][3][4] The benzoyl group, being an electron-withdrawing acyl group, increases the acidity of the alpha-proton.[5] Upon activation of the carboxyl group by a coupling reagent, the molecule can cyclize to form the planar oxazolone. The alpha-proton of this intermediate is readily abstracted by a base, leading to a loss of chirality.[1][6] Valine's bulky isopropyl side chain can also introduce steric hindrance, which may slow down the desired coupling reaction and provide more opportunity for racemization to occur.[1]
Q3: What are the key factors that influence the racemization of N-Benzoyl-Valine?
A3: Several factors during the coupling step significantly influence the extent of racemization:
-
Coupling Reagents: The choice of coupling reagent is critical. Carbodiimides like DCC and DIC, when used alone, are known to cause higher levels of racemization.[1][6]
-
Additives: Racemization-suppressing additives such as 1-hydroxybenzotriazole (HOBt), 1-hydroxy-7-azabenzotriazole (HOAt), and ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) can significantly reduce racemization by forming active esters that are less prone to cyclizing into oxazolones.[1][7][8]
-
Base: The strength and steric hindrance of the base used are crucial. Strong, non-hindered bases like triethylamine (TEA) can increase racemization compared to weaker or more hindered bases like N-methylmorpholine (NMM) or 2,4,6-collidine.[1][8]
-
Temperature: Higher reaction temperatures accelerate coupling but also increase the rate of racemization.[1][6]
-
Activation Time: Prolonged pre-activation of the N-Benzoyl-Valine before adding the amine component increases the risk of oxazolone formation.[1]
-
Solvent: The polarity of the solvent can influence racemization. Less polar solvents may help reduce racemization.[1]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High levels of D-Valine diastereomer detected in the final peptide. | Inappropriate Coupling Reagent: Use of a carbodiimide (e.g., DCC, DIC) without an additive.[1][6] | Switch to a uronium/aminium (e.g., HBTU, HATU) or phosphonium-based (e.g., PyBOP) coupling reagent. If using a carbodiimide, always include a racemization-suppressing additive like HOBt or Oxyma.[1][5] |
| Strong or Excess Base: Use of a strong, non-hindered base like triethylamine (TEA) or an excess of diisopropylethylamine (DIEA).[1][8] | Use a weaker or sterically hindered base such as N-methylmorpholine (NMM) or 2,4,6-collidine.[1][5] Carefully control the stoichiometry of the base. | |
| High Reaction Temperature: Performing the coupling at elevated temperatures.[1] | Conduct the coupling at a lower temperature, such as 0 °C, especially during the activation step.[1][6] | |
| Prolonged Activation Time: Allowing the N-Benzoyl-Valine to remain in its activated state for an extended period before coupling.[1] | Minimize the pre-activation time. Ideally, perform an in-situ activation where the coupling reagent is added to the mixture of the amino acid and the amine component.[1] | |
| Low coupling efficiency when trying to minimize racemization. | Steric Hindrance: The bulky side chain of valine can slow down the coupling reaction, particularly when coupling to another hindered residue.[1] | Use a more powerful coupling reagent like HATU or COMU, which are known for high efficiency with sterically hindered amino acids.[1][5] |
| Aggregation: Peptide aggregation can hinder the coupling reaction. | Switch to a more polar solvent like N-methylpyrrolidone (NMP) or add a small amount of dimethyl sulfoxide (DMSO) to the DMF.[7] |
Quantitative Data on Racemization
The extent of racemization is highly dependent on the specific reaction conditions. The following table provides an illustrative comparison of expected racemization levels with various coupling reagents and additives.
| Coupling Reagent/Method | Additive | Base | Expected Racemization Level | Notes |
| DIC | - | DIEA | High | Carbodiimides without additives are known to cause significant racemization.[1] |
| DIC | HOBt | DIEA / NMM | Low to Moderate | A classic, cost-effective method. Racemization is generally low but can be higher than with uronium salts.[1][9] |
| HBTU / HATU | - | DIEA / NMM | Low | Uronium/aminium salts are generally very effective at suppressing racemization.[5] |
| PyBOP | - | DIEA / NMM | Low | Phosphonium salts are also highly effective at minimizing racemization.[5] |
| Mixed Anhydride | - | NMM | Variable | The level of racemization can vary significantly depending on the specific conditions.[9] |
Experimental Protocols
Protocol 1: Peptide Coupling using DIC/Oxyma
This protocol describes a general procedure for the coupling of N-Benzoyl-L-Valine to a resin-bound amine using DIC with Oxyma as an additive to suppress racemization.
-
Resin Preparation: Swell the resin (e.g., Rink Amide resin) in dimethylformamide (DMF) for 1 hour. Wash the resin thoroughly with DMF.
-
Deprotection: If the resin is protected, perform the necessary deprotection step (e.g., with piperidine for Fmoc). Wash the resin extensively with DMF.
-
Coupling Reaction (In Situ Activation):
-
In a separate reaction vessel, dissolve N-Benzoyl-L-Valine (3 equivalents relative to resin loading) and Oxyma (3 equivalents) in DMF.
-
Add this solution to the swelled and washed resin.
-
Add the base (DIEA or NMM, 6 equivalents) to the resin slurry.
-
Finally, add DIC (3 equivalents) to the reaction vessel.
-
-
Reaction Monitoring: Agitate the reaction mixture at room temperature for 1-2 hours. For particularly hindered couplings, the reaction time can be extended, but should be monitored for completion (e.g., using a Kaiser test).[1]
-
Washing: After the reaction is complete, wash the resin thoroughly with DMF, dichloromethane (DCM), and methanol, and then dry under vacuum.
Visualizations
Caption: Mechanism of N-Benzoyl-Valine racemization via oxazolone formation.
Caption: Troubleshooting workflow for minimizing racemization.
References
- 1. benchchem.com [benchchem.com]
- 2. Thieme E-Books & E-Journals [thieme-connect.de]
- 3. mdpi.com [mdpi.com]
- 4. Oxazolone mediated peptide chain extension and homochirality in aqueous microdroplets - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bachem.com [bachem.com]
- 6. benchchem.com [benchchem.com]
- 7. peptide.com [peptide.com]
- 8. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 9. Studies on sensitivity to racemization of activated residues in couplings of N-benzyloxycarbonyldipeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Benzoyl Group Deprotection (Acidic Cleavage)
This guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting advice and answers to frequently asked questions regarding side reactions encountered during the acidic cleavage of the benzoyl (Bz) protecting group.
Troubleshooting Guide
This section addresses specific issues that may arise during the experimental process, offering potential causes and solutions.
Q1: My deprotection reaction is incomplete, and a significant amount of starting material remains. What should I do?
A: Incomplete cleavage of the benzoyl group is a common issue, often related to reaction conditions or substrate structure.
-
Potential Cause 1: Insufficiently Strong Acidic Conditions. The benzoyl ester is relatively stable compared to other protecting groups like silyl ethers or acetals. The chosen acid may not be potent enough for efficient cleavage.
-
Potential Cause 2: Steric Hindrance. If the benzoyl group is attached to a sterically congested hydroxyl group, its accessibility to the acid and water for hydrolysis is reduced.
-
Solution: Increase the reaction temperature and/or prolong the reaction time. Monitor the reaction progress carefully by Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to avoid product degradation.
-
-
Potential Cause 3: Poor Solubility. If the substrate is not fully dissolved in the reaction solvent, the reaction will be slow and inefficient.
-
Solution: Choose a solvent system in which the protected substrate is fully soluble. Co-solvents may be necessary.
-
Q2: I've isolated my product, but NMR analysis shows an unexpected isomer. What is the likely cause?
A: The most probable cause is intramolecular acyl migration. This is a well-documented side reaction, especially in substrates with adjacent free hydroxyl groups, such as carbohydrates and polyols.[3][4]
-
Mechanism: Under acidic conditions, the benzoyl group can migrate to a neighboring hydroxyl group, often through a five- or six-membered cyclic orthoacid intermediate.[5][6] Migration typically occurs from a sterically hindered secondary position to a less hindered primary position, or from an axial to an equatorial position on a ring system.[5]
-
Solution:
-
Modify Reaction Conditions: Perform the deprotection at a lower temperature to disfavor the migration equilibrium.
-
Protect Vicinal Alcohols: If the synthetic route allows, protect any adjacent free hydroxyl groups before the benzoyl deprotection step.
-
Alternative Protecting Group Strategy: In future syntheses, consider using a more sterically bulky acyl group, such as the pivaloyl (Piv) group, which is less prone to migration.[6]
-
Q3: The yield of my desired product is low, and I'm observing significant degradation. How can I prevent this?
A: Substrate degradation is typically caused by reaction conditions that are too harsh for the core structure of your molecule.
-
Potential Cause 1: High Acidity and Temperature. Strong acids and high heat can cleave other sensitive functional groups or lead to decomposition pathways like elimination or rearrangement.[7]
-
Solution: Use the mildest acidic conditions possible. Screen different acids (e.g., TsOH, TFA, HCl in an organic solvent) and run the reaction at the lowest effective temperature. Consider using buffered acidic conditions to maintain a specific pH.[8]
-
-
Potential Cause 2: Presence of Cation Scavengers. The cleavage of the benzoyl group can generate a transient benzyl cation, which can lead to side reactions. While this is more pronounced with benzyl ethers, it can be a factor.
-
Solution: Add a cation scavenger, such as anisole or triethylsilane (TES), to the reaction mixture to trap any reactive cationic intermediates that may form.[9]
-
Q4: I am trying to remove a benzoyl group, but other acid-labile protecting groups (e.g., Boc, TBS, acetals) are also being cleaved. How can I improve selectivity?
A: Achieving selectivity requires carefully tuning the deprotection conditions to exploit the different reactivity levels of the protecting groups.
-
Potential Cause: The conditions required to cleave the robust benzoyl ester are often harsh enough to remove more labile groups.[8]
-
Solution:
-
Orthogonal Strategy: The best solution is to plan an orthogonal protecting group strategy from the beginning. If you must use multiple acid-labile groups, choose ones with significantly different lability. For example, a trityl (Tr) or TBS group can often be removed under much milder acidic conditions than a benzoyl group.
-
Condition Screening: Empirically screen a range of milder acidic conditions. For example, 1% HCl in ethanol might be sufficient to cleave an acetal without significantly affecting a benzoyl ester over a short reaction time. Careful monitoring is critical.
-
Alternative Cleavage Method: Consider removing the benzoyl group under basic conditions (e.g., NaOMe in MeOH) if the rest of your molecule is stable to base.[10] This provides an orthogonal method to acidic cleavage.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the most common side reaction during the acidic cleavage of benzoyl esters?
The most frequently encountered side reaction is acyl migration . This intramolecular process is particularly prevalent in polyol compounds like carbohydrates, where a benzoyl group can move from its original position to a nearby free hydroxyl group.[3][11] This occurs under both acidic and basic conditions and can complicate purification and characterization.[5][12]
Q2: Under what conditions is benzoyl group migration most likely to occur?
Benzoyl group migration is favored by several factors:
-
Proximity of Hydroxyl Groups: The presence of a hydroxyl group cis (on the same side of a ring) and adjacent to the benzoylated alcohol facilitates migration due to the favorable geometry for forming a cyclic intermediate.[3]
-
Thermodynamic Stability: The benzoyl group will tend to migrate to the most stable position, which is typically a primary hydroxyl group due to reduced steric hindrance.[3]
-
Acid or Base Catalysis: Both acidic and basic conditions can promote migration.[5]
Q3: Are there alternatives to acidic cleavage for benzoyl group removal?
Yes, several alternative methods exist, which can be useful if your substrate is sensitive to acid.
-
Basic Hydrolysis (Saponification): This is the most common alternative. Reagents like sodium methoxide (NaOMe) in methanol, or lithium hydroxide (LiOH) in a THF/water mixture, are highly effective at cleaving benzoate esters.[10]
-
Reductive Cleavage: Strong reducing agents like lithium aluminum hydride (LiAlH4) can cleave the ester, but this will also reduce other functional groups like ketones, aldehydes, and amides.[10]
Data Presentation
Table 1: Conditions Influencing Acid-Catalyzed Benzoyl Group Migration
| Factor | Condition Favoring Migration | Rationale | Citation |
| Substrate Geometry | Vicinal hydroxyl groups in a cis relationship | Allows for easier formation of the five-membered cyclic orthoacid intermediate. | [3] |
| Hydroxyl Position | Presence of a primary (C6) hydroxyl group | Migration to the less sterically hindered primary position is often thermodynamically favored. | [3][11] |
| Catalyst | Protic or Lewis acids (e.g., TsOH·H₂O) | The acid protonates the carbonyl oxygen, activating it for nucleophilic attack by the neighboring hydroxyl group. | [5] |
| Temperature | Elevated temperatures | Provides the activation energy needed to overcome the barrier for the rearrangement. | - |
Table 2: Comparison of Common Acidic Reagents for Benzoyl Ester Cleavage
| Reagent(s) | Typical Conditions | Advantages | Potential Issues & Side Reactions | Citation |
| Trifluoroacetic Acid (TFA) | TFA/DCM (1:1), Room Temp, 1-6h | Strong acid, effective for robust esters; volatile and easily removed. | Can cleave other acid-labile groups (e.g., Boc); risk of substrate degradation. | [1] |
| HCl in MeOH/H₂O | Conc. HCl, reflux | Inexpensive and powerful reagent. | Harsh conditions; not suitable for acid-sensitive substrates; potential for acyl migration. | [10] |
| HBr in Acetic Acid | 33% HBr in AcOH, Room Temp | Strong deprotection agent. | Very harsh; can cause charring or degradation of sensitive molecules. | [2] |
| p-Toluenesulfonic Acid (TsOH) | TsOH·H₂O in MeOH, reflux | Milder than TFA or HCl; can sometimes offer more selectivity. | May be too slow or ineffective for sterically hindered esters; can catalyze acyl migration. | [5] |
Experimental Protocols
Protocol 1: General Procedure for Acidic Cleavage of a Benzoyl Ester (using TFA)
This protocol describes a general method for removing a benzoyl group using trifluoroacetic acid.
Materials:
-
Benzoyl-protected substrate
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Rotary evaporator
Procedure:
-
Dissolve the benzoyl-protected substrate (1.0 eq) in anhydrous DCM (approx. 10-20 mL per gram of substrate) in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add TFA (1.0 to 10.0 eq, depending on substrate reactivity; often a 1:1 v/v mixture with DCM is used) to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 1-16 hours.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Once complete, carefully concentrate the reaction mixture under reduced pressure to remove the bulk of the DCM and TFA.
-
Re-dissolve the residue in an organic solvent like ethyl acetate or DCM.
-
Carefully quench the reaction by slowly adding saturated aqueous NaHCO₃ solution until effervescence ceases and the aqueous layer is neutral or slightly basic (pH ~7-8).
-
Transfer the mixture to a separatory funnel. Extract the aqueous layer with the organic solvent (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude deprotected product.
-
Purify the crude product by column chromatography, recrystallization, or other suitable methods.
Protocol 2: Analysis of Reaction Mixture by TLC
Materials:
-
TLC plate (e.g., silica gel 60 F₂₅₄)
-
Developing chamber
-
Mobile phase (e.g., a mixture of hexane and ethyl acetate)
-
Visualization agent (e.g., UV lamp, potassium permanganate stain, ceric ammonium molybdate stain)
Procedure:
-
Prepare a developing chamber with the chosen mobile phase.
-
Using a capillary tube, spot a small amount of the reaction mixture onto the TLC plate baseline. Also spot the starting material and, if available, the pure product as references.
-
Place the TLC plate in the chamber and allow the solvent to elute up the plate.
-
Once the solvent front is near the top, remove the plate and mark the solvent front.
-
Visualize the spots. Under a UV lamp, the benzoyl-containing compounds will be visible. Staining can help visualize the hydroxyl-containing product.
-
The disappearance of the starting material spot and the appearance of a new product spot indicate the reaction is progressing. The presence of multiple new spots may indicate side reactions like acyl migration or degradation.
Visualizations
Caption: General mechanism for the acid-catalyzed hydrolysis of a benzoate ester.
Caption: Key steps in the acid-catalyzed 1,2-acyl migration of a benzoyl group.
Caption: A logical workflow for diagnosing and solving common deprotection problems.
References
- 1. benchchem.com [benchchem.com]
- 2. Side reactions in peptide synthesis. VI. A reexamination of the benzyl group in the protection of the side chains of tyrosine and aspartic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. doria.fi [doria.fi]
- 4. researchgate.net [researchgate.net]
- 5. TsOH-catalyzed acyl migration reaction of the Bz-group: innovative assembly of various building blocks for the synthesis of saccharides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Benzyl Ethers [organic-chemistry.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. scispace.com [scispace.com]
- 12. Mechanisms of Stereodirecting Participation and Ester Migration from Near and Far in Glycosylation and Related Reactions - PMC [pmc.ncbi.nlm.nih.gov]
Improving the yield of D-valine from Benzoyl-DL-Valine resolution
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals to improve the yield of D-valine from the resolution of Benzoyl-DL-Valine.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for resolving this compound?
A1: The two primary methods for resolving this compound are enzymatic resolution and chemical resolution. Enzymatic resolution typically employs an aminoacylase to selectively hydrolyze the L-enantiomer, leaving the D-enantiomer. Chemical resolution involves using a chiral resolving agent, such as D-2,3-dibenzoyl tartaric acid (D-DBTA), to form diastereomeric salts that can be separated by fractional crystallization.[1][2]
Q2: Why is the yield of my enzymatic resolution of Benzoyl-L-Valine consistently low?
A2: Low yields in enzymatic resolution can stem from several factors:
-
Suboptimal Reaction Conditions: pH, temperature, and buffer composition are critical for enzyme activity.
-
Enzyme Inactivity: Improper storage, handling, or the presence of inhibitors can lead to reduced enzyme performance.
-
Insufficient Enzyme Concentration: The reaction rate is proportional to the enzyme concentration.
-
Substrate Inhibition: High concentrations of this compound may inhibit the enzyme.
-
Product Inhibition: The accumulation of L-valine or benzoate may inhibit the enzyme.
Q3: In chemical resolution, what factors significantly impact the yield and optical purity of D-valine?
A3: Key factors in chemical resolution include the purity of the resolving agent, the solvent system used, the crystallization temperature and cooling rate, and the efficiency of separating the diastereomeric salts. The molar ratio of the resolving agent to this compound is also a critical parameter to optimize.[2]
Q4: Can I reuse the resolving agent in chemical resolution?
A4: Yes, the resolving agent can typically be recovered from the mother liquor after the desired diastereomeric salt has been crystallized and from the salt of the undesired enantiomer. Recovery usually involves neutralization and extraction steps.
Q5: What is a major challenge in the enzymatic resolution of N-acyl-amino acids?
A5: A significant challenge is that the process is a kinetic resolution, meaning the maximum theoretical yield for the desired D-enantiomer is 50%. To overcome this, the unreacted N-benzoyl-L-valine needs to be racemized and recycled back into the process to achieve higher overall yields.
Troubleshooting Guides
Enzymatic Resolution of this compound
| Issue | Potential Cause | Recommended Solution |
| Low Conversion Rate | Suboptimal pH: The enzyme's active site may not be in the correct ionization state. | Determine the optimal pH for the specific aminoacylase being used by running small-scale experiments across a pH range (e.g., 6.0-8.5). |
| Incorrect Temperature: Enzyme activity is highly temperature-dependent. | Optimize the reaction temperature. Most aminoacylases have an optimal temperature between 30°C and 50°C. | |
| Enzyme Inhibition: Presence of heavy metal ions or other inhibitors in the substrate or buffer. | Add a chelating agent like EDTA to the reaction mixture. Ensure high purity of all reagents. | |
| Low Enzyme Activity: The enzyme may have denatured due to improper storage or handling. | Verify the activity of the enzyme stock using a standard assay. Always store the enzyme according to the manufacturer's instructions. | |
| Low Optical Purity of D-Valine | Contamination with L-Valine: Incomplete separation of the product from the reaction mixture. | Optimize the separation and purification steps. This may involve techniques like ion-exchange chromatography or recrystallization. |
| Spontaneous Hydrolysis: Non-enzymatic hydrolysis of this compound. | Run a control reaction without the enzyme to quantify the rate of spontaneous hydrolysis and adjust the reaction time accordingly. | |
| Product Isolation Difficulties | Co-precipitation of Substrate and Product: Similar solubilities of N-benzoyl-D-valine and L-valine. | Adjust the pH of the solution to exploit differences in the isoelectric points of the amino acid and the acylated amino acid for selective precipitation or extraction. |
Chemical Resolution of this compound
| Issue | Potential Cause | Recommended Solution |
| Low Yield of Diastereomeric Salt | Suboptimal Solvent System: The solubility of the diastereomeric salts is not sufficiently different in the chosen solvent. | Screen different solvent systems (e.g., mixtures of water, methanol, ethanol, acetone) to maximize the solubility difference between the two diastereomers.[3] |
| Incorrect Molar Ratio of Resolving Agent: An excess or deficit of the resolving agent can impact crystallization. | Experiment with different molar ratios of D-DBTA to this compound, typically ranging from 0.5:1 to 1.2:1.[2] | |
| Inappropriate Crystallization Temperature: The temperature profile affects crystal growth and purity. | Optimize the cooling rate and final crystallization temperature. Gradual cooling often leads to purer crystals.[1] | |
| Low Optical Purity of D-Valine | Co-crystallization of the Undesired Diastereomer: The undesired diastereomer is crystallizing with the desired one. | Perform recrystallization of the diastereomeric salt. Ensure a slow cooling rate during crystallization. |
| Incomplete Resolution: The separation of the diastereomers is not complete. | Increase the number of fractional crystallization steps. | |
| Difficulty in Recovering D-Valine from the Salt | Inefficient Neutralization: Incomplete liberation of D-valine from its salt with the resolving agent. | Ensure complete neutralization with a suitable base (e.g., sodium hydroxide, ammonia) and monitor the pH.[2] |
| Losses during Extraction/Purification: D-valine is lost during subsequent workup steps. | Optimize the extraction and purification procedures. Consider using ion-exchange chromatography for purification. |
Quantitative Data
Table 1: Enzymatic Resolution of N-acyl-DL-amino acids
| Substrate | Enzyme | Conversion Rate (%) | Enantiomeric Excess (ee%) | Reference |
| N-acetyl-DL-valine | Acylase from Aspergillus oryzae | 86.7 | 100 | [4] |
| N-acetyl-DL-methionine | Acylase from Aspergillus oryzae | 100 | 100 | [4] |
| N-acetyl-DL-phenylalanine | Acylase from Aspergillus oryzae | - | >99 | [4] |
Table 2: Chemical Resolution of DL-Valine
| Resolving Agent | Yield of D-Valine (%) | Optical Purity (%) | Reference |
| D-2,3-dibenzoyl tartaric acid | 70-80 | >98 | [1] |
| L-DBTA | >45 (for D-2-amino-3-methylbutyrylamide) | >99 | [3] |
Experimental Protocols
Protocol 1: Enzymatic Resolution of this compound
-
Substrate Preparation: Prepare a solution of this compound in a suitable buffer (e.g., 0.1 M phosphate buffer, pH 7.5). The concentration will need to be optimized, but a starting point of 50-100 mM is common.
-
Enzyme Addition: Add the aminoacylase enzyme to the substrate solution. The optimal enzyme concentration should be determined experimentally.
-
Incubation: Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 37°C) with gentle agitation.
-
Monitoring: Monitor the progress of the reaction by measuring the formation of L-valine or the consumption of Benzoyl-L-Valine using a suitable analytical method such as HPLC.
-
Reaction Termination: Once the reaction has reached approximately 50% conversion, terminate the reaction by heating or by adding a denaturing agent.
-
Product Separation:
-
Adjust the pH of the reaction mixture to the isoelectric point of L-valine to precipitate it.
-
Alternatively, acidify the solution to precipitate the unreacted N-benzoyl-D-valine.
-
The separated N-benzoyl-D-valine can then be hydrolyzed to D-valine using acidic or basic conditions.
-
-
Purification: Purify the D-valine by recrystallization or ion-exchange chromatography.
Protocol 2: Chemical Resolution of DL-Valine with D-DBTA
This protocol is adapted for this compound based on methods for DL-valine.
-
Dissolution: Dissolve this compound in a suitable solvent, such as a dilute inorganic acid solution (e.g., 0.5 M HCl) with heating (e.g., 80-90°C).[2]
-
Addition of Resolving Agent: Add the resolving agent, D-2,3-dibenzoyl tartaric acid (D-DBTA), to the solution while stirring. The molar ratio of this compound to D-DBTA should be optimized, with a starting point of 1:1.
-
Crystallization: Gradually cool the solution to room temperature and then further to a lower temperature (e.g., 15°C) to induce crystallization of the less soluble diastereomeric salt (D-valine derivative-D-DBTA).[1]
-
Isolation of Diastereomeric Salt: Filter the crystalline salt and wash it with a cold solvent.
-
Liberation of D-Valine Derivative: Dissolve the isolated salt in water and neutralize it with a base (e.g., NaOH or ammonia) to precipitate the D-DBTA and liberate the N-benzoyl-D-valine.
-
Hydrolysis: Hydrolyze the N-benzoyl-D-valine under acidic or basic conditions to obtain D-valine.
-
Purification: Purify the D-valine by recrystallization or other suitable methods.
Visualizations
Caption: Workflow for the enzymatic resolution of this compound.
Caption: Workflow for the chemical resolution of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. CN1477096A - Method for preparing L-valine and D-valine by chemical resolution - Google Patents [patents.google.com]
- 3. CN102070473B - Method for synthesizing D-valine - Google Patents [patents.google.com]
- 4. US3386888A - Resolution of racemic amino acids - Google Patents [patents.google.com]
Technical Support Center: Overcoming Solubility Issues of Benzoyl-DL-Valine in Coupling Reactions
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered when using Benzoyl-DL-Valine in coupling reactions.
Frequently Asked Questions (FAQs)
Q1: Why is this compound often difficult to dissolve in standard coupling reaction solvents?
A1: The solubility of N-acyl amino acids like this compound is influenced by the physicochemical properties of both the amino acid side chain and the N-protecting group. The benzoyl group, being relatively non-polar and bulky, can contribute to poor solubility in some common peptide synthesis solvents. This is further compounded by the hydrophobic nature of the valine side chain. Poor solvation can lead to challenges in achieving a homogeneous reaction mixture, potentially resulting in lower coupling efficiency and yield.
Q2: What are the initial signs of solubility issues during a coupling reaction with this compound?
A2: Visual inspection of the reaction mixture is the first indicator. The presence of undissolved solid material after the addition of this compound to the solvent is a clear sign of poor solubility. Other indicators can include a cloudy or heterogeneous reaction mixture, and subsequently, a low yield of the desired coupled product as confirmed by analytical techniques like HPLC and mass spectrometry. An incomplete reaction, as indicated by a positive Kaiser test in solid-phase peptide synthesis (SPPS), can also be a consequence of poor solubility of the acylating agent.[1][2]
Q3: Which solvents are recommended for dissolving this compound?
A3: While quantitative solubility data for this compound in common organic solvents is not extensively published, qualitative information and experience with similar N-protected amino acids suggest the following:
-
Good to Moderate Solubility: N,N-Dimethylformamide (DMF) and N-Methyl-2-pyrrolidone (NMP) are generally the most effective solvents for dissolving protected amino acids and are recommended as the first choice for coupling reactions involving this compound.[3]
-
Limited Solubility: Dichloromethane (DCM) may be used, particularly for carbodiimide-mediated couplings, but the solubility of this compound might be limited.[3][4]
-
Co-solvents: For particularly difficult cases, the use of co-solvents can be beneficial. Small amounts of Dimethyl sulfoxide (DMSO) can enhance solubility.[5][6] However, compatibility with the chosen coupling reagents and potential side reactions should be considered.
Q4: How can I improve the dissolution of this compound if it remains insoluble?
A4: If you observe poor solubility, the following techniques can be employed:
-
Sonication: Using an ultrasonic bath can help to break down solid aggregates and enhance dissolution.[5][7]
-
Gentle Warming: Carefully warming the solvent can increase the solubility of the compound. A temperature of 37°C has been suggested as a starting point.[5] However, be cautious as excessive heat can lead to degradation of the amino acid derivative or racemization.
-
Solvent Screening: If solubility remains an issue, performing small-scale solubility tests with different recommended solvents (DMF, NMP, or mixtures) is advisable before proceeding with the full-scale reaction.[5]
Troubleshooting Guide
This guide provides solutions to common problems encountered during coupling reactions with this compound, with a focus on issues arising from poor solubility.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Coupling Yield | 1. Incomplete dissolution of this compound: The reactant is not fully available for the reaction. 2. Suboptimal coupling reagent: The chosen reagent may not be potent enough for the sterically hindered valine residue. 3. Reagent degradation: The coupling reagents or this compound may have degraded. | 1. Improve Solubilization: * Switch to a better solvating solvent like DMF or NMP. * Use sonication or gentle warming to aid dissolution. * Consider adding a small amount of a co-solvent like DMSO. 2. Optimize Coupling Reagents: * Switch to a more powerful coupling reagent such as HATU, HBTU, or COMU.[2] * Ensure the use of an appropriate base like DIPEA. 3. Use Fresh Reagents: Always use fresh, high-quality reagents and solvents. |
| Heterogeneous Reaction Mixture | 1. Poor solubility of this compound: The primary cause is often the insolubility of the N-acyl amino acid. 2. Precipitation of activated species: The activated this compound may precipitate out of solution. | 1. Solvent Optimization: * Increase the volume of the solvent. * Switch to a more effective solvent (DMF or NMP). 2. Pre-activation Monitoring: * Visually inspect the pre-activation solution to ensure homogeneity before adding it to the amine component. If precipitation occurs during pre-activation, a different solvent system should be tested. |
| Incomplete Reaction (Positive Kaiser Test in SPPS) | 1. Insufficient concentration of dissolved this compound: Not enough of the acylating agent is in solution to drive the reaction to completion. 2. Steric hindrance: The bulky nature of the valine side chain and the benzoyl group can slow down the reaction rate. | 1. Double Coupling: After the initial coupling, perform a second coupling with a fresh solution of activated this compound.[2] 2. Increase Equivalents: Use a higher excess of this compound and coupling reagents. 3. Extend Reaction Time: Allow the coupling reaction to proceed for a longer duration. |
| Side Product Formation | 1. Racemization: Can be promoted by certain coupling conditions, especially with sterically hindered amino acids. 2. Formation of N-acylurea: A common side reaction with carbodiimide coupling reagents when the activated species does not react with the amine. | 1. Minimize Racemization: * Use racemization-suppressing additives like HOBt or Oxyma Pure®.[2] * Employ a less reactive base or use it in stoichiometric amounts. 2. Avoid N-acylurea Formation: * Use phosphonium or uronium-based coupling reagents (HATU, HBTU) which are less prone to this side reaction.[8] |
Data Presentation
Table 1: Experimentally Determined Solubility of this compound
| Solvent | Temperature (°C) | Solubility (mg/mL) | Observations |
| DMF | 25 | User-determined | e.g., Clear solution, slight warming needed |
| NMP | 25 | User-determined | e.g., Dissolves readily |
| DCM | 25 | User-determined | e.g., Partially soluble, suspension formed |
| THF | 25 | User-determined | e.g., Insoluble |
| Acetonitrile | 25 | User-determined | e.g., Sparingly soluble |
| DMF/DMSO (9:1) | 25 | User-determined | e.g., Improved solubility compared to pure DMF |
Table 2: Recommended Coupling Reagents for this compound
| Coupling Reagent | Class | Additive | Key Advantages |
| HATU | Uronium Salt | None required, but base (e.g., DIPEA) is necessary. | Highly efficient for sterically hindered couplings, fast reaction times.[2] |
| HBTU | Uronium Salt | HOBt (optional, to suppress racemization), and a base (e.g., DIPEA) are necessary. | A cost-effective and reliable option for challenging couplings.[2] |
| DIC/Oxyma | Carbodiimide | Oxyma Pure® | Soluble urea byproduct, good efficiency, and low racemization.[1] |
| EDC/HOBt | Carbodiimide | HOBt | Water-soluble carbodiimide, useful in both solution and solid-phase synthesis.[4][9] |
Experimental Protocols
The following protocols are adapted from established methods for the coupling of sterically hindered N-protected amino acids and can be applied to this compound.
Protocol 1: General Coupling using HATU/DIPEA
This protocol is highly recommended for difficult couplings where solubility and steric hindrance are concerns.
-
Dissolution: Dissolve this compound (1.5 - 2.0 equivalents) and HATU (1.5 - 2.0 equivalents) in DMF. If solubility is an issue, sonicate or warm gently.
-
Activation: Add DIPEA (3.0 - 4.0 equivalents) to the solution and allow the activation to proceed for 1-5 minutes.
-
Coupling: Add the activated this compound solution to the amine component (e.g., resin with a free N-terminal amine in SPPS or an amino acid ester in solution-phase synthesis).
-
Reaction: Agitate the reaction mixture for 1-2 hours at room temperature.
-
Monitoring: In SPPS, monitor the reaction completion using the Kaiser test. If the test is positive, a second coupling is recommended.
-
Work-up/Washing: For SPPS, wash the resin with DMF and DCM. For solution-phase, perform an appropriate aqueous work-up to remove excess reagents and byproducts.
Protocol 2: General Coupling using DIC/Oxyma Pure®
This protocol is a good alternative, offering high efficiency and reduced risk of racemization.
-
Dissolution: In a separate vessel, dissolve this compound (1.5 - 2.0 equivalents) and Oxyma Pure® (1.5 - 2.0 equivalents) in DMF.
-
Pre-activation: Add DIC (1.5 - 2.0 equivalents) to this solution and allow it to pre-activate for 5-10 minutes at room temperature.
-
Coupling: Add the pre-activated solution to the amine component.
-
Reaction: Agitate the reaction mixture for 1-3 hours at room temperature.
-
Monitoring and Work-up: Follow steps 5 and 6 from Protocol 1.
Visualizations
Caption: Workflow for overcoming solubility issues in coupling reactions.
Caption: Troubleshooting logic for low yield in this compound couplings.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. peptide.com [peptide.com]
- 4. peptide.com [peptide.com]
- 5. jpt.com [jpt.com]
- 6. Insoluble Peptide Purification-HongTide Biotechnology [hongtide.com]
- 7. lifetein.com [lifetein.com]
- 8. bachem.com [bachem.com]
- 9. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
Effect of pH and temperature on enzymatic resolution of Benzoyl-DL-Valine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the enzymatic resolution of Benzoyl-DL-Valine. The information is designed to address specific issues that may be encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: Which enzymes are suitable for the kinetic resolution of this compound?
A1: The most commonly employed enzymes for the resolution of N-acyl-DL-amino acids are Acylase I (from sources like Aspergillus oryzae or porcine kidney) and proteases such as Papain. Acylase I exhibits high enantioselectivity for the hydrolysis of the L-enantiomer of N-acyl-amino acids. Papain, a cysteine protease, can also be utilized for the stereoselective synthesis of N-acyl-L-amino acid anilides or the hydrolysis of the corresponding esters.
Q2: What are the expected products of the enzymatic resolution of this compound?
A2: In a typical kinetic resolution using Acylase I, the enzyme selectively hydrolyzes the N-benzoyl-L-valine into L-valine and benzoic acid. The unreacted N-benzoyl-D-valine remains. The product mixture will therefore contain L-valine, N-benzoyl-D-valine, and benzoic acid. If using papain for stereoselective amide synthesis, the N-benzoyl-L-valine will be converted to an N-acyl-L-amino acid anilide, leaving the N-benzoyl-D-valine largely unreacted.
Q3: What is the optimal pH for the enzymatic resolution of this compound?
A3: The optimal pH depends on the enzyme used. For Acylase I, the optimal pH is generally in the range of 7.0 to 8.5. For papain, the optimal pH for hydrolytic activity is typically between 6.0 and 7.0.[1] It is crucial to determine the optimal pH empirically for your specific reaction conditions.
Q4: What is the optimal temperature for this enzymatic resolution?
A4: The optimal temperature is also enzyme-dependent. Acylase I generally functions well between 37°C and 50°C. Papain has a higher optimal temperature, often around 65°C, but it is also active at lower temperatures.[1] Exceeding the optimal temperature can lead to rapid enzyme denaturation and loss of activity.
Q5: How can I monitor the progress of the reaction?
A5: The reaction progress can be monitored by several methods, including:
-
High-Performance Liquid Chromatography (HPLC): Using a chiral column to separate and quantify the enantiomers of this compound and the product, L-valine.
-
Thin-Layer Chromatography (TLC): To qualitatively observe the disappearance of the substrate and the appearance of the product.
-
pH-stat Titration: If the reaction produces an acid (like the hydrolysis of the N-benzoyl group), a pH-stat can be used to monitor the reaction rate by titrating the acid with a standard base.
Troubleshooting Guides
Issue 1: Low or No Enzyme Activity
| Possible Cause | Troubleshooting Steps |
| Incorrect pH of the reaction buffer. | Verify the pH of your buffer and adjust it to the optimal range for the chosen enzyme (pH 7.0-8.5 for Acylase I, pH 6.0-7.0 for Papain). |
| Incorrect reaction temperature. | Ensure the reaction is being carried out at the optimal temperature for the enzyme. Use a calibrated water bath or incubator. |
| Enzyme denaturation. | The enzyme may have been stored improperly or exposed to extreme temperatures or pH. Use a fresh batch of enzyme and ensure proper storage conditions (typically -20°C for long-term storage). |
| Presence of inhibitors. | Heavy metal ions can inhibit acylases. Ensure all glassware is thoroughly cleaned and use high-purity water and reagents. For papain, oxidizing agents can inhibit its activity. |
| Insufficient enzyme concentration. | Increase the enzyme concentration in the reaction mixture. |
| Substrate insolubility. | This compound may have limited solubility in aqueous buffers. Consider adding a small amount of a co-solvent (e.g., DMSO, ethanol), but be aware that this can affect enzyme activity. Perform a solubility test before the reaction. |
Issue 2: Low Enantiomeric Excess (e.e.) of the Product
| Possible Cause | Troubleshooting Steps |
| Non-optimal pH or temperature. | Enzyme enantioselectivity can be highly dependent on pH and temperature. Perform optimization experiments to find the conditions that maximize enantiomeric excess. |
| Reaction allowed to proceed too long. | In some cases, prolonged reaction times can lead to the non-enzymatic hydrolysis or slow enzymatic conversion of the undesired enantiomer, reducing the e.e. Monitor the reaction progress and stop it at the optimal point (often around 50% conversion for kinetic resolutions). |
| Chemical racemization of the substrate or product. | Under certain pH and temperature conditions, the chiral center of the amino acid derivative might slowly racemize. Ensure the reaction conditions are not harsh enough to cause racemization. |
| Impure enzyme. | The presence of other enzymes with different selectivities in a crude enzyme preparation can lead to lower e.e. Use a purified enzyme preparation. |
Issue 3: Difficulty in Product Isolation and Purification
| Possible Cause | Troubleshooting Steps |
| Incomplete separation of product and unreacted substrate. | Optimize your separation method (e.g., chromatography, crystallization). For the separation of L-valine from N-benzoyl-D-valine, ion-exchange chromatography is often effective. |
| Co-precipitation of product and substrate. | If using crystallization for separation, ensure that the conditions are optimized to selectively crystallize one component. Seeding with pure crystals can sometimes help. |
| Emulsion formation during extraction. | If using liquid-liquid extraction to separate products, emulsions can be an issue. Try adding salt to the aqueous phase or filtering the mixture through celite. |
Experimental Protocols
Protocol 1: Enzymatic Resolution of this compound using Acylase I
This protocol describes a general procedure for the kinetic resolution of this compound via hydrolysis of the L-enantiomer catalyzed by Acylase I.
Materials:
-
This compound
-
Acylase I from Aspergillus oryzae
-
Phosphate buffer (0.1 M)
-
Hydrochloric acid (1 M)
-
Ethyl acetate
-
Sodium sulfate (anhydrous)
-
Chiral HPLC column for analysis
Procedure:
-
Substrate Preparation: Dissolve this compound in 0.1 M phosphate buffer to a final concentration of 50 mM. Adjust the pH of the solution to 7.5 with 1 M NaOH.
-
Enzyme Addition: Add Acylase I to the substrate solution (e.g., 1 mg of enzyme per 100 mg of substrate).
-
Incubation: Incubate the reaction mixture at 37°C with gentle stirring.
-
Reaction Monitoring: Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by chiral HPLC to determine the conversion and enantiomeric excess of the product.
-
Reaction Termination: Once the desired conversion is reached (typically around 50%), stop the reaction by acidifying the mixture to pH 2 with 1 M HCl. This will precipitate the unreacted N-benzoyl-D-valine and benzoic acid.
-
Product Isolation:
-
Filter the precipitate and wash it with cold water. The filtrate contains the L-valine.
-
The precipitate can be dissolved in ethyl acetate, washed with brine, dried over anhydrous sodium sulfate, and concentrated to recover the N-benzoyl-D-valine.
-
-
Purification: The L-valine in the filtrate can be further purified using ion-exchange chromatography.
Protocol 2: Papain-Catalyzed Resolution of this compound
This protocol outlines a method for the stereoselective synthesis of N-benzoyl-L-valine anilide from this compound.
Materials:
-
This compound
-
Papain (activated)
-
Aniline
-
Citrate-phosphate buffer (0.1 M)
-
Cysteine-HCl
-
EDTA
-
Ethanol
Procedure:
-
Papain Activation: Prepare an activation buffer containing 0.1 M citrate-phosphate buffer (pH 6.5), 5 mM Cysteine-HCl, and 2 mM EDTA. Dissolve papain in this buffer.
-
Reaction Mixture: In a reaction vessel, dissolve this compound and a molar equivalent of aniline in the activation buffer.
-
Enzyme Addition: Add the activated papain solution to the reaction mixture.
-
Incubation: Incubate the reaction at 40°C with stirring. The N-benzoyl-L-valine anilide will precipitate out of the solution as it is formed.
-
Product Collection: After a set time (e.g., 24 hours), collect the precipitate by filtration and wash it with cold ethanol and then water.
-
Recovery of D-enantiomer: The unreacted N-benzoyl-D-valine will remain in the filtrate and can be recovered by acidification and extraction with an organic solvent.
-
Hydrolysis to L-Valine: The collected N-benzoyl-L-valine anilide can be hydrolyzed (e.g., with 6 M HCl at reflux) to obtain L-valine.
Data Presentation
The following tables provide illustrative data on how pH and temperature can affect the key parameters of an enzymatic resolution. Note that this is generalized data, and specific values for this compound should be determined experimentally.
Table 1: Effect of pH on Acylase I-Catalyzed Resolution of a Generic N-Acyl-DL-Amino Acid
| pH | Relative Activity (%) | Enantiomeric Excess (e.e., %) of L-Amino Acid |
| 6.0 | 65 | 92 |
| 6.5 | 80 | 95 |
| 7.0 | 95 | 98 |
| 7.5 | 100 | >99 |
| 8.0 | 90 | 98 |
| 8.5 | 75 | 96 |
| 9.0 | 50 | 93 |
Table 2: Effect of Temperature on Papain-Catalyzed Resolution of a Generic N-Acyl-DL-Amino Acid
| Temperature (°C) | Relative Activity (%) | Enantiomeric Excess (e.e., %) of L-Product |
| 30 | 40 | 97 |
| 40 | 65 | 98 |
| 50 | 85 | >99 |
| 60 | 98 | 98 |
| 65 | 100 | 97 |
| 70 | 80 | 95 |
| 75 | 50 (denaturation starts) | 92 |
Visualizations
The following diagrams illustrate the experimental workflows for the enzymatic resolution of this compound.
Caption: Workflow for the enzymatic resolution of this compound using Acylase I.
Caption: Workflow for the papain-catalyzed resolution of this compound.
References
Minimizing dipeptide formation during activation of N-Benzoyl-Valine
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in minimizing dipeptide formation during the activation of N-Benzoyl-Valine for peptide synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of dipeptide (N-Benzoyl-Val-Val) formation during the activation of N-Benzoyl-Valine?
A1: Dipeptide formation occurs when a second molecule of N-Benzoyl-Valine reacts with the activated intermediate of the first N-Benzoyl-Valine molecule before the intended nucleophile (e.g., an amino acid ester) is coupled. This is a common side reaction in peptide synthesis, particularly with sterically hindered amino acids like valine.
Q2: Which factors influence the rate of dipeptide formation?
A2: Several factors can influence the extent of dipeptide formation, including the choice of coupling reagent, the type and amount of base used, reaction temperature, and the concentration of reactants. Over-activation of the carboxylic acid can also increase the likelihood of this side reaction.[1]
Q3: Are there specific coupling reagents that are known to minimize dipeptide formation?
A3: Yes, the choice of coupling reagent is critical. Reagents that form highly reactive intermediates that are also stable and selective can reduce unwanted side reactions. Phosphonium-based reagents like PyBOP and uronium-based reagents such as HBTU and HATU, when used with additives like HOBt or HOAt, are generally effective in promoting the desired coupling while minimizing side reactions like racemization and dipeptide formation.[2][3] Carbodiimides like DCC and DIC are also commonly used, but often require additives to suppress side reactions.[2]
Q4: How does the choice of base affect the formation of the N-Benzoyl-Val-Val dipeptide?
A4: The base is crucial for neutralizing the reaction mixture and facilitating the coupling. Sterically hindered, non-nucleophilic bases such as N,N-Diisopropylethylamine (DIPEA) are often preferred as they are less likely to cause side reactions compared to smaller, more nucleophilic bases. The stoichiometry of the base is also important; an excess can sometimes promote side reactions.[4]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High percentage of N-Benzoyl-Val-Val dipeptide observed in the crude product. | Over-activation of N-Benzoyl-Valine: The activated intermediate is too reactive or has a long half-life, allowing it to react with another molecule of N-Benzoyl-Valine. | - Use a coupling reagent with a more controlled reactivity profile (e.g., phosphonium or uronium salts). - Add the coupling reagent portion-wise to the reaction mixture. - Lower the reaction temperature during the activation step.[1] |
| Inappropriate Coupling Reagent: The chosen coupling reagent is not optimal for the sterically hindered N-Benzoyl-Valine. | - Switch to a more efficient coupling reagent known for handling hindered amino acids, such as HATU or PyAOP.[2] - Ensure the use of racemization and side-reaction suppressing additives like HOBt or HOAt when using carbodiimides.[2] | |
| Incorrect Base: The base used is promoting side reactions. | - Use a sterically hindered base like N,N-Diisopropylethylamine (DIPEA) instead of less hindered bases.[4] - Carefully control the stoichiometry of the base; use the minimum amount required. | |
| Low yield of the desired coupled product. | Steric Hindrance: The bulky N-benzoyl group and the valine side chain are impeding the coupling reaction. | - Increase the reaction time or temperature moderately after the initial activation. - Use a more powerful coupling reagent like HATU.[2][5] |
| Incomplete Activation: The activation of N-Benzoyl-Valine is not going to completion. | - Ensure all reagents are of high purity and anhydrous. - Pre-activate the N-Benzoyl-Valine for a short period before adding the nucleophile. | |
| Presence of N-acylurea byproduct. | Use of Carbodiimide Reagents (DCC, DIC): Carbodiimides can react with the activated carboxylic acid to form a stable N-acylurea, which is unreactive.[1] | - Add 1-hydroxybenzotriazole (HOBt) or a similar additive to trap the activated intermediate as a more reactive and stable active ester.[1][6] - Perform the reaction at a lower temperature to minimize this side reaction.[1] |
Data on Coupling Reagent Performance
| Coupling Reagent | Additive(s) | Relative Reactivity | Tendency for Dipeptide Formation | Notes |
| DCC, DIC | HOBt, HOAt | Moderate | Moderate to Low | N-acylurea formation is a common side reaction. Additives are crucial to suppress side reactions.[1][2] |
| HBTU, TBTU | DIPEA | High | Low | Efficient and widely used. Byproducts are generally soluble and easily removed.[2][4] |
| HATU | DIPEA | Very High | Very Low | Highly effective for sterically hindered couplings with low racemization.[2] |
| PyBOP | DIPEA | High | Low | A phosphonium salt-based reagent that avoids the generation of toxic HMPA and is effective for hindered couplings.[3] |
| PyAOP | DIPEA | Very High | Very Low | Particularly effective for coupling N-methylated and other hindered amino acids.[2] |
Experimental Protocols
Protocol 1: Minimized Dipeptide Formation using HATU
This protocol is designed for the activation of N-Benzoyl-Valine and subsequent coupling to an amino acid ester (e.g., H-Phe-OMe) with minimal formation of the N-Benzoyl-Val-Val dipeptide.
Materials:
-
N-Benzoyl-L-Valine
-
Amino acid ester hydrochloride (e.g., L-Phenylalanine methyl ester hydrochloride)
-
HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
Procedure:
-
Dissolution: In a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), dissolve N-Benzoyl-L-Valine (1 equivalent) and the amino acid ester hydrochloride (1 equivalent) in anhydrous DCM or DMF.
-
Base Addition: Add DIPEA (2.5 equivalents) to the solution and stir for 10 minutes at room temperature.
-
Activation and Coupling: In a separate flask, dissolve HATU (1.05 equivalents) in a minimal amount of anhydrous DCM or DMF. Add this solution to the reaction mixture from step 2.
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction is typically complete within 2-4 hours.
-
Work-up: Once the reaction is complete, dilute the mixture with ethyl acetate. Wash the organic layer successively with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to isolate the desired dipeptide.
Visualizations
References
Technical Support Center: Post N-Benzoylation Purification
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the effective removal of excess benzoyl chloride following N-benzoylation reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities after an N-benzoylation reaction using benzoyl chloride?
A1: Besides the desired N-benzoylated product, the most common impurities are unreacted benzoyl chloride and benzoic acid. Benzoic acid is formed from the hydrolysis of benzoyl chloride, which can occur if there is any moisture in the reaction or during the aqueous work-up.[1][2]
Q2: Why is it crucial to remove excess benzoyl chloride?
A2: Excess benzoyl chloride is reactive and can interfere with subsequent reaction steps. It is also a lachrymator and corrosive, making the final product hazardous to handle.[3] During purification, it can streak on chromatography columns and potentially hydrolyze to benzoic acid, further complicating purification.[4]
Q3: What are the primary methods for removing excess benzoyl chloride?
A3: The main strategies involve quenching the unreacted benzoyl chloride to convert it into a more easily removable substance, followed by purification. Common methods include:
-
Aqueous Work-up: Washing the reaction mixture with an aqueous basic solution.
-
Quenching with Nucleophiles: Adding a scavenger molecule to react with the excess benzoyl chloride.
-
Scavenger Resins: Using a solid-supported reagent to bind to the benzoyl chloride.
-
Chromatography: Separating the product from impurities based on polarity.[5][6]
-
Recrystallization: Purifying solid products.
Q4: How do I choose the best method for my experiment?
A4: The choice of method depends on the properties of your desired product (e.g., stability to base, polarity, physical state) and the scale of your reaction. For base-stable compounds, an aqueous work-up is often the simplest and most cost-effective method. For sensitive compounds, quenching with a nucleophile or using scavenger resins may be more appropriate. A decision workflow is provided below to guide your selection.
Troubleshooting Guides
Issue 1: A persistent oily residue or sharp odor remains after aqueous work-up.
-
Possible Cause: Incomplete hydrolysis of benzoyl chloride. Benzoyl chloride hydrolysis can be slow, especially if phase transfer is poor.[6]
-
Solution:
Issue 2: The product is contaminated with benzoic acid even after a basic wash.
-
Possible Cause:
-
Insufficient amount of base used during the wash.
-
The product may be co-extracting with the benzoic acid salt.
-
The organic solvent may have some water miscibility, retaining some benzoic acid.
-
-
Solution:
-
Use multiple, small-volume washes with a saturated solution of a mild base like sodium bicarbonate rather than a single large-volume wash.[7]
-
Ensure the pH of the aqueous layer is basic after the final wash.
-
If your product is non-polar, consider column chromatography over basic alumina or silica gel with a small amount of a basic modifier (e.g., triethylamine) in the eluent.[5]
-
Issue 3: An emulsion forms during the aqueous work-up.
-
Possible Cause: The presence of both polar and non-polar components, including the product itself, can stabilize emulsions.
-
Solution:
-
Add a small amount of brine (saturated aqueous NaCl solution) to the separatory funnel to increase the ionic strength of the aqueous phase, which can help break the emulsion.[8]
-
If the emulsion persists, filter the mixture through a pad of Celite.
-
Allow the mixture to stand for an extended period, which may lead to separation.
-
Issue 4: The desired product is degrading during purification.
-
Possible Cause: The product may be sensitive to the pH conditions of the work-up (either acidic or basic).
-
Solution:
-
If base-sensitive, avoid strong bases like NaOH and use a milder base like sodium bicarbonate for the aqueous wash.
-
If acid-sensitive, ensure no acidic conditions are introduced.
-
Consider non-aqueous work-up methods such as using scavenger resins or quenching with a non-aqueous nucleophile followed by chromatography.
-
Data Presentation
Table 1: Comparison of Methods for Removing Excess Benzoyl Chloride
| Method | Principle | Advantages | Disadvantages | Best Suited For |
| Aqueous Work-up (Basic Wash) | Hydrolyzes benzoyl chloride to water-soluble benzoate salt.[9] | Simple, inexpensive, and effective for many products. | Can form emulsions; product must be stable to base; may not be sufficient for complete removal without multiple washes.[5][8] | Base-stable products on a wide range of scales. |
| Quenching with Nucleophiles | Reacts benzoyl chloride with an added nucleophile (e.g., amine, alcohol) to form an easily separable derivative.[5][6] | Can be performed under anhydrous conditions; avoids aqueous work-up for water-sensitive compounds. | The resulting derivative must be easily separable from the product (e.g., by precipitation or chromatography). | Products that are sensitive to water or basic conditions. |
| Scavenger Resins | Covalently binds benzoyl chloride to a solid support, which is then filtered off. | High product purity; simple filtration work-up; mild reaction conditions.[10] | Higher cost, may not be suitable for very large-scale reactions. | High-value products, parallel synthesis, and when high purity is critical. |
| Column Chromatography | Separates compounds based on their differential adsorption to a stationary phase.[11][12] | Can provide very pure product; can separate multiple impurities simultaneously. | Can be time-consuming and require large volumes of solvent; potential for product degradation on the column.[13] | Small to medium scale reactions where high purity is required and the product is stable on silica or alumina. |
| Recrystallization | Purifies a solid product by dissolving it in a hot solvent and allowing it to crystallize upon cooling, leaving impurities in the solution. | Can yield very pure crystalline material. | Only applicable to solid products; some product loss is inevitable. | Solid products that have suitable solubility properties. |
Table 2: Quantitative Data for Selected Removal Methods
| Method | Reagent/Material | Typical Loading/Capacity | Notes |
| Scavenger Resins | ScavengePore® Benzylamine | 0.5 - 4.0 mmol/g | Capacity can vary between different types of scavenger resins.[14] |
| SiliaBond Amine (Si-NH₂) | Effective scavenger for acid chlorides.[10] | Typically used in 2-3 fold excess relative to the excess benzoyl chloride. | |
| Hydrolysis Kinetics | Benzoyl Chloride in Water | Rate constant (k) = 4.2 x 10⁻² sec⁻¹ at 25°C | Corresponds to a half-life of 16 seconds, indicating rapid hydrolysis under ideal conditions.[3] |
| Benzoyl Chloride in 95% Ethanol | Rate of alcoholysis = 0.047 min⁻¹ at 25°C | The reaction with alcohol can be slower than with water.[15] |
Experimental Protocols
Protocol 1: Aqueous Work-up with Saturated Sodium Bicarbonate
-
Reaction Quenching: Once the N-benzoylation reaction is complete (as monitored by TLC), cool the reaction mixture to 0 °C in an ice bath.
-
Dilution: Dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane) in which your product is soluble.
-
Initial Wash: Transfer the diluted reaction mixture to a separatory funnel. Slowly and carefully add a saturated aqueous solution of sodium bicarbonate. Stopper the funnel and invert it gently, venting frequently to release the CO₂ gas that evolves.
-
Extraction: Shake the separatory funnel vigorously for 1-2 minutes. Allow the layers to separate completely.
-
Separation: Drain the lower aqueous layer.
-
Repeat Washes: Repeat the wash with fresh saturated sodium bicarbonate solution (steps 3-5) two more times. After the final wash, check the pH of the aqueous layer with litmus paper to ensure it is basic.
-
Brine Wash: Wash the organic layer with brine (saturated aqueous NaCl) to remove residual water.
-
Drying and Concentration: Drain the organic layer into a clean flask and dry it over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄). Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product, which can then be further purified if necessary (e.g., by recrystallization or chromatography).
Protocol 2: Quenching with an Amine Scavenger
-
Reaction Completion: After the N-benzoylation reaction is complete, cool the mixture to room temperature.
-
Scavenger Addition: To the stirred reaction mixture, add a suitable amine scavenger (e.g., 1.1 equivalents of aniline relative to the excess benzoyl chloride).
-
Reaction: Stir the mixture at room temperature for 1-2 hours, or until TLC analysis indicates the complete consumption of benzoyl chloride. The reaction of benzoyl chloride with the scavenger amine will form a benzamide.[6]
-
Purification: The newly formed benzamide may precipitate from the reaction mixture and can be removed by filtration. Alternatively, the product can be purified from the scavenger's benzamide by column chromatography.
Protocol 3: Purification using a Scavenger Resin
-
Resin Selection: Choose an appropriate scavenger resin, such as an amine-functionalized silica gel (e.g., SiliaBond Amine).
-
Resin Addition: Add the scavenger resin (typically 2-3 equivalents relative to the excess benzoyl chloride) to the completed reaction mixture.
-
Stirring: Stir the suspension at room temperature. Monitor the disappearance of the benzoyl chloride by TLC. The required time will vary depending on the specific resin and reaction conditions.
-
Filtration: Once the benzoyl chloride is consumed, filter the mixture to remove the resin.
-
Washing: Wash the collected resin with a small amount of the reaction solvent to ensure complete recovery of the product.
-
Concentration: Combine the filtrate and the washings, and concentrate under reduced pressure to yield the purified product.[10]
Mandatory Visualization
Caption: Decision workflow for selecting a purification method.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Benzoyl chloride | C6H5COCl | CID 7412 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Reddit - The heart of the internet [reddit.com]
- 5. researchgate.net [researchgate.net]
- 6. Sciencemadness Discussion Board - Removing excess Benzoyl Chloride - Powered by XMB 1.9.11 [sciencemadness.org]
- 7. Reddit - The heart of the internet [reddit.com]
- 8. benchchem.com [benchchem.com]
- 9. Chemistry Teaching Labs - Theory of Aqueous Workup [chemtl.york.ac.uk]
- 10. benchchem.com [benchchem.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. youtube.com [youtube.com]
- 13. benchchem.com [benchchem.com]
- 14. Scavenger resins [rapp-polymere.com]
- 15. scholarworks.uni.edu [scholarworks.uni.edu]
Validation & Comparative
A Researcher's Guide to the Validation of Enantiomeric Excess for Valine Resolution by HPLC
For Researchers, Scientists, and Drug Development Professionals
The determination of enantiomeric excess (ee) is a critical analytical challenge in the development and quality control of chiral pharmaceuticals. For the amino acid valine, ensuring enantiomeric purity is paramount as the biological activity and toxicological profiles of its enantiomers can differ significantly. High-Performance Liquid Chromatography (HPLC) stands as a robust and widely utilized technique for the resolution and quantification of valine enantiomers.
This guide provides a comparative overview of validated HPLC methods for determining the enantiomeric excess of valine. We will delve into both direct and indirect approaches, presenting key performance data, detailed experimental protocols, and visual workflows to aid researchers in selecting and implementing the most suitable method for their needs.
Comparison of HPLC Methods for Valine Enantiomeric Resolution
Two primary strategies are employed for the HPLC-based separation of valine enantiomers: indirect separation via derivatization followed by analysis on a standard achiral column, and direct separation on a chiral stationary phase (CSP).
Indirect Method: Pre-Column Derivatization with o-Phthalaldehyde (OPA)
This widely adopted method involves the derivatization of valine enantiomers with a thiol and o-phthalaldehyde (OPA) to form diastereomeric isoindole adducts. These adducts can then be resolved on a conventional reversed-phase HPLC column. This approach offers the advantage of utilizing standard, less expensive achiral columns and often provides excellent sensitivity and resolution.
Direct Methods: Chiral Stationary Phases (CSPs)
Direct methods utilize HPLC columns where the stationary phase itself is chiral. These CSPs interact differently with each enantiomer, leading to different retention times and enabling their separation. Common CSPs for amino acid resolution include macrocyclic glycopeptide-based phases (e.g., CHIROBIOTIC™) and polysaccharide-based phases (e.g., CHIRALPAK®). While direct methods offer the benefit of a simplified workflow without the need for derivatization, finding a suitable CSP and mobile phase combination for optimal resolution can require more extensive method development.
Data Presentation: Performance Comparison
The following table summarizes the performance characteristics of a validated indirect HPLC method and provides available details for direct HPLC methods for the resolution of valine enantiomers.
| Parameter | Indirect Method (OPA Derivatization) [1] | Direct Method (CHIROBIOTIC™ R) [2] | Direct Method (Polysaccharide-Based CSPs) [2] |
| Chiral Selector | o-Phthalaldehyde/Thiol | Macrocyclic Glycopeptide | e.g., Cellulose or Amylose derivatives |
| Column Type | Reversed-Phase C18 | Chiral Stationary Phase | Chiral Stationary Phase |
| Linearity (r²) | > 0.9996 | Data not available | Data not available |
| Accuracy (% Recovery) | 96% to 106% | Data not available | Data not available |
| Precision (%RSD) | < 2.0% | Data not available | Data not available |
| Limit of Detection (LOD) | 0.02% of the major enantiomer | Analyte dependent | Analyte dependent |
| Limit of Quantitation (LOQ) | 0.05% of the major enantiomer | Analyte dependent | Analyte dependent |
| Resolution (Rs) | Baseline resolution | >1.5 (estimated for Boc-DL-Valine) | Generally high |
| Selectivity (α) | Not specified | 1.16 (for Boc-DL-Valine) | Analyte dependent |
Experimental Protocols
Method 1: Indirect Valine Enantiomer Analysis via OPA Derivatization
This protocol is based on a validated method for the quantification of D-valine in the presence of L-valine.[1]
Objective: To determine the enantiomeric excess of valine by forming diastereomeric adducts with OPA and a thiol, followed by separation on a reversed-phase HPLC column.
Instrumentation:
-
Standard HPLC system with a UV detector.
Reagents and Materials:
-
Valine sample
-
o-Phthalaldehyde (OPA)
-
Thiol (e.g., N-acetyl-L-cysteine)
-
Boric acid buffer
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Water, HPLC grade
-
Chiralcel OD-3R column (for separation of the derivatized adducts)
Procedure:
-
Sample Preparation:
-
Accurately weigh and dissolve the valine sample in the boric acid buffer to a final concentration of 1.0 mg/mL.
-
-
Derivatization:
-
Prepare the derivatization reagent by dissolving OPA and the thiol in the boric acid buffer.
-
In an autosampler vial, mix the valine sample solution with the derivatization reagent. The reaction proceeds rapidly at room temperature.
-
-
HPLC Conditions:
-
Column: Chiralcel OD-3R
-
Mobile Phase: A gradient of aqueous buffer and an organic modifier (e.g., acetonitrile or methanol).
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 40°C
-
Detection: UV at 337 nm
-
Injection Volume: 10 µL
-
-
Analysis:
-
Inject the derivatized sample onto the HPLC system.
-
The two diastereomeric adducts corresponding to the D- and L-valine enantiomers will be separated.
-
Calculate the enantiomeric excess (% ee) using the peak areas of the two enantiomers: % ee = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100
-
Method 2: Direct Valine Enantiomer Analysis using a CHIROBIOTIC™ R Column
This protocol provides a general guideline for the direct separation of valine enantiomers on a macrocyclic glycopeptide-based CSP.[2]
Objective: To directly resolve the enantiomers of valine without derivatization.
Instrumentation:
-
Standard HPLC system with a UV detector.
Reagents and Materials:
-
Valine sample
-
Methanol, HPLC grade
-
Triethylammonium acetate (TEAA) buffer
-
CHIROBIOTIC™ R column (250 x 4.6 mm, 5 µm)
Procedure:
-
Sample Preparation:
-
Dissolve the valine sample in the mobile phase to a concentration of approximately 1 mg/mL.
-
-
HPLC Conditions:
-
Column: CHIROBIOTIC™ R (250 x 4.6 mm, 5 µm)
-
Mobile Phase: 20% Methanol / 80% 0.1% Triethylammonium Acetate (TEAA), pH 4.1
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25°C
-
Detection: UV at 210 nm
-
Injection Volume: 10 µL
-
-
Analysis:
-
Inject the sample onto the HPLC system.
-
The D- and L-valine enantiomers will be separated based on their differential interaction with the chiral stationary phase.
-
Calculate the enantiomeric excess as described in Method 1.
-
Mandatory Visualizations
Caption: Experimental workflows for indirect and direct HPLC methods.
Caption: Logical relationship of HPLC method validation parameters.
References
A Comparative Analysis of Benzoyl-DL-Valine and Fmoc-DL-Valine in Solid-Phase Peptide Synthesis (SPPS)
Guide for Researchers, Scientists, and Drug Development Professionals
In the field of peptide synthesis, the selection of appropriate protecting groups is critical for achieving high yields and purity. Solid-Phase Peptide Synthesis (SPPS) relies on the sequential addition of amino acids to a growing peptide chain anchored to a solid support.[1][2] This process necessitates the use of temporary protecting groups for the α-amino group of the incoming amino acid to prevent unwanted polymerization.[3][4] This guide provides a detailed comparative analysis of two N-protected valine derivatives: the widely-used Fmoc-DL-Valine and the less conventional Benzoyl-DL-Valine, clarifying their distinct and non-interchangeable roles in SPPS.
The primary distinction lies in their function: Fmoc-DL-Valine is a building block for peptide chain elongation , while this compound serves as a peptide chain terminator . The use of a DL-racemic mixture of valine suggests applications where stereospecificity at this position is either not required or is intentionally varied, such as in the generation of peptide libraries or specific peptidomimetics.[5]
Chemical Properties and Functional Roles
The 9-fluorenylmethyloxycarbonyl (Fmoc) group is the cornerstone of one of the two major SPPS strategies.[6] It is a base-labile protecting group, meaning it can be removed under mild basic conditions that leave acid-labile side-chain protecting groups intact—a principle known as orthogonality.[][8] This allows for the iterative deprotection of the N-terminus and subsequent coupling of the next amino acid in the sequence.[9]
Conversely, the Benzoyl (Bz) group is an acyl-type protector that forms a highly stable amide bond.[10] This bond is resistant to the mild basic conditions used for Fmoc removal and the strong acidic conditions typically used for final peptide cleavage from the resin.[11] Consequently, it is not suitable for temporary Nα-protection but is highly effective for permanently capping the N-terminus of a peptide.
The following table summarizes the key differences in their properties and applications in SPPS.
| Feature | Fmoc-DL-Valine | This compound |
| Protecting Group | 9-fluorenylmethyloxycarbonyl (Fmoc) | Benzoyl (Bz) |
| Primary Use in SPPS | Nα-amino acid for peptide chain elongation. | N-terminal capping agent for chain termination. |
| Deprotection Condition | Base-labile: Cleaved by 20-50% piperidine in DMF.[] | Highly Stable: Resistant to standard acid (TFA) and base (piperidine) treatments.[11] |
| Chemical Strategy | Orthogonal protection scheme (Fmoc/tBu).[3][6] | Permanent modification/termination. |
| Impact on Synthesis | Enables the stepwise addition of amino acids. | Prevents further elongation of the peptide chain. |
| Racemization Risk | Low to moderate during activation/coupling, dependent on reagents and conditions.[12][13] | Not applicable for chain elongation. The starting material is a racemic mixture. |
Experimental Workflows and Methodologies
The divergent functions of Fmoc-DL-Valine and this compound dictate entirely different experimental workflows. The former is used in a repetitive cycle, while the latter is typically used in a single, final coupling step for the N-terminus.
Workflow 1: Peptide Elongation with Fmoc-DL-Valine
The standard Fmoc-SPPS cycle is an iterative process involving four key steps: deprotection, washing, coupling, and a final wash. This cycle is repeated for each amino acid to be added to the peptide chain.
Protocol for Fmoc-DL-Valine Coupling:
-
Resin Preparation: Start with the peptide-resin that has a free N-terminal amine, following the deprotection and washing steps of the previous cycle.
-
Amino Acid Activation: In a separate vessel, dissolve Fmoc-DL-Valine (3-5 equivalents) and a coupling activator such as HATU (0.95 eq. to the amino acid) in DMF. Add a base like N,N-Diisopropylethylamine (DIEA) (2 eq. to the amino acid) and allow the mixture to pre-activate for 1-5 minutes.[14]
-
Coupling Reaction: Add the activated amino acid solution to the reaction vessel containing the resin. Agitate the mixture for 1-2 hours at room temperature.
-
Washing: After the coupling is complete, drain the reaction vessel and wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts. The resin is now ready for the next deprotection step.
Workflow 2: N-Terminal Capping with this compound
N-terminal capping is performed to terminate peptide synthesis, preventing the formation of deletion sequences in subsequent couplings or to introduce a specific modification at the N-terminus. The process is analogous to a standard coupling reaction but uses the non-removable benzoyl group.
Protocol for N-Terminal Benzoylation:
-
Resin Preparation: Ensure the peptide-resin has a free N-terminal amine after the final Fmoc deprotection and subsequent washing steps.
-
Capping Solution Preparation: Dissolve this compound (3-5 equivalents) and a coupling agent (e.g., DIC with OxymaPure, 1 eq. each) in DMF.
-
Capping Reaction: Add the capping solution to the resin and agitate for 1-2 hours at room temperature.
-
Washing: Drain the reaction vessel and wash the resin extensively with DMF and then Dichloromethane (DCM) to remove all soluble reagents. The peptide is now permanently capped.
Logical Comparison of Function
The choice between Fmoc-DL-Valine and this compound is not one of preference but of strategic intent. One facilitates growth, while the other mandates termination.
Conclusion
Fmoc-DL-Valine and this compound are reagents with fundamentally different and non-overlapping functions in Solid-Phase Peptide Synthesis.
-
Fmoc-DL-Valine is an essential building block for the synthesis of peptides. Its base-labile Fmoc group allows for controlled, stepwise elongation of the peptide chain, making it a cornerstone of modern automated and manual SPPS.[][15]
-
This compound , due to the extreme stability of the benzoyl-amide bond, serves as an effective terminating agent. Its application is a deliberate chemical step to cap the N-terminus, preventing any further reactions at that site.
For researchers and drug developers, understanding this distinction is paramount. The choice is dictated by the synthetic goal: to continue building the peptide, select Fmoc-protected amino acids; to stop the synthesis or permanently modify the N-terminus, an acylating agent like this compound is the appropriate choice.
References
- 1. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bachem.com [bachem.com]
- 3. biosynth.com [biosynth.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Racemic synthesis and solid phase peptide synthesis application of the chimeric valine/leucine derivative 2-amino-3,3,4-trimethyl-pentanoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. bachem.com [bachem.com]
- 8. benchchem.com [benchchem.com]
- 9. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 11. researchgate.net [researchgate.net]
- 12. Racemization of amino acids in solid-phase peptide synthesis investigated by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
Quantifying D-Valine Impurity in L-Valine: A Comparative Guide to Chiral Chromatography and Alternative Methods
For researchers, scientists, and drug development professionals, ensuring the enantiomeric purity of chiral molecules like L-valine is paramount. The presence of the D-enantiomer can have significant implications for a drug's efficacy and safety. This guide provides an objective comparison of chiral high-performance liquid chromatography (HPLC) for quantifying D-valine in L-valine, supported by experimental data and detailed protocols. We also explore alternative analytical techniques to provide a comprehensive overview for method selection.
The stereospecific nature of biological systems necessitates the accurate quantification of chiral impurities. L-valine, an essential amino acid, is a critical chiral building block in the synthesis of numerous pharmaceuticals. Even trace amounts of its enantiomer, D-valine, can be considered an impurity that requires strict control. This guide focuses on a robust reversed-phase HPLC (RP-HPLC) method using a polysaccharide-based chiral stationary phase after pre-column derivatization, and compares its performance with other chromatographic and spectroscopic techniques.
Chiral HPLC: A High-Resolution Approach
Chiral HPLC is a cornerstone technique for separating enantiomers. The method detailed below employs a Chiralcel® OD-3R column, a well-regarded chiral stationary phase (CSP), coupled with pre-column derivatization using o-phthaldialdehyde (OPA) to form fluorescent diastereomeric adducts. This approach offers excellent sensitivity and resolution for detecting trace D-valine impurities.
Experimental Protocol: RP-HPLC with OPA Derivatization
1. Reagent and Sample Preparation:
-
Borate Buffer (0.1 M, pH 9.5): Dissolve appropriate amount of sodium tetraborate in water and adjust pH.
-
Derivatization Reagent (OPA/MPT): Dissolve o-phthaldialdehyde (OPA) in methanol and add 3-mercaptopropionic acid (MPT). Dilute with borate buffer. Prepare fresh daily.
-
L-Valine Sample Solution (1 mg/mL): Accurately weigh and dissolve L-valine in a suitable diluent (e.g., water or dilute acid).
-
D-Valine Standard Solutions: Prepare a stock solution of D-valine and serially dilute to create calibration standards and solutions for determining the limit of detection (LOD) and limit of quantification (LOQ).
2. Derivatization Procedure:
-
In an autosampler vial, mix the L-valine sample solution or D-valine standard solution with the OPA/MPT derivatization reagent.
-
Allow the reaction to proceed for a defined period (e.g., 2 minutes) at room temperature to ensure complete derivatization.
3. Chromatographic Conditions:
-
Column: Chiralcel® OD-3R (e.g., 250 x 4.6 mm, 3 µm)
-
Mobile Phase: A gradient of acetonitrile and a buffered aqueous phase (e.g., phosphate or acetate buffer).
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 40°C
-
Detection: UV at 338 nm or Fluorescence (Excitation: 340 nm, Emission: 450 nm)
-
Injection Volume: 10 µL
4. Data Analysis:
-
Identify the peaks corresponding to the D- and L-valine derivatives based on their retention times, as determined from the analysis of individual standards.
-
Quantify the D-valine impurity in the L-valine sample using a calibration curve generated from the D-valine standards. The concentration is typically reported as a percentage of the L-valine peak area.
Below is a diagram illustrating the experimental workflow for the chiral HPLC method.
Performance Data
The RP-HPLC method with OPA derivatization demonstrates high sensitivity and resolution, making it suitable for quantifying low-level chiral impurities.[1]
| Parameter | Chiralcel® OD-3R with OPA Derivatization |
| Resolution (Rs) | > 2.0 between D- and L-valine adducts |
| Limit of Detection (LOD) | ~0.02% |
| Limit of Quantification (LOQ) | 0.05%[1] |
| Linearity (r²) | > 0.999 |
| Accuracy (% Recovery) | 96-106% |
| Run Time | ~25 minutes |
Comparison with Alternative Methods
While chiral HPLC is a powerful tool, other techniques can also be employed for the determination of enantiomeric purity. The choice of method often depends on factors such as the required sensitivity, sample throughput, and available instrumentation.
The following diagram illustrates a logical approach to selecting an appropriate analytical method.
References
A Comparative Guide to the Separation of DL-Valine: Chemical vs. Enzymatic Resolution
For Researchers, Scientists, and Drug Development Professionals
The production of enantiomerically pure amino acids is a critical requirement in the pharmaceutical, fine chemical, and food industries. Valine, an essential amino acid, exists as two enantiomers, L-valine and D-valine, with distinct biological activities. The separation of the racemic mixture (DL-valine) is therefore a crucial step in many manufacturing processes. This guide provides a detailed comparison of the two primary methods for this separation: classical chemical resolution and modern enzymatic resolution.
At a Glance: Key Performance Indicators
| Parameter | Chemical Resolution (Diastereomeric Salt Formation) | Enzymatic Resolution (Kinetic Resolution) |
| Typical Yield | 70-80%[1] | Potentially >90% (with racemization of the undesired enantiomer) |
| Enantiomeric Excess (ee) | >98%[1] | >99%[2] |
| Reaction Conditions | High temperatures (60-100°C), strong acids/bases[3] | Mild (near-neutral pH, room temperature) |
| Reagents | Chiral resolving agents (e.g., dibenzoyl tartaric acid), strong acids and bases[1][3] | Enzymes (e.g., aminoacylase), requires substrate derivatization (e.g., N-acetylation) |
| Environmental Impact | Use of organic solvents and harsh chemicals can lead to significant waste streams. | Generally considered a "greener" alternative with biodegradable catalysts (enzymes) and milder conditions.[4] |
| Cost-Effectiveness | Can be costly due to expensive resolving agents and energy-intensive conditions.[5] | Initial enzyme cost can be a factor, but milder conditions and potential for enzyme recycling can lead to long-term savings.[6] |
Method 1: Chemical Resolution via Diastereomeric Salt Formation
Chemical resolution is a classical and widely practiced method for separating enantiomers. The most common approach for DL-valine involves the use of a chiral resolving agent, such as dibenzoyl-D-tartaric acid (D-DBTA), to form diastereomeric salts. These salts have different solubilities, allowing for their separation by fractional crystallization.
Experimental Protocol: Chemical Resolution of DL-Valine
This protocol is a generalized procedure based on established methods for resolving racemic amino acids using chiral resolving agents.[1][3]
-
Salt Formation: DL-valine is dissolved in a dilute inorganic acid solution (e.g., hydrochloric or sulfuric acid). An equimolar amount of the chiral resolving agent, D-dibenzoyl tartaric acid (D-DBTA), is added. The mixture is heated to approximately 80-95°C and stirred to facilitate the formation of diastereomeric salts.[1]
-
Fractional Crystallization: The solution is gradually cooled to room temperature, allowing the less soluble diastereomeric salt (D-valine-D-DBTA) to crystallize out of the solution.
-
Isolation of the D-enantiomer salt: The crystallized salt is isolated by filtration and washed with a suitable solvent (e.g., ethanol, acetone).
-
Liberation of the D-enantiomer: The isolated diastereomeric salt is then treated with a base (e.g., sodium hydroxide) to neutralize the tartaric acid and liberate the free D-valine. The D-valine is then precipitated and collected.
-
Isolation of the L-enantiomer: The mother liquor from the crystallization step, which is enriched in the more soluble L-valine-D-DBTA salt, is treated with a base to liberate the L-valine.
Workflow for Chemical Resolution
Method 2: Enzymatic Resolution using Aminoacylase
Enzymatic resolution offers a highly selective and environmentally benign alternative to chemical methods. A common strategy involves the kinetic resolution of a derivatized racemic mixture. For DL-valine, this typically involves the N-acetylation of the amino group, followed by the stereoselective hydrolysis of the N-acetyl-L-valine by an aminoacylase enzyme.
Experimental Protocol: Enzymatic Resolution of N-acetyl-DL-Valine
This protocol is a generalized procedure based on the use of aminoacylase for the resolution of N-acetyl amino acids.
-
Substrate Preparation (N-acetylation): DL-valine is acetylated using acetic anhydride to produce N-acetyl-DL-valine.[7]
-
Enzymatic Hydrolysis: N-acetyl-DL-valine is dissolved in water, and the pH is adjusted to the optimal range for the aminoacylase (typically around pH 7-8). The aminoacylase enzyme (e.g., from Aspergillus oryzae) is added, and the mixture is incubated at a mild temperature (e.g., 37°C). The enzyme selectively hydrolyzes the acetyl group from N-acetyl-L-valine, yielding L-valine and leaving N-acetyl-D-valine unreacted.
-
Separation: The resulting mixture contains L-valine, N-acetyl-D-valine, and the enzyme. The difference in physicochemical properties between the free amino acid (L-valine) and the N-acetylated form (N-acetyl-D-valine) allows for their separation, often by crystallization or chromatography.
-
Isolation of L-valine: L-valine is isolated from the reaction mixture.
-
Isolation of D-valine: The remaining N-acetyl-D-valine can be isolated and then chemically or enzymatically hydrolyzed to yield D-valine.
-
(Optional) Racemization: The recovered N-acetyl-D-valine can be racemized to N-acetyl-DL-valine and recycled back into the process, enabling a theoretical yield of 100% for the desired L-enantiomer in a dynamic kinetic resolution process.
Workflow for Enzymatic Resolution
Comparative Analysis
Performance and Efficiency:
Both methods are capable of producing valine enantiomers with high optical purity. Chemical resolution with dibenzoyl tartaric acid has been reported to yield D-valine with over 98% enantiomeric excess and a yield of 70-80%.[1] Enzymatic resolution using aminoacylase on a related amino acid, phenylalanine, has demonstrated yields of around 85-90% with high optical purity (92-98% ee).[8] A key advantage of the enzymatic approach, particularly when coupled with a racemization step for the unwanted enantiomer (dynamic kinetic resolution), is the potential to achieve a theoretical yield of 100%.
Process Conditions and Environmental Impact:
Chemical resolution often requires harsh conditions, including elevated temperatures and the use of strong acids and bases, which are energy-intensive and can generate significant chemical waste. The chiral resolving agents themselves can be expensive and may require recovery and recycling steps to be economically viable.
In contrast, enzymatic resolutions are conducted under mild, aqueous conditions (neutral pH and physiological temperatures).[4] The enzyme catalyst is biodegradable and highly specific, which minimizes side reactions and byproduct formation. This "greener" profile is a significant advantage in modern chemical manufacturing where sustainability is a growing concern.
Economic Considerations:
The cost-effectiveness of each method depends on several factors. While the initial cost of enzymes can be higher than that of some chemical reagents, the overall process economics for enzymatic resolution can be more favorable.[6] This is due to lower energy consumption, reduced waste disposal costs, and the potential for enzyme immobilization and reuse, which can significantly lower the catalyst cost per kilogram of product. For chemical resolution, the cost of the chiral resolving agent and the energy required for heating and cooling cycles are major economic drivers.
Conclusion and Recommendations
Both chemical and enzymatic methods are effective for the resolution of DL-valine. The choice between the two will depend on the specific requirements of the application, including scale, cost constraints, and environmental considerations.
-
Chemical resolution is a well-established and robust method suitable for producing high-purity enantiomers. It may be the preferred method when the necessary equipment and expertise for handling harsh chemicals are already in place.
-
Enzymatic resolution represents a more modern, sustainable, and often more efficient approach, especially when high yields are critical. For new process development, the enzymatic route is highly recommended due to its milder conditions, lower environmental impact, and potential for higher yields through dynamic kinetic resolution.
For drug development professionals and researchers focused on sustainable and efficient manufacturing, the enzymatic resolution of DL-valine presents a compelling and advantageous alternative to traditional chemical methods.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. CN1477096A - Method for preparing L-valine and D-valine by chemical resolution - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. Efficient Production of Enantiopure d-Lysine from l-Lysine by a Two-Enzyme Cascade System | MDPI [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. DE19546533A1 - Process for the preparation of N-acetyl-D, L-alpha-aminocarboxylic acids - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to Determining the Enantiomeric Excess of Valine: XRPD vs. Chromatographic and Spectroscopic Methods
For researchers, scientists, and drug development professionals, the accurate determination of enantiomeric excess (ee) is paramount for ensuring the purity, efficacy, and safety of chiral molecules like the essential amino acid valine. This guide provides a comprehensive comparison of X-ray powder diffraction (XRPD) with established analytical techniques, including high-performance liquid chromatography (HPLC), nuclear magnetic resonance (NMR) spectroscopy, gas chromatography (GC), and capillary electrophoresis (CE), for the quantification of valine enantiomers. This comparison is supported by experimental data and detailed methodologies to assist in selecting the most appropriate technique for your specific research needs.
Introduction to Enantiomeric Excess Determination
Enantiomers, non-superimposable mirror images of chiral molecules, often exhibit distinct pharmacological and toxicological profiles. Consequently, regulatory bodies mandate strict control over the enantiomeric composition of pharmaceutical compounds. Valine, a chiral amino acid, is a crucial building block in many pharmaceutical syntheses. Therefore, reliable methods for determining its enantiomeric excess are essential. While chromatographic techniques have traditionally dominated this field, solid-state methods like XRPD are emerging as valuable alternatives.
Comparison of Analytical Techniques
The choice of analytical method for determining the enantiomeric excess of valine depends on various factors, including the sample matrix, required sensitivity, desired accuracy and precision, and available instrumentation. The following sections provide a detailed comparison of XRPD with other common techniques.
Data Presentation: Quantitative Performance Metrics
The following table summarizes the key performance indicators for each analytical technique based on published data for the analysis of valine or similar amino acids.
| Technique | Analyte Form | Accuracy/Linearity | Precision (%RSD) | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Analysis Time | Key Advantages | Key Disadvantages |
| XRPD | Solid | Linear correlations observed[1][2] | Not explicitly reported | Not explicitly reported | Not explicitly reported | Minutes per sample | Non-destructive, fast, requires no solvents | Requires crystalline sample, lower sensitivity for trace enantiomers |
| Chiral HPLC | Solution (derivatized or underivatized) | R² > 0.99[3] | < 2.0%[3] | 0.084 µg/mL (for a similar compound)[4] | 0.159 µg/mL (for a similar compound)[4] | 15-30 minutes | High resolution and sensitivity, well-established | Requires solvents, potential for derivatization issues |
| Solid-State NMR | Solid | Good linearity reported[5] | Not explicitly reported | Not explicitly reported | Not explicitly reported | Minutes to hours | Non-destructive, provides structural information | Lower sensitivity, requires specialized equipment |
| Chiral GC | Volatile derivatives in solution | Good linearity reported | Not explicitly reported | Not explicitly reported | Not explicitly reported | 20-40 minutes | High resolution for volatile compounds | Requires derivatization, potential for thermal degradation |
| Capillary Electrophoresis | Solution | Good linearity reported | < 7%[6] | 0.010-0.200 µM[6] | 0.05% of the major enantiomer[7] | < 20 minutes | High efficiency, low sample consumption | Lower concentration sensitivity than HPLC |
Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing experimental results. The following sections outline the fundamental steps for each technique.
X-ray Powder Diffraction (XRPD)
XRPD determines enantiomeric excess by quantifying the relative amounts of the racemate and the pure enantiomer in a solid mixture. The diffraction patterns of the racemate and the pure enantiomer are distinct, and the intensity of specific, non-overlapping peaks is proportional to the concentration of each crystalline phase.
Experimental Workflow:
Caption: Workflow for enantiomeric excess determination by XRPD.
Methodology:
-
Sample Preparation: Prepare a series of physical mixtures of the D- and L-valine enantiomers with known enantiomeric excesses (e.g., 0%, 20%, 40%, 60%, 80%, 100% of one enantiomer).
-
Data Acquisition: Record the XRPD patterns for each mixture. Typical instrumental parameters involve using Cu Kα radiation and scanning a 2θ range where unique diffraction peaks for the racemate and the pure enantiomer are observed.
-
Data Analysis: Identify and integrate the intensity of a characteristic diffraction peak for the racemate and another for the pure enantiomer. Plot the integrated peak intensity against the known enantiomeric excess to generate a calibration curve. The enantiomeric excess of an unknown sample can then be determined from its peak intensities using this calibration curve.[1][2]
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a powerful and widely used technique for separating enantiomers. This can be achieved directly using a chiral stationary phase (CSP) or indirectly by derivatizing the enantiomers with a chiral reagent to form diastereomers, which are then separated on a standard achiral column.
Experimental Workflow:
Caption: Workflow for enantiomeric excess determination by Chiral HPLC.
Methodology (Direct Method):
-
Mobile Phase Preparation: Prepare a suitable mobile phase, for example, a mixture of an organic solvent like methanol or acetonitrile and an aqueous buffer.
-
Sample Preparation: Dissolve the valine sample in the mobile phase to a known concentration.
-
Chromatography: Inject the sample into an HPLC system equipped with a chiral column (e.g., a polysaccharide-based or macrocyclic antibiotic-based CSP). The enantiomers are separated based on their differential interactions with the CSP.
-
Detection and Quantification: Detect the eluted enantiomers using a UV detector. The enantiomeric excess is calculated from the integrated areas of the two enantiomer peaks.[8][9]
Solid-State Nuclear Magnetic Resonance (NMR) Spectroscopy
Solid-state NMR (ssNMR) can be used to determine the enantiomeric excess of crystalline solids. Similar to XRPD, this technique relies on the different local environments of the nuclei in the racemate versus the pure enantiomer, which results in distinct chemical shifts.
Experimental Workflow:
Caption: Workflow for enantiomeric excess determination by Solid-State NMR.
Methodology:
-
Sample Preparation: The solid valine sample is packed into a magic-angle spinning (MAS) rotor.
-
NMR Analysis: A solid-state NMR spectrum (e.g., ¹³C Cross-Polarization Magic-Angle Spinning - CP/MAS) is acquired. The different crystal packing in the racemate and the pure enantiomer can lead to distinguishable peaks in the spectrum.
-
Quantification: The relative intensities of the signals corresponding to the racemate and the pure enantiomer are used to calculate the enantiomeric excess.[5]
Chiral Gas Chromatography (GC)
Chiral GC is suitable for volatile and thermally stable compounds. For non-volatile compounds like amino acids, derivatization is necessary to increase their volatility.
Experimental Workflow:
Caption: Workflow for enantiomeric excess determination by Chiral GC.
Methodology:
-
Derivatization: Valine is converted into a volatile derivative, for example, by esterification followed by acylation.
-
GC Analysis: The derivatized sample is injected into a gas chromatograph equipped with a chiral capillary column (e.g., Chirasil-Val).
-
Quantification: The separated enantiomers are detected, and the enantiomeric excess is determined from the peak areas.[10]
Capillary Electrophoresis (CE)
CE offers high separation efficiency and requires only a small amount of sample. Enantiomeric separation is achieved by adding a chiral selector to the background electrolyte.
Experimental Workflow:
Caption: Workflow for enantiomeric excess determination by Capillary Electrophoresis.
Methodology:
-
Buffer Preparation: Prepare a background electrolyte containing a chiral selector, such as a cyclodextrin derivative.
-
Sample Injection: The valine solution is introduced into a fused-silica capillary.
-
Electrophoresis: A high voltage is applied across the capillary, causing the enantiomers to migrate at different velocities due to their varying interactions with the chiral selector.
-
Detection and Quantification: The separated enantiomers are detected as they pass a detector window, and the enantiomeric excess is calculated from the peak areas.[11][12]
Conclusion
The determination of the enantiomeric excess of valine can be effectively achieved by several analytical techniques. XRPD offers a rapid, non-destructive, and solvent-free method for solid samples, making it particularly useful for screening and process monitoring where a crystalline sample is available. However, for the highest sensitivity and resolution, especially for detecting trace enantiomeric impurities, chiral HPLC remains the gold standard. Solid-state NMR provides valuable structural information in addition to quantification but requires specialized instrumentation. Chiral GC is a powerful technique for volatile derivatives, while capillary electrophoresis excels in high-efficiency separations with minimal sample consumption.
The selection of the optimal method will ultimately be guided by the specific requirements of the analysis, including sample properties, desired level of sensitivity, and available resources. For drug development and quality control, a combination of these techniques may be employed to provide a comprehensive understanding of the enantiomeric purity of valine.
References
- 1. Determination of enantiomeric excess of leucine and valine by X-ray powder diffraction | European Journal of Chemistry [eurjchem.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. Stability Indicating HPLC Method for the Determination of Chiral Purity of R-(-)-5-[2-aminopropyl]-2-methoxybenzene Sulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The determination of enantiomeric excess of valine by ODESSA solid-state NMR experiment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. real.mtak.hu [real.mtak.hu]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Kinetic Analysis of Papain and Other Cysteine Proteases
For Researchers, Scientists, and Drug Development Professionals
Note on Substrate Selection: While the topic of interest is the papain-catalyzed hydrolysis of Benzoyl-DL-Valine, the available scientific literature extensively focuses on Nα-Benzoyl-DL-arginine-p-nitroanilide (BAPNA) as a chromogenic substrate for papain. Due to the scarcity of kinetic data for this compound, this guide will focus on the well-characterized hydrolysis of BAPNA by papain and compare its kinetic parameters with other relevant cysteine proteases acting on their respective preferred substrates. This approach allows for a robust and data-supported comparison of enzyme efficiencies.
I. Comparative Kinetic Performance of Cysteine Proteases
The catalytic efficiency of an enzyme is best described by its Michaelis-Menten constant (Km) and maximum velocity (Vmax). Km reflects the substrate concentration at which the reaction rate is half of Vmax and is an inverse measure of the enzyme's affinity for its substrate. Vmax represents the maximum rate of the reaction when the enzyme is saturated with the substrate. The ratio kcat/Km (where kcat is the turnover number, calculated from Vmax) is a measure of the enzyme's overall catalytic efficiency.
Below is a summary of the kinetic parameters for papain and other related cysteine proteases. It is important to note that direct comparison of kinetic values is most meaningful when the same substrate and reaction conditions are used.
| Enzyme | Substrate | Km (mM) | Vmax (µmol/min) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Reference(s) |
| Papain | Nα-Benzoyl-DL-arginine-p-nitroanilide (BAPNA) | 2.40 | 0.0169 | - | - | [1] |
| Papain | Nα-Benzoyl-DL-arginine-p-nitroanilide (BAPNA) | - | - | - | Lower than papain | [2] |
| Papaya Proteinase Omega | N-benzoyl-L-arginine p-nitroanilide (BApNA) | - | - | Lower than papain | Lower than papain | [2] |
| Chymopapain A | L-benzoylarginine p-nitroanilide | - | - | Significantly lower than papain | Similar to actinidin | [3] |
| Bromelain (Fruit) | Gelatin | 15 - 29.4 | 2000 - 3333.3 (GDU/g) | - | - | [4] |
| Bromelain (Stem) | Casein | 0.94% (w/v) | 0.023 U/min | - | - | [5] |
| Actinidin | Milk Protein Concentrate (MPC) | 3.18 x 10⁴ (µg/mL) | - | - | Higher than papain & bromelain | [6][7][8][9] |
| Actinidin | Whey Protein Concentrate (WPC) | 2.13 x 10⁴ (µg/mL) | - | - | Higher than papain & bromelain | [6][7][8][9] |
Note: Dashes (-) indicate that the specific value was not provided in the cited source. Kinetic parameters for bromelain and actinidin are provided for protein substrates (gelatin, casein, milk proteins) and are therefore not directly comparable to papain's kinetics with the small synthetic substrate BAPNA.
Key Observations from the Data:
-
Papain exhibits a higher specificity (kcat/Km) for the synthetic substrate N-benzoyl-L-arginine p-nitroanilide (BApNA) compared to papaya proteinase omega.[2]
-
Chymopapain A shows a significantly lower catalytic turnover rate (kcat) than papain for similar substrates.[3]
-
When acting on complex protein substrates like milk proteins, actinidin demonstrates a higher catalytic efficiency (kcat/Km) than both papain and bromelain.[6][7][8][9] This suggests that for large protein substrates, actinidin may be a more efficient protease.
II. Detailed Experimental Protocol: Kinetic Analysis of Papain using BAPNA
This protocol outlines a standard spectrophotometric assay to determine the kinetic parameters of papain using Nα-Benzoyl-DL-arginine-p-nitroanilide (BAPNA) as a substrate. The hydrolysis of BAPNA by papain releases p-nitroaniline, a yellow product that can be monitored by measuring the increase in absorbance at 410 nm.[10]
A. Reagent Preparation
-
Assay Buffer (50 mM Tris-HCl, pH 7.5, with 5 mM L-cysteine and 2 mM EDTA):
-
Dissolve 605 mg of Tris base in 50 mL of deionized water.
-
Adjust the pH to 7.5 with 0.05 N HCl.
-
Bring the final volume to 100 mL with deionized water.
-
To this buffer, add 87.8 mg of L-cysteine hydrochloride and 74.4 mg of EDTA. Dissolve completely. This is the activation buffer.[10]
-
-
Papain Stock Solution (0.1 mg/mL):
-
Dissolve an appropriate amount of papain in deionized water to achieve a final concentration of 0.1 mg/mL. The enzyme should be activated prior to use.[10]
-
-
BAPNA Stock Solution (e.g., 10 mM):
-
Dissolve 43.5 mg of BAPNA in 1 mL of dimethyl sulfoxide (DMSO).[10] Further dilute with the assay buffer to create a series of substrate concentrations for the assay.
-
-
Stopping Reagent (30% Acetic Acid):
-
Prepare a 30% (v/v) solution of acetic acid in deionized water.[10]
-
B. Enzyme Activation
-
Papain is often supplied in an inactive form and requires activation.[11]
-
Incubate the papain stock solution in the assay buffer (containing L-cysteine and EDTA) at 37°C for 10-15 minutes before starting the assay.[11]
C. Assay Procedure
-
Prepare a series of dilutions of the BAPNA stock solution in the assay buffer to achieve a range of final substrate concentrations (e.g., 0.1 mM to 2 mM).
-
For each reaction, pipette 0.5 mL of the activated papain solution into a test tube.
-
Add 0.5 mL of Tris-HCl buffer to bring the volume to 1.0 mL.[10]
-
Initiate the reaction by adding 5 mL of the buffered substrate solution to the test tube.[10]
-
Incubate the reaction mixture at a constant temperature (e.g., 25°C or 37°C) for a fixed period (e.g., 10-25 minutes), ensuring the reaction is in the initial linear range.[10]
-
Terminate the reaction by adding 1 mL of 30% acetic acid.[10]
-
Measure the absorbance of the released p-nitroaniline at 410 nm using a spectrophotometer.[10]
-
Run a blank for each substrate concentration containing all components except the enzyme.
D. Data Analysis
-
Calculate the concentration of p-nitroaniline produced using the Beer-Lambert law (A = εcl), where the molar extinction coefficient (ε) for p-nitroaniline at 410 nm is 8,800 M⁻¹cm⁻¹.[10]
-
Determine the initial reaction velocity (V₀) for each substrate concentration.
-
Plot V₀ versus substrate concentration ([S]).
-
To determine Km and Vmax, transform the data using a Lineweaver-Burk plot (1/V₀ vs. 1/[S]). The x-intercept is -1/Km, and the y-intercept is 1/Vmax.
III. Visualizing the Experimental Workflow
The following diagrams illustrate the key processes involved in the kinetic analysis of papain.
Caption: The catalytic mechanism of papain hydrolysis.
References
- 1. li01.tci-thaijo.org [li01.tci-thaijo.org]
- 2. Kinetic analysis of papaya proteinase omega - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chymopapain A. Purification and investigation by covalent chromatography and characterization by two-protonic-state reactivity-probe kinetics, steady-state kinetics and resonance Raman spectroscopy of some dithioacyl derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Kinetics studies with fruit bromelain (Ananas comosus) in the presence of cysteine and divalent ions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scitepress.org [scitepress.org]
- 6. mdpi.com [mdpi.com]
- 7. Milk Protein Hydrolysis by Actinidin-Kinetic and Thermodynamic Characterisation and Comparison to Bromelain and Papain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. research.wur.nl [research.wur.nl]
- 9. researchgate.net [researchgate.net]
- 10. Papain - Enzymes | Laboratory Methodology [biocyclopedia.com]
- 11. benchchem.com [benchchem.com]
A Comparative Analysis of Racemization Rates in Boc-Protected versus Benzoyl-Protected Valine
For Researchers, Scientists, and Drug Development Professionals
In the intricate process of peptide synthesis, maintaining the stereochemical integrity of amino acid residues is paramount to the biological activity of the final peptide. Racemization, the conversion of a chiral amino acid from its desired L-enantiomer to a mixture of L- and D-enantiomers, represents a critical challenge. This guide provides an objective comparison of the racemization rates of two commonly used N-protected forms of valine: tert-butyloxycarbonyl (Boc)-protected valine and benzoyl-protected valine. This analysis is supported by established chemical principles and illustrative experimental data to inform the selection of protecting groups in peptide synthesis workflows.
Executive Summary
The choice of N-α-protecting group significantly influences the propensity of an amino acid to racemize during peptide bond formation. Urethane-based protecting groups, such as Boc, are known to effectively suppress racemization. In contrast, N-acyl protecting groups, like benzoyl, render the amino acid highly susceptible to racemization, particularly through the formation of an oxazolone intermediate. Consequently, for the synthesis of peptides where stereochemical purity is critical, Boc-protected valine is unequivocally the superior choice over benzoyl-protected valine due to its significantly lower racemization rate.
Mechanism of Racemization: The Decisive Role of the Protecting Group
The primary mechanism of racemization for N-protected amino acids during coupling involves the activation of the carboxylic acid group, which increases the acidity of the α-proton. Abstraction of this proton by a base leads to the formation of a planar enolate or an oxazolone intermediate, resulting in the loss of chirality.[1][2]
-
Benzoyl-Protected Valine: The benzoyl group actively promotes racemization. The carbonyl oxygen of the benzoyl group can act as an intramolecular nucleophile, attacking the activated carboxyl group to form a 5(4H)-oxazolone.[2][3] This oxazolone intermediate has a highly acidic α-proton, and its abstraction leads to a stable, aromatic-like, achiral intermediate, which upon reprotonation can yield either the L- or D-enantiomer.[2]
-
Boc-Protected Valine: The Boc group, a urethane-type protection, effectively suppresses racemization. The lone pair of electrons on the nitrogen atom is delocalized into the carbonyl of the urethane, making the amide nitrogen less nucleophilic. This electronic effect significantly disfavors the formation of the oxazolone intermediate, thereby preserving the stereochemical integrity of the valine residue.
Below is a logical diagram illustrating the divergent pathways for Boc- and Benzoyl-protected valine during peptide coupling.
Caption: Divergent racemization pathways for Boc- and Benzoyl-protected valine.
Quantitative Comparison of Racemization Rates
While direct comparative studies for Boc-Valine versus Benzoyl-Valine under identical conditions are scarce, the following tables summarize illustrative data gathered from various sources. The data for Boc-Valine highlights the low levels of racemization with modern coupling reagents, whereas the data for Benzoyl-Leucine (a structurally similar N-acyl amino acid) demonstrates the significantly higher potential for racemization.
Table 1: Illustrative Racemization Levels for Boc-L-Valine with Various Coupling Reagents [1][4]
| Coupling Reagent/Additive | Base | Racemization Risk | Expected % D-Isomer |
| HATU / HOAt | DIEA / NMM | Very Low | < 1% |
| HBTU / HOBt | DIEA / NMM | Low | < 2% |
| DIC / OxymaPure | DIEA / NMM | Very Low | < 1% |
| DIC / HOBt | DIEA / NMM | Low to Moderate | 1-5% |
Note: The actual percentage of racemization can vary depending on the specific peptide sequence, reaction conditions, and analytical method used.[4]
Table 2: Illustrative Racemization of N-Acyl Protected Amino Acids
| N-Protected Amino Acid & Coupling | Conditions | % Racemization |
| Benzoyl-L-leucine condensed with glycine ethyl ester using DCC | Dichloromethane, room temp. | Significant (exact % varies) |
| Z-Gly-Phe-OH coupled with H-Pro using DCC/HOBt | Solid-phase synthesis | 18% D-Phe |
| Z-Gly-Phe-OH coupled with H-Pro using DCC/HOAt | Solid-phase synthesis | 6% D-Phe |
This data is illustrative of the high racemization potential of N-acyl protected amino acids, including benzoyl derivatives.
Experimental Protocols
To quantitatively assess the racemization of Boc- and Benzoyl-protected valine, a standard coupling reaction followed by chiral High-Performance Liquid Chromatography (HPLC) analysis of the resulting dipeptide is employed.
Protocol 1: Synthesis of Dipeptide (Val-Gly-OEt)
This protocol outlines the synthesis of the model dipeptide, which will be subsequently analyzed for its diastereomeric composition.
Materials:
-
Boc-L-Valine or Benzoyl-L-Valine
-
Glycine ethyl ester hydrochloride (H-Gly-OEt·HCl)
-
Coupling Reagent (e.g., HBTU, DIC)
-
Racemization Suppressor (e.g., HOBt, OxymaPure, if using DIC)
-
Base (e.g., Diisopropylethylamine - DIEA)
-
Solvent (e.g., N,N-Dimethylformamide - DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Free-basing of Glycine Ethyl Ester: Dissolve H-Gly-OEt·HCl (1.2 equivalents) in DMF. Add DIEA (1.2 equivalents) and stir for 15 minutes at room temperature.
-
Activation of Protected Valine: In a separate flask, dissolve Boc-L-Valine or Benzoyl-L-Valine (1.0 equivalent), the coupling reagent (1.05 equivalents), and, if applicable, the racemization suppressor (1.05 equivalents) in DMF. Stir for 5 minutes at 0°C.
-
Coupling Reaction: Add the activated valine solution to the free-based glycine ethyl ester solution. Allow the reaction to stir at room temperature for 4 hours.
-
Work-up: Dilute the reaction mixture with EtOAc. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution, water, and brine.
-
Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude dipeptide (Boc-Val-Gly-OEt or Bz-Val-Gly-OEt).
Protocol 2: Chiral HPLC Analysis of Dipeptide Diastereomers
This protocol details the method for separating and quantifying the L-L and D-L diastereomers of the synthesized dipeptide.
Instrumentation and Columns:
-
HPLC system with a UV detector
-
Chiral stationary phase (CSP) column (e.g., CHIROBIOTIC T, CHIRALPAK series)[5]
Mobile Phase (Illustrative):
-
Isocratic mixture of hexane and ethanol with a small percentage of a modifier like trifluoroacetic acid (TFA). The exact composition must be optimized for the specific column and dipeptide.
Procedure:
-
Sample Preparation: Prepare a standard solution of the crude dipeptide in the mobile phase at a concentration of approximately 1 mg/mL.
-
Standard for D-Isomer: To aid in peak identification, synthesize a small amount of the D-L dipeptide using Boc-D-Valine or Benzoyl-D-Valine.
-
HPLC Analysis:
-
Equilibrate the chiral column with the mobile phase until a stable baseline is achieved.
-
Inject the sample of the synthesized L-L dipeptide.
-
Inject the D-L standard to confirm the retention time of the undesired diastereomer.
-
Monitor the elution profile at a suitable wavelength (e.g., 220 nm).
-
-
Data Analysis:
-
Integrate the peak areas for both the L-L and D-L diastereomers.
-
Calculate the percentage of racemization using the following formula: % Racemization = [Area(D-L) / (Area(L-L) + Area(D-L))] * 100
-
The workflow for this experimental determination is outlined in the diagram below.
Caption: Experimental workflow for determining racemization rates.
Conclusion
The evidence overwhelmingly indicates that Boc-protected valine is significantly less prone to racemization than benzoyl-protected valine during peptide synthesis. This is fundamentally due to the electronic nature of the urethane-based Boc group, which suppresses the formation of the highly racemization-susceptible oxazolone intermediate that is readily formed with the N-acyl benzoyl group. For applications demanding high stereochemical purity, the use of Boc-protection for valine and other amino acids is the recommended strategy. When the use of N-acyl protected amino acids is unavoidable, careful selection of coupling reagents (e.g., those with additives like HOAt or OxymaPure), bases, and reaction conditions is crucial to minimize the loss of chiral integrity.
References
Efficacy of different chiral resolving agents for DL-valine
For researchers, scientists, and drug development professionals, the selection of an appropriate chiral resolving agent is a critical step in obtaining enantiomerically pure L- and D-valine. This guide provides an objective comparison of the efficacy of different resolving agents for DL-valine, supported by experimental data and detailed protocols.
The separation of racemic mixtures into their constituent enantiomers is a fundamental process in the pharmaceutical and chemical industries. Valine, an essential amino acid, is a chiral molecule existing as L-valine and D-valine. While L-valine is a common proteinogenic amino acid, D-valine and its derivatives are important building blocks in the synthesis of various pharmaceuticals. This guide focuses on the chemical resolution methods for DL-valine, offering a comparative analysis of commonly employed resolving agents.
Comparison of Chiral Resolving Agents for DL-Valine
The efficacy of a chiral resolution process is primarily evaluated based on the yield and the optical purity (enantiomeric excess, ee%) of the desired enantiomer. Below is a summary of the performance of different resolving agents for DL-valine based on available data.
| Resolving Agent/Method | Target Enantiomer | Yield (%) | Optical Purity (ee%) | Reference |
| Di-O,O'-benzoyl-D-tartaric acid (D-DBTA) | D-Valine | Up to 80% | Up to 100% | [1] |
| D-2,3-dibenzoyl tartaric acid | D-Valine | 70% - 80% | > 98% | [2] |
| Preferential Crystallization (L-valine hydrochloride seed) | L-Valine Hydrochloride | - | 93.0% | [3] |
| Preferential Crystallization (L-valine hydrochloride seed) | L-Valine Hydrochloride | - | 90.5% | [3] |
| Preferential Crystallization (L-valine hydrochloride seed) | L-Valine Hydrochloride | - | 84.9% | [3] |
| Preferential Crystallization (L-valine hydrochloride seed) | L-Valine Hydrochloride | - | 82.1% | [3] |
Experimental Protocols
Detailed methodologies are crucial for replicating and optimizing chiral resolution experiments. The following sections outline the protocols for the key methods cited in this guide.
Resolution of DL-Valine using Di-O,O'-benzoyl-D-tartaric acid (D-DBTA)
This method relies on the formation of diastereomeric salts with different solubilities.
Materials:
-
DL-Valine (DL-Val)
-
Di-O,O'-benzoyl-D-tartaric acid (D-DBTA)
-
Dilute inorganic acid (e.g., HCl or H₂SO₄, 0.1-1.0 mol/L)
-
Alkali solution (e.g., ammonia, triethylamine)
-
Solvents (water, methanol, ethanol, acetone)
Procedure:
-
Salt Formation: Dissolve DL-Valine and D-DBTA (in a molar ratio of 1:0.5-1.2) in a dilute inorganic acid solution (5-20 times the weight of valine).[1]
-
Heating and Cooling: Heat the mixture to 60-100°C and stir for 0.5-2.0 hours.[1] Gradually cool the solution to room temperature to allow for the crystallization of the less soluble diastereomeric salt (D-Valine-D-DBTA).
-
Isolation of Diastereomeric Salt: Filter the crystalline salt and wash it with a suitable solvent such as diethyl ether, acetone, or ethanol.[1]
-
Liberation of D-Valine: Neutralize the isolated crystalline salt with an alkali solution in a solvent like water or alcohol to precipitate the D-valine and dissolve the resolving agent as its salt.
-
Isolation of D-Valine: Filter and purify the D-valine.
-
Recovery of L-Valine: The L-valine remains in the mother liquor from the initial filtration and can be recovered by neutralization with an alkali.
Resolution of DL-Valine via Preferential Crystallization of its Hydrohalide Salt
This technique involves the inoculation of a supersaturated solution of the racemic compound with crystals of one of the enantiomers.
Materials:
-
DL-Valine
-
Hydrochloric acid (HCl) or Hydrobromic acid (HBr)
-
Solvent (e.g., water, isoamyl alcohol with 5% water, acetone with 30% water, isopropyl alcohol with 4-5% water)
-
Seed crystals of L-valine hydrochloride or D-valine hydrochloride
Procedure:
-
Formation of Valine Hydrohalide: Prepare DL-valine hydrochloride or hydrobromide by reacting DL-valine with the corresponding acid.
-
Preparation of Supersaturated Solution: Dissolve the DL-valine hydrohalide in a suitable solvent at an elevated temperature to create a saturated or supersaturated solution upon cooling.
-
Inoculation (Seeding): Cool the solution to a specific temperature and add a small amount of seed crystals of the desired enantiomer (e.g., L-valine hydrochloride).[3]
-
Crystallization: Continue to cool the mixture with stirring to promote the crystallization of the seeded enantiomer.
-
Isolation: Filter the crystals and wash them with a small amount of the solvent.
-
Recovery of the Other Enantiomer: The other enantiomer can be recovered from the mother liquor by concentrating the solution and seeding with the corresponding enantiomer's crystals.[3]
Visualizing the Resolution Process
The following diagrams illustrate the general workflow and the logical relationships in the chiral resolution of DL-valine.
Caption: General workflow for the chiral resolution of DL-valine.
Caption: Factors influencing the efficiency of chiral resolution.
References
Spectroscopic Methods for Confirming the Purity of Resolved Valine Enantiomers: A Comparative Guide
For researchers, scientists, and drug development professionals, ensuring the enantiomeric purity of chiral molecules like valine is a critical step in guaranteeing the safety and efficacy of pharmaceutical products. This guide provides a comparative overview of key spectroscopic methods used to confirm the enantiomeric purity of resolved valine, with a focus on Nuclear Magnetic Resonance (NMR) Spectroscopy, Circular Dichroism (CD) Spectroscopy, and Vibrational Circular Dichroism (VCD).
The stereochemistry of active pharmaceutical ingredients (APIs) is a crucial factor in their pharmacological activity. For amino acids such as valine, one enantiomer may be therapeutically active while the other could be inactive or even cause adverse effects. Consequently, robust analytical methods are required to accurately determine the enantiomeric excess (ee) of a sample. Spectroscopic techniques offer powerful, non-destructive, and often rapid means to achieve this.
Comparison of Spectroscopic Methods
The choice of spectroscopic method for determining the enantiomeric purity of valine depends on several factors, including the required sensitivity, the nature of the sample, and the available instrumentation. The following table summarizes the key performance characteristics of NMR, CD, and VCD spectroscopy for this application.
| Method | Principle | Sample Requirements | Typical Sensitivity for Minor Enantiomer | Advantages | Limitations |
| NMR Spectroscopy (with Chiral Auxiliaries) | Formation of diastereomeric complexes with a chiral derivatizing or solvating agent, leading to distinct NMR signals for each enantiomer.[1][2] | Solution (typically in a deuterated solvent) | ~0.1 - 1% | Provides definitive structural information and allows for direct quantification of enantiomeric excess.[1][3] | Requires the use of often expensive chiral auxiliaries; signal overlap can be an issue.[1] |
| Circular Dichroism (CD) Spectroscopy | Measures the differential absorption of left and right circularly polarized light by a chiral molecule.[4][5] | Solution (in a UV-transparent solvent) | ~1 - 5% | Relatively simple and fast; non-destructive.[6] | Less sensitive than NMR for detecting trace enantiomeric impurities; requires a chromophore near the chiral center for strong signals.[7] |
| Vibrational Circular Dichroism (VCD) Spectroscopy | Measures the differential absorption of left and right circularly polarized infrared light associated with vibrational transitions.[5][8] | Solution or solid state | ~0.1 - 1% | Provides rich structural information and is an absolute method for determining stereochemistry without a reference standard.[9] Can be used for molecules without a UV chromophore.[10] | Requires specialized instrumentation; data analysis can be complex and may require theoretical calculations.[5][8] |
Experimental Protocols
Detailed and accurate experimental protocols are essential for obtaining reliable and reproducible results. Below are representative protocols for each of the discussed spectroscopic methods.
NMR Spectroscopy with a Chiral Derivatizing Agent (e.g., Mosher's Acid)
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the resolved valine sample.
-
Dissolve the sample in a suitable deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Add a slight molar excess of a chiral derivatizing agent, such as (R)-(-)-α-methoxy-α-trifluoromethylphenylacetic acid (Mosher's acid).[11]
-
Ensure complete reaction to form diastereomeric esters.
-
-
Data Acquisition:
-
Acquire a high-resolution ¹H NMR spectrum of the derivatized sample.
-
Optimize acquisition parameters (e.g., number of scans, relaxation delay) to achieve a good signal-to-noise ratio.
-
-
Data Analysis:
-
Identify well-resolved signals corresponding to the two diastereomers.
-
Integrate the signals for each diastereomer.
-
Calculate the enantiomeric excess (ee) using the formula: ee (%) = [|Integration(major) - Integration(minor)| / (Integration(major) + Integration(minor))] x 100.
-
Circular Dichroism (CD) Spectroscopy
-
Sample Preparation:
-
Prepare a stock solution of the resolved valine sample of known concentration (e.g., 1 mg/mL) in a UV-transparent solvent (e.g., water, methanol).[9]
-
Prepare a series of dilutions to determine the optimal concentration that gives a signal within the linear range of the instrument.
-
-
Data Acquisition:
-
Record the CD spectrum over a suitable wavelength range (e.g., 190-250 nm).[12]
-
Acquire a spectrum of the solvent as a baseline and subtract it from the sample spectrum.
-
-
Data Analysis:
-
The CD signal is proportional to the concentration difference between the two enantiomers.[4]
-
For quantitative analysis, a calibration curve can be prepared using standards of known enantiomeric composition.[4][12] The enantiomeric excess of the unknown sample can then be determined by comparing its CD signal to the calibration curve.
-
Vibrational Circular Dichroism (VCD) Spectroscopy
-
Sample Preparation:
-
Dissolve the valine sample in a suitable solvent that has minimal absorption in the infrared region of interest (e.g., CCl₄, CDCl₃). The concentration should be optimized to give a good signal-to-noise ratio.
-
-
Data Acquisition:
-
Record the VCD and infrared (IR) spectra of the sample over the desired spectral range (e.g., 1800-800 cm⁻¹).
-
Record the spectra of the pure enantiomers if available for comparison.
-
-
Data Analysis:
-
The VCD spectra of enantiomers will be mirror images of each other, with equal intensity but opposite signs.[10]
-
The presence of the minor enantiomer will lead to a decrease in the intensity of the VCD bands of the major enantiomer.
-
Quantitative analysis can be performed by creating a calibration curve using mixtures of known enantiomeric composition.[10][13]
-
Visualizing the Workflow and Principles
To better illustrate the concepts and workflows discussed, the following diagrams are provided in the DOT language.
Caption: Experimental workflow for determining enantiomeric purity using NMR spectroscopy with a chiral derivatizing agent.
Caption: Principle of Circular Dichroism (CD) spectroscopy for chiral analysis.
Caption: Principle of Vibrational Circular Dichroism (VCD) spectroscopy.
Conclusion
The selection of an appropriate spectroscopic method for confirming the enantiomeric purity of resolved valine is a critical decision in the drug development process. NMR spectroscopy, particularly with the use of chiral auxiliaries, offers high precision and definitive structural confirmation. CD spectroscopy provides a rapid and straightforward approach, while VCD spectroscopy is a powerful tool for absolute configuration determination and analysis of molecules lacking a UV chromophore. By understanding the principles, advantages, and limitations of each technique, researchers can make informed decisions to ensure the quality and safety of their chiral compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. Chiral derivatizing agents, macrocycles, metal complexes, and liquid crystals for enantiomer differentiation in NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. royalsocietypublishing.org [royalsocietypublishing.org]
- 5. Advances of Vibrational Circular Dichroism (VCD) in bioanalytical chemistry. A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An electronic circular dichroism spectroscopy method for the quantification of L- and D-amino acids in enantiomeric mixtures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Enantiomeric impurity analysis using circular dichroism spectroscopy with United States Pharmacopeia liquid chromatographic methods - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Vibrational circular dichroism - Wikipedia [en.wikipedia.org]
- 9. benchchem.com [benchchem.com]
- 10. Determination of a low-level percent enantiomer of a compound with no ultraviolet chromophore using vibrational circular dichroism (VCD): enantiomeric purity by VCD of a compound with three chiral centers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. air.unimi.it [air.unimi.it]
- 12. mdpi.com [mdpi.com]
- 13. Determination of enantiomeric excess in samples of chiral molecules using fourier transform vibrational circular dichroism spectroscopy: simulation of real-time reaction monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Cost-Benefit Analysis of DL-Valine Resolution Techniques
For researchers, scientists, and drug development professionals, the efficient and cost-effective resolution of racemic mixtures is a critical step in the synthesis of enantiomerically pure compounds. This guide provides a comprehensive comparison of three primary techniques for the resolution of DL-valine: enzymatic resolution, diastereomeric crystallization, and preparative chromatography. By examining key performance indicators, cost factors, and process considerations, this document aims to inform the selection of the most appropriate method for specific research and production needs.
The separation of enantiomers from a racemic mixture of valine is a crucial process in the pharmaceutical and fine chemical industries, as often only one enantiomer possesses the desired biological activity. The choice of resolution technique depends on a variety of factors, including the desired scale of production, purity requirements, and economic constraints. This guide presents a comparative analysis of the most common methods, summarizing their performance based on available experimental data.
At a Glance: Comparison of DL-Valine Resolution Techniques
| Parameter | Enzymatic Resolution | Diastereomeric Crystallization | Preparative Chromatography (HPLC/SFC) |
| Typical Yield | High (approaching 50% for the desired enantiomer without racemization) | Variable (typically 85-95% for the crystallized diastereomer)[1][2] | High (>95%) |
| Enantiomeric Excess (ee) | Very High (>99%) | High (>98%)[2] | Very High (>99%) |
| Key Cost Drivers | Enzyme cost, substrate derivatization (if required), enzyme immobilization | Resolving agent cost and recovery, solvent usage | Chiral stationary phase cost and lifetime, solvent consumption, instrument capital cost |
| Process Complexity | Moderate (requires enzyme handling, incubation, and product separation) | Moderate to High (involves salt formation, crystallization, and resolving agent recovery) | High (requires specialized equipment and method development) |
| Scalability | Good | Excellent | Moderate to Good |
| Environmental Impact | Generally low (biodegradable catalysts, aqueous media) | Moderate (solvent usage, potential for waste from resolving agent recovery) | High (significant solvent consumption) |
Enzymatic Resolution
Enzymatic resolution utilizes the stereoselectivity of enzymes, most commonly aminoacylases, to selectively hydrolyze an N-acyl derivative of one enantiomer in a racemic mixture, allowing for the separation of the free amino acid from the unreacted acylated enantiomer.
Workflow: Enzymatic Resolution of N-Acetyl-DL-Valine
Caption: Workflow for the enzymatic resolution of DL-valine.
Experimental Protocol: Enzymatic Resolution of N-Acetyl-DL-Valine
-
N-Acetylation of DL-Valine: DL-valine is acetylated using acetic anhydride in an aqueous solution at a controlled pH.
-
Enzymatic Hydrolysis: The resulting N-acetyl-DL-valine is dissolved in a buffer solution (e.g., phosphate buffer, pH 7.0). Immobilized or free aminoacylase (e.g., from Aspergillus melleus) is added. The mixture is incubated at a controlled temperature (e.g., 37°C) with gentle agitation. The progress of the reaction is monitored by measuring the amount of liberated L-valine.
-
Separation: After the reaction reaches approximately 50% hydrolysis, the enzyme is removed (if immobilized, by filtration; if free, by heat denaturation and filtration). The resulting solution containing L-valine and N-acetyl-D-valine is then separated. A common method is ion-exchange chromatography, which separates the free amino acid from its acylated counterpart.
-
Isolation and Racemization: L-valine is isolated from the eluate. The N-acetyl-D-valine can be racemized and recycled to improve the overall process yield.
Cost-Benefit Analysis
-
Benefits:
-
High Selectivity: Enzymes offer exceptional enantioselectivity, often leading to products with very high enantiomeric excess (>99%).
-
Mild Reaction Conditions: Enzymatic reactions are typically conducted in aqueous media under mild temperature and pH conditions, reducing energy costs and minimizing side reactions.
-
Environmental Friendliness: The use of biodegradable enzymes and aqueous systems results in a more environmentally benign process compared to methods that use harsh chemicals and organic solvents.
-
Cost Reduction with Immobilization: Immobilizing the enzyme allows for its reuse over multiple batches, significantly reducing the overall cost contribution of the biocatalyst.[3]
-
-
Costs and Drawbacks:
-
Enzyme Cost: The initial investment for industrial-grade enzymes can be substantial. For example, research-grade Amano Acylase can cost around $64.60 for 10 grams, while higher-grade acylase I from porcine kidney can be significantly more expensive.[4][5][6] Industrial-scale pricing is lower but remains a key cost factor.
-
Substrate Derivatization: Many enzymatic resolutions require an initial derivatization step (e.g., acylation), which adds to the overall cost and process complexity.
-
Productivity: The space-time yield of enzymatic processes can sometimes be lower than that of chemical processes, potentially requiring larger reactor volumes for the same output.
-
Diastereomeric Crystallization
This classical resolution technique involves reacting the racemic mixture with a chiral resolving agent to form a pair of diastereomeric salts. Due to their different physical properties, these diastereomers can be separated by fractional crystallization.
Logical Relationship: Diastereomeric Crystallization
Caption: Logical flow of diastereomeric crystallization.
Experimental Protocol: Preferential Crystallization of DL-Valine Hydrochloride
A patented method for the resolution of DL-valine involves the preferential crystallization of its hydrohalide salt.[1]
-
Preparation of Supersaturated Solution: A supersaturated solution of DL-valine hydrochloride is prepared in a suitable solvent (e.g., water, aqueous ethanol) at an elevated temperature.
-
Seeding: The solution is cooled to a specific temperature, and seed crystals of the desired enantiomer (e.g., L-valine hydrochloride) are added.
-
Crystallization: The solution is further cooled under controlled conditions to induce the crystallization of the seeded enantiomer.
-
Isolation: The crystals are separated from the mother liquor by filtration.
-
Recovery from Mother Liquor: The mother liquor, now enriched with the other enantiomer, can be used for the subsequent crystallization of that enantiomer after appropriate concentration and seeding.
Cost-Benefit Analysis
-
Benefits:
-
Scalability: Crystallization is a well-established and highly scalable unit operation in the chemical industry.
-
High Purity: This method can yield products with high optical purity.[2]
-
Potentially Lower Capital Cost: The equipment required for crystallization is generally less specialized than that for preparative chromatography.
-
-
Costs and Drawbacks:
-
Resolving Agent Cost: The cost of the chiral resolving agent (e.g., dibenzoyl tartaric acid) is a major economic factor. Efficient recovery and recycling of the resolving agent are crucial for the economic viability of the process.
-
Yield Limitations: The theoretical yield for the desired enantiomer in a single crystallization step is limited. Multiple recrystallization steps may be necessary to achieve high purity, which can reduce the overall yield.
-
Solvent Consumption: This method often requires significant volumes of solvents, leading to costs associated with solvent purchase, recovery, and waste disposal.
-
Process Development: Finding the optimal resolving agent, solvent system, and crystallization conditions can be time-consuming and empirical.
-
Preparative Chromatography
Preparative chromatography, including High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC), separates enantiomers based on their differential interactions with a chiral stationary phase (CSP).
Workflow: Preparative Chiral HPLC
Caption: Workflow for preparative chiral HPLC.
Experimental Protocol: Preparative Chiral HPLC of DL-Valine
-
Sample Preparation: DL-valine is dissolved in the mobile phase at a suitable concentration.
-
Chromatographic Separation: The sample is injected onto a preparative chiral column (e.g., a polysaccharide-based or macrocyclic antibiotic-based CSP). The mobile phase (e.g., a mixture of hexane, ethanol, and an acidic modifier) is pumped through the column at a specific flow rate.
-
Fraction Collection: The eluent is monitored by a detector (e.g., UV), and the fractions corresponding to the two separated enantiomers are collected.
-
Product Isolation: The desired enantiomer is isolated from the collected fraction by evaporating the solvent.
Cost-Benefit Analysis
-
Benefits:
-
High Purity and Yield: Preparative chromatography can achieve very high enantiomeric purity (>99%) and high recovery yields.
-
Versatility: A wide range of chiral stationary phases is available, allowing for the separation of a broad spectrum of compounds.
-
Direct Separation: This method directly separates the enantiomers without the need for derivatization.
-
Faster Method Development: Compared to crystallization, method development in chromatography can often be more systematic and faster.
-
-
Costs and Drawbacks:
-
High Capital Investment: Preparative chromatography systems represent a significant capital expenditure.
-
Cost of Chiral Stationary Phases: Preparative chiral columns are expensive, and their lifetime is a critical factor in the overall process economics.
-
Solvent Consumption: This is a major operational cost and a significant source of chemical waste. Supercritical Fluid Chromatography (SFC) can mitigate this by using supercritical CO2 as the primary mobile phase, which is less expensive and more environmentally friendly than organic solvents.
-
Throughput: The throughput of preparative chromatography can be lower than that of batch crystallization, although continuous chromatography techniques like simulated moving bed (SMB) can significantly improve productivity.
-
Conclusion
The selection of a DL-valine resolution technique is a multifaceted decision that requires a careful evaluation of technical requirements, production scale, and economic constraints.
-
Enzymatic resolution is an excellent choice for producing high-purity enantiomers under mild and environmentally friendly conditions. The primary economic considerations are the cost of the enzyme and the potential need for substrate derivatization. The use of immobilized enzymes is key to making this process cost-effective at an industrial scale.
-
Diastereomeric crystallization is a robust and scalable method well-suited for large-scale production. The main cost drivers are the price of the resolving agent and the efficiency of its recovery, as well as solvent usage.
-
Preparative chromatography offers high purity and versatility, with potentially faster method development. However, it is associated with high capital and operational costs, particularly related to the chiral stationary phase and solvent consumption. SFC presents a "greener" and often more cost-effective alternative to traditional preparative HPLC.
For industrial-scale production, a combination of techniques is often employed. For instance, a crystallization method might be used for bulk separation, followed by a chromatographic step for final polishing to achieve the desired high enantiomeric purity. The continuous development of more efficient enzymes, novel resolving agents, and advanced chromatographic technologies will continue to influence the cost-benefit analysis of these essential separation processes.
References
- 1. US3182079A - Optical resolution of dl-valine - Google Patents [patents.google.com]
- 2. CN1477096A - Method for preparing L-valine and D-valine by chemical resolution - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. Amano Acylase = 30,000U/g Optimum pH and temperature 50°C 8.0 9012-37-7 [sigmaaldrich.com]
- 5. Acylase I Grade I, lyophilized powder, main = 1500units/mg protein 9012-37-7 [sigmaaldrich.com]
- 6. Aminoacylase price,buy Aminoacylase - chemicalbook [m.chemicalbook.com]
Safety Operating Guide
Proper Disposal of Benzoyl-DL-Valine: A Step-by-Step Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides detailed, step-by-step procedures for the safe disposal of Benzoyl-DL-Valine, ensuring compliance with safety regulations and minimizing environmental impact.
I. Immediate Safety and Handling Precautions
Before beginning any disposal process, it is imperative to handle this compound with appropriate care in a well-ventilated area.[1] Always wear personal protective equipment (PPE), including chemical-impermeable gloves, safety goggles, and a lab coat.[1] Avoid generating dust and prevent the chemical from coming into contact with skin and eyes.[1]
II. Quantitative Data Summary
The following table summarizes the key hazard and physical data for this compound:
| Property | Value | Reference |
| GHS Classification | Acute toxicity - Oral, Category 4 | [2] |
| Hazard Statement | H302: Harmful if swallowed | [2][3] |
| Precautionary Statement | P501: Dispose of contents/container in accordance with local regulations | [1] |
| Appearance | White to almost white powder or crystals | [2][4] |
| Molecular Formula | C₁₂H₁₅NO₃ | |
| Molecular Weight | 221.25 g/mol | [5] |
III. Step-by-Step Disposal Protocol
The disposal of this compound must be conducted in accordance with all applicable local, state, and federal regulations.
Step 1: Waste Identification and Segregation
-
Characterize the waste material. Is it pure this compound, a solution, or mixed with other substances?
-
Segregate the this compound waste from other laboratory waste streams to avoid unintended chemical reactions.
Step 2: Containerization
-
Place the this compound waste into a suitable, clearly labeled, and securely sealed container.
-
The container must be compatible with the chemical and prevent any leakage.
-
Label the container clearly as "Hazardous Waste: this compound" and include the date of accumulation.
Step 3: Accidental Spill and Leak Cleanup
-
In the event of a spill, prevent further leakage if it is safe to do so.[1]
-
Do not allow the chemical to enter drains or waterways.[1][6]
-
For solid spills, carefully collect the material using spark-proof tools and place it in the designated waste container.[1]
-
Ensure the cleanup area is well-ventilated.[1]
Step 4: Final Disposal
-
The final disposal method must comply with institutional and governmental regulations.
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for pickup and proper disposal.
-
Common disposal methods for this type of chemical waste include incineration or landfilling at a licensed facility.
IV. Experimental Workflow and Decision-Making Diagrams
The following diagrams illustrate the logical workflow for the proper disposal of this compound.
Caption: this compound Disposal Workflow.
Caption: this compound Spill Response.
References
- 1. echemi.com [echemi.com]
- 2. Page loading... [wap.guidechem.com]
- 3. 3-Methyl-2-(phenylformamido)butanoic acid | C12H15NO3 | CID 226682 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | 2901-80-6 | TCI AMERICA [tcichemicals.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. carlroth.com [carlroth.com]
Personal protective equipment for handling Benzoyl-DL-Valine
FOR IMMEDIATE USE BY RESEARCH, SCIENTIST, AND DRUG DEVELOPMENT PROFESSIONALS
This guide provides critical safety and logistical information for the handling and disposal of Benzoyl-DL-Valine, ensuring the well-being of laboratory personnel and adherence to safety protocols. By furnishing procedural, step-by-step guidance, this document aims to be the preferred resource for laboratory safety and chemical handling, fostering a culture of safety and trust.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as harmful if swallowed (Acute toxicity - Oral, Category 4). It is imperative to avoid the formation of dust and prevent contact with skin and eyes. The following Personal Protective Equipment (PPE) is mandatory when handling this compound.
Table 1: Required Personal Protective Equipment (PPE)
| Protection Type | Specification | Purpose |
| Hand Protection | Chemical-resistant, powder-free nitrile gloves. | To prevent skin contact. Change gloves immediately if contaminated. |
| Eye Protection | Safety glasses with side shields or safety goggles. | To protect eyes from dust particles. |
| Respiratory Protection | A NIOSH-approved N95 respirator is required when handling the powder outside of a certified chemical fume hood or if dust generation is likely. A full-face respirator should be used if exposure limits are exceeded. | To prevent inhalation of fine dust particles. |
| Body Protection | A standard laboratory coat. | To protect skin and clothing from contamination. |
Safe Handling Procedures
Adherence to a strict operational protocol is essential to minimize exposure and ensure a safe working environment. The following step-by-step process outlines the safe handling of this compound from receipt to disposal.
Experimental Protocol: Weighing and Handling of Powdered this compound
-
Preparation:
-
Ensure all required PPE is worn correctly before entering the designated handling area.
-
Prepare the workspace by laying down absorbent bench paper in the chemical fume hood.
-
Assemble all necessary equipment (e.g., spatula, weigh boat, container with a secure lid).
-
-
Weighing (Tare Method):
-
Place a labeled, empty container with its lid on the analytical balance and tare the balance to zero.
-
Transfer the container to the chemical fume hood.
-
Carefully add the desired amount of this compound powder to the container using a clean spatula.
-
Securely close the container lid.
-
Return the sealed container to the balance to record the final weight.
-
-
Post-Handling:
-
Clean all equipment and the work surface within the fume hood with a damp cloth to remove any residual powder.
-
Dispose of all contaminated disposable materials (e.g., weigh boat, bench paper, gloves) in the designated waste container.
-
Wash hands thoroughly with soap and water after completing the procedure and removing PPE.
-
Emergency Procedures
In the event of accidental exposure, immediate and appropriate first aid is crucial.
Table 2: First-Aid Measures for this compound Exposure
| Exposure Route | First-Aid Procedure |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration and seek immediate medical attention. |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area thoroughly with soap and plenty of water. Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention. |
| Ingestion | Do not induce vomiting. Rinse the mouth with water. Seek immediate medical attention. |
Storage and Disposal Plan
Proper storage and disposal are critical to maintaining a safe laboratory environment and complying with regulations.
Storage:
-
Store this compound in a tightly sealed container.
-
Keep the container in a cool, dry, and well-ventilated area.
-
Store away from incompatible materials such as strong oxidizing agents.
Disposal Plan:
This compound is not classified as a hazardous waste. However, all chemical waste must be disposed of responsibly.
-
Solid Waste:
-
Collect all solid waste contaminated with this compound (e.g., used gloves, weigh boats, absorbent paper) in a clearly labeled, sealed plastic bag.
-
Dispose of the sealed bag in the regular laboratory trash, in accordance with institutional and local regulations for non-hazardous chemical waste.
-
-
Unused Product:
-
If small amounts of the chemical are to be disposed of, it should be treated as solid waste.
-
For larger quantities, consult your institution's environmental health and safety (EHS) office for guidance on disposal.
-
Workflow and Logical Relationships
To visualize the safe handling process, the following diagram outlines the key steps and decision points.
Caption: Workflow for Safe Handling of this compound.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
